3-Indolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydroindol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRDJALZRPAZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186294 | |
| Record name | 3-Indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-61-5 | |
| Record name | 1,2-Dihydro-3H-indol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Indolinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-INDOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ24HY3WPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Functionalization of the 3-Indolinone Scaffold
Abstract
The 3-indolinone core, a prominent nitrogen-containing heterocyclic scaffold, is a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance.[1] This guide provides an in-depth exploration of the primary synthetic strategies for constructing the this compound backbone and the subsequent methodologies for its targeted functionalization. We will delve into the mechanistic underpinnings of key reactions, present field-proven experimental protocols, and discuss the strategic considerations that guide the development of novel this compound derivatives for drug discovery and beyond.
Introduction: The Significance of the this compound Core
Nitrogen-containing heterocycles are fundamental building blocks in the development of pharmacologically active agents.[2] Among these, the indolinone scaffold has emerged as a "privileged structure" due to its remarkable versatility and ability to interact with a diverse range of biological targets.[3][4] Specifically, the this compound (or indolin-3-one) isomer is a key component in numerous bioactive alkaloids and is a critical pharmacophore in many approved drugs and clinical candidates, particularly in oncology.[5][6] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with enzyme active sites. A notable application is in the design of kinase inhibitors, where the indolinone core often serves as an ATP-competitive scaffold.[4]
This guide will systematically cover the construction and elaboration of this vital chemical entity, providing researchers with the foundational knowledge and practical tools required for its effective utilization.
Core Synthesis Strategies: Building the this compound Backbone
The construction of the this compound ring system can be achieved through several strategic bond formations, primarily involving intramolecular cyclization reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Intramolecular Cyclization of Amino Acetophenone Derivatives
One of the most reliable strategies involves the intramolecular cyclization of appropriately substituted amino acetophenone derivatives.[7] This approach builds the core by forming the N1-C2 bond in the final ring-closing step. The reaction can be facilitated under various conditions, often requiring acid or base mediation to promote the cyclization.
A modern variation of this approach involves the oxidative cyclization of 2-aminophenyl-1,3-diones. For instance, the use of ceric ammonium nitrate (CAN) in combination with TEMPO has been reported to efficiently construct 2-hydroxy-indolinones, which are valuable precursors to the this compound scaffold.[7]
Oxidation of Indole Precursors
The direct oxidation of substituted indoles represents another major pathway to 2-hydroxy-indolin-3-ones, which can be considered tautomers or close precursors of the this compound core.[7] This transformation dearomatizes the indole ring to generate the desired ketone functionality at the C3 position. A variety of oxidizing agents have been successfully employed for this purpose, including:
-
Dimethyldioxirane (DMDO)
-
Palladium catalysts with hydrogen peroxide (e.g., Pd(acac)₂/H₂O₂)[7]
The causality behind this strategy lies in the electron-rich nature of the indole C2-C3 double bond, making it susceptible to electrophilic attack by an oxidant, leading to the formation of an intermediate epoxide which then rearranges to the this compound.
Modern Catalytic and Domino Approaches
Recent advances have focused on developing more efficient and atom-economical methods. These include domino reactions where multiple bond-forming events occur in a single pot. For example, a domino synthesis of 3-indolylquinones was achieved through a direct oxidative C-C coupling of hydroquinones with indoles using a heterogeneous catalyst system of Ag₂O and Fe₃O₄/PVP-PWA.[8] While not directly forming the parent this compound, this highlights the power of catalytic methods to build complex derivatives.
Furthermore, novel [3+2] annulation reactions, such as the reaction between arynes and methyl indole-2-carboxylates, have been developed to synthesize unique fused indole-indolone scaffolds under mild conditions, showcasing the expanding toolkit available to chemists.[2]
Data Presentation: Comparison of Core Synthetic Strategies
| Synthetic Strategy | Key Precursors | Common Reagents/Catalysts | Advantages | Key Reference(s) |
| Intramolecular Cyclization | Amino acetophenone derivatives | Citric acid, DMF/water | Reliable, good control over substitution | [9] |
| Indole Oxidation | Substituted indoles | DMDO, Pd(acac)₂/H₂O₂ | Direct, utilizes readily available indoles | [7] |
| Cascade Cyclization | 2-Aryl indoles with nucleophiles | Halogenating agents (e.g., NBS) | High efficiency, builds fused systems | [1] |
| Rhodium-Catalyzed Spirocyclization | Indole ketones, nitroolefins | [RhCp*Cl₂]₂, AgSbF₆ | Access to complex C2-quaternary centers | [10] |
Strategic Functionalization of the this compound Core
Once the this compound scaffold is synthesized, its true potential is unlocked through targeted functionalization. The key reactive sites are the nitrogen atom (N1), the methylene carbon adjacent to the carbonyl (C2), and the aromatic ring (C4-C7).
Caption: Key sites for the functionalization of the this compound scaffold.
N1-Functionalization: Modulating Properties
The nitrogen atom of the indolinone core is a key site for modification. N-alkylation or N-arylation can significantly impact the molecule's steric and electronic properties, solubility, and metabolic stability.
-
N-Alkylation: This is commonly achieved by treating the N-H indolinone with a base (e.g., NaH, K₂CO₃) to form the corresponding anion, followed by reaction with an alkyl halide. More modern and greener approaches utilize iridium-catalyzed reactions with alcohols in water.[11] The choice of a strong, non-nucleophilic base is critical to prevent competing O-alkylation of the enolate. Phase-transfer catalysis has also been shown to be effective for selective monoalkylation at the nitrogen atom.[12]
-
N-Acylation: Activation of the indolinone ring can be achieved through N-acetylation using reagents like acetic anhydride. This is often a key step in preparing the scaffold for subsequent C-C bond-forming reactions at the C2 position.[13]
C2-Functionalization: Building Complexity
The C2 position is a nucleophilic center (via its enolate) that allows for the introduction of a wide variety of substituents, which is crucial for exploring structure-activity relationships (SAR).
-
Aldol and Knoevenagel Condensations: The active methylene group at C2 can readily participate in condensation reactions with aldehydes and ketones. This is a cornerstone reaction in the synthesis of many kinase inhibitors, such as Sunitinib and Nintedanib, where an exocyclic double bond is formed.[13] These reactions are typically base-catalyzed, with piperidine being a common choice.
-
C2-Alkylation and Arylation: Direct alkylation at the C2 position can be achieved by forming the enolate with a strong base (e.g., LDA) followed by quenching with an electrophile.
-
Spirocyclization: The C2 position is pivotal for the construction of C2-quaternary or spirocyclic indolinones, which are prevalent in natural products and possess significant biological activity.[6] Rhodium-catalyzed C-H activation and [3+2] spirocyclization reactions have been developed to efficiently produce these complex motifs.[10]
Caption: General workflow for this compound synthesis and functionalization.
Detailed Experimental Protocols
To ensure this guide is of practical value, two representative protocols are detailed below. These protocols are based on established literature procedures and serve as a self-validating system for researchers.
Protocol 1: Synthesis of a Substituted Indolinone via Intramolecular Cyclization
This protocol is adapted from a method for synthesizing precursors to the kinase inhibitor Nintedanib.[13]
-
Reaction: Hydrogenation of 4-methoxycarbonylmethyl-3-nitrobenzoic acid methyl ester to form methyl 6-methoxycarbonyl-2,3-dihydro-3-oxo-1H-indole-5-acetate.
-
Materials:
-
4-Methoxycarbonylmethyl-3-nitrobenzoic acid methyl ester (1.0 eq)
-
Palladium on charcoal (10% w/w)
-
Acetic Acid (as solvent)
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the starting nitro-ester (e.g., 38.7 g, 153 mmol) in acetic acid (800 mL) in a suitable hydrogenation vessel.
-
Add 10% Palladium on charcoal (5.0 g) to the solution.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for approximately 2.5 hours, monitoring for hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with additional acetic acid.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is the cyclized indolinone product. Triturate the residue with a non-polar solvent like toluene, filter the solid, and dry under vacuum to yield the pure product.[13]
-
Protocol 2: C2-Functionalization via Knoevenagel-type Condensation
This protocol describes the key C-C bond-forming step for creating the exocyclic double bond common in many kinase inhibitors.[13]
-
Reaction: One-pot N-acetylation and condensation of an indolinone with an ortho-ester.
-
Materials:
-
Substituted this compound (1.0 eq)
-
Aryl ortho-ester (e.g., (EtO)₃CPh) (1.0-1.2 eq)
-
Acetic anhydride (as reagent and solvent)
-
Amine side chain (e.g., R³NH₂)
-
Piperidine (catalyst)
-
DMF (solvent for final step)
-
-
Procedure:
-
Combine the indolinone and the aryl ortho-ester in acetic anhydride.
-
Heat the mixture to 120-130 °C. The acetic anhydride serves as both the N-acetylating agent and the solvent. The reaction progress can be monitored by TLC or LC-MS.
-
Once the condensation intermediate is formed, cool the reaction and remove the excess acetic anhydride under reduced pressure.
-
Dissolve the crude intermediate in a suitable solvent like DMF.
-
Add the desired amino side chain (R³NH₂) and heat the mixture to 80-100 °C.
-
After the addition-elimination is complete, cool the reaction to room temperature and add a catalytic amount of piperidine to facilitate the in-situ cleavage of the N-acetyl group.
-
The final product can be isolated by precipitation (e.g., by adding water or an anti-solvent) and purified by filtration or chromatography. The Z-conformation of the double bond is typically locked due to an intramolecular hydrogen bond.[13]
-
Conclusion and Future Outlook
The this compound scaffold remains a highly valuable and versatile core in modern chemistry. Classical synthetic methods based on intramolecular cyclizations and indole oxidations continue to be workhorse reactions. Simultaneously, the field is advancing rapidly through the development of novel catalytic systems that enable the construction of highly complex and stereochemically rich derivatives.[6][10] The ability to strategically functionalize the N1, C2, and aromatic positions allows for the fine-tuning of physicochemical and pharmacological properties. As our understanding of disease biology deepens, the this compound scaffold is poised to be a continuing source of new therapeutic agents and advanced materials, driven by innovative and efficient synthetic methodologies.
References
-
Larock, R. C., & Yum, E. K. (1991). Rapid synthesis of the indole-indolone scaffold via [3+2] annulation of arynes by methyl indole-2-carboxylates. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]
-
Micale, N., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Pharmaceuticals, 15(9), 1088. [Link]
-
Banerjee, S., et al. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 13(15), 10143-10165. [Link]
-
Mondal, S., et al. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Beilstein Journal of Organic Chemistry, 17, 1851-1881. [Link]
-
Singh, G. S., & Singh, P. (2021). Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]
-
Reddy, K. S. K., et al. (2017). Heterogeneously Catalyzed Domino Synthesis of 3-Indolylquinones Involving Direct Oxidative C-C Coupling of Hydroquinones and Indoles. The Journal of Organic Chemistry, 82(11), 5872-5881. [Link]
-
Driessens, G., et al. (2021). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry, 86(14), 9576-9586. [Link]
-
Sharma, R., et al. (2021). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. ResearchGate. [Link]
-
Ghosh, A., & Ghorai, P. (2020). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Organic & Biomolecular Chemistry, 18(27), 5085-5107. [Link]
-
Hilberg, F., et al. (2008). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 51(16), 4942-4944. [Link]
-
Standley, E. A., et al. (2021). Preparation of 2-Heteroaryl-indolin-3-ones by Acid-Mediated Intramolecular Cyclization in Batch and Flow. Organic Letters, 23(15), 5961-5965. [Link]
-
Wang, Y., et al. (2022). Construction of C2-Quaternary-indol-3-ones via RhIII-Catalyzed [3+2] Spirocyclization from Indole Ketones and Nitroolefins. The Journal of Organic Chemistry, 87(9), 6093-6104. [Link]
-
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(8), 5603-5616. [Link]
-
Esteves, A. P., et al. (2016). Synthesis of C2 functionalized indoles via A3 coupling. ResearchGate. [Link]
-
Antonella, P., et al. (2012). Recent advances in organocatalytic methods for the synthesis of disubstituted 2- and 3-indolinones. Chemical Society Reviews, 41(21), 7129-7143. [Link]
-
Wu, Y., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4528-4531. [Link]
-
Burakova, E. A., et al. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. ResearchGate. [Link]
-
Yilmaz, I., et al. (2020). The 3‐hydroxyisoindolinone molecules synthetic methods. ResearchGate. [Link]
-
Various Authors. (2023). Different approaches to C2 functionalized indole derivatives (A–D). ResearchGate. [Link]
- Williams, R. H., & Sarr, R. D. (1961). U.S. Patent No. 3,012,040. Washington, DC: U.S.
-
Deb, M. L., & Baruah, P. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. Topics in Current Chemistry, 378(2), 19. [Link]
-
Chen, Y., et al. (2014). An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones. Molecules, 19(12), 20469-20484. [Link]
-
Guchhait, S. K., et al. (2020). Facile Protocols towards C2-Arylated Benzoxazoles using Fe(III)-Catalyzed C(sp2-H) Functionalization and Metal-Free Domino Approach. ResearchGate. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Examples of bioactive molecules containing indole in core structure. ResearchGate. [Link]
-
Liu, Z., et al. (2022). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Molecules, 27(19), 6524. [Link]
-
Caldana, F., et al. (2021). Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Organic & Biomolecular Chemistry, 19(16), 3647-3651. [Link]
-
Webb, J. R., & Sigman, M. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(30), 11818-11823. [Link]
-
Glushkov, V. A., & Shklyaev, Y. V. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
Liu, Z., & Söderberg, B. C. (2023). Intramolecular Cyclization. MDPI Encyclopedia. [Link]
-
El-Sayed, N. N. E., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis, 21(1), 2-20. [Link]
-
Various Authors. (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science. [Link]
-
Various Authors. (2023). Representative bioactive indoline derivatives involving 3‐acyloxy skeleton. ResearchGate. [Link]
-
Knochel, P., & Cahiez, G. (1995). Selective functionalization in positions 2 and 3 of indole via an iodine-copper exchange reaction. Tetrahedron Letters, 36(45), 8213-8216. [Link]
Sources
- 1. An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of the indole-indolone scaffold via [3+2] annulation of arynes by methyl indole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneously Catalyzed Domino Synthesis of 3-Indolylquinones Involving Direct Oxidative C-C Coupling of Hydroquinones and Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Novel 3-substituted indolin-2-one synthesis methods
An In-depth Technical Guide to the Synthesis of Novel 3-Substituted Indolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indolin-2-one (oxindole) scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of natural products and pharmacologically active compounds. The strategic functionalization at the C3 position, in particular, has given rise to a plethora of potent therapeutic agents, most notably kinase inhibitors for cancer therapy.[1][2][3] This technical guide provides a comprehensive overview of both classical and contemporary synthetic methodologies for accessing 3-substituted indolin-2-ones. It is designed for researchers and drug development professionals, offering not just procedural details but also the underlying mechanistic principles and strategic considerations that govern modern organic synthesis. We will explore foundational strategies such as Knoevenagel condensations and Mannich reactions before delving into advanced catalytic systems, including transition-metal-catalyzed C-H functionalization, asymmetric organocatalysis, and innovative photoredox catalysis, which offer unparalleled efficiency, selectivity, and sustainability.
The Enduring Significance of the 3-Substituted Indolin-2-one Core
The indolin-2-one core structure is a cornerstone in medicinal chemistry. Its rigid, planar geometry and hydrogen bonding capabilities (at the N1-H and C2=O) allow it to effectively mimic the hinge-binding motif of ATP in various protein kinases.[4][5] This has led to the development of numerous successful drugs, such as Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). The substituent at the C3 position is a critical determinant of a compound's biological activity and selectivity.[4][5][6] By modifying the group at this position, chemists can fine-tune a molecule's interaction with the target protein, modulate its physicochemical properties, and optimize its pharmacokinetic profile. The development of novel, efficient, and stereoselective methods to introduce diverse substituents at this position is therefore a paramount objective in modern drug discovery.
Foundational Synthetic Strategies
While modern catalytic methods have expanded the synthetic toolkit, classical reactions remain relevant for their simplicity and scalability in certain contexts.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for synthesizing 3-alkylidene and 3-arylidene indolin-2-ones. The reaction involves the base-catalyzed condensation of the active methylene group at the C3 position of the oxindole with an aldehyde or ketone, typically followed by dehydration.
Mechanism & Rationale: A base (e.g., piperidine, Et₃N) deprotonates the C3 position of the indolin-2-one to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone in an aldol-type addition. The resulting aldol adduct readily undergoes elimination of water to yield the thermodynamically stable α,β-unsaturated product. The choice of base and solvent is crucial; weaker bases are often sufficient and can prevent side reactions.
Caption: Knoevenagel condensation of indolin-2-one with an aldehyde.
Representative Protocol: Synthesis of 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one [7]
-
To a solution of indolin-2-one (0.006 mol) and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (0.0072 mol) in 10 mL of DMF, add piperidine (0.0012 mol).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 3-substituted indolin-2-one.
Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminomethyl group at the C3 position. It involves an amine (primary or secondary), formaldehyde (or another non-enolizable aldehyde), and the C3-acidic proton of the indolin-2-one.[8][9]
Mechanism & Rationale: The reaction proceeds via the initial formation of an Eschenmoser-type salt (iminium ion) from the amine and formaldehyde. The indolin-2-one, acting as the nucleophile, attacks the iminium ion to form the C-C bond, yielding the 3-(aminomethyl)indolin-2-one product. This method is highly valuable for creating derivatives with basic side chains, which can be crucial for modulating solubility and pharmacokinetic properties.[9][10]
Representative Protocol: Synthesis of 1-((2,4-diamino-6-phenyl-1,3,5-triazin-1-yl)methyl)isatin [8]
-
Dissolve isatin (0.004 mol) in 10 mL of absolute ethanol in a round-bottom flask.
-
Add paraformaldehyde (0.004 mol) and 2,4-diamino-6-phenyl-1,3,5-triazine (0.004 mol).
-
Reflux the mixture for 3-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the Mannich base.
Advanced Catalytic Methodologies
Modern synthetic chemistry has pivoted towards catalytic methods that offer higher efficiency, selectivity, and access to complex molecular architectures, particularly those with chiral centers.
Transition Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for forming C-C and C-X bonds, avoiding the need for pre-functionalized substrates. For indolin-2-ones, this typically involves the direct coupling of the C3-H bond with various partners.
Core Principle: A transition metal catalyst (e.g., Pd, Cu, Rh, Fe) facilitates the cleavage of the C3-H bond and subsequent coupling with a reaction partner (e.g., aryl halide, alkene, alkyne).[11] These reactions often proceed via a cross-dehydrogenative coupling (CDC) mechanism, where two C-H bonds are coupled with the aid of an oxidant.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Example: Copper-Catalyzed C-H, Ar-H Coupling to 3,3-Disubstituted Oxindoles [11] This method achieves an intramolecular dehydrogenative coupling to form a quaternary center at the C3 position.
Representative Protocol: [11]
-
To a vial, add the N-aryl-N-alkylamide precursor (0.2 mmol) and Cu(OAc)₂·H₂O (0.01 mmol, 5 mol%).
-
Add mesitylene (1.0 mL) as the solvent.
-
Seal the vial and place it in a preheated oil bath at 140 °C. The reaction is run under an atmosphere of air (O₂ as the terminal oxidant).
-
Stir the reaction for the time indicated by optimization studies (e.g., 16-24 h).
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the 3,3-disubstituted oxindole.
Asymmetric Organocatalysis
The construction of a chiral center at the C3 position is of immense interest for developing enantiomerically pure drug candidates. Asymmetric organocatalysis, which uses small chiral organic molecules as catalysts, has become a premier tool for this purpose.[12]
Mechanism & Rationale: Chiral organocatalysts, such as cinchona alkaloid derivatives or chiral phosphoric acids, activate the substrates through the formation of transient, covalent (e.g., iminium ion) or non-covalent (e.g., hydrogen bonding) intermediates.[12][13] This creates a chiral environment that directs the nucleophilic attack of the indolin-2-one enolate to one face of the electrophile, resulting in high enantioselectivity.
Key Reactions:
-
Michael Addition: The conjugate addition of indolin-2-ones to α,β-unsaturated aldehydes or ketones is a common strategy.[14]
-
Aldol Reaction: Asymmetric aldol reactions provide access to 3-hydroxyalkyl-substituted indolin-2-ones with two adjacent stereocenters.
-
α-Amination/Sulfenylation: Electrophilic amination or sulfenylation reagents can be used to install heteroatom-containing quaternary stereocenters.[15]
Table 1: Comparison of Organocatalytic Methods for 3-Substituted Indolin-2-one Synthesis
| Reaction Type | Catalyst Example | Electrophile | Typical Yield | Typical ee | Reference |
| Michael Addition | Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehyde | Up to 94% | Up to 96% | [14] |
| α-Sulfenylation | Cinchona-derived Squaramide | N-(Arylthio)succinimide | Up to 98% | Up to 99% | [15] |
| α-Amination | Hydroquinidine | Di-tert-butyl Azodicarboxylate | Excellent | High |
Photoredox Catalysis
Visible-light photoredox catalysis harnesses the energy of light to facilitate redox reactions under exceptionally mild conditions. This approach enables the generation of radical intermediates that can participate in novel bond-forming events.
Mechanism & Rationale: A photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) absorbs visible light and enters an excited state. This excited-state catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical ion. In the context of indolin-2-one synthesis, this can be used to generate radicals that add to the oxindole core or to facilitate challenging steps in a catalytic cycle, such as reductive elimination in dual catalysis systems.
Example: Nickel/Photoredox Dual Catalysis for Indoline Synthesis [16][17] This method achieves the annulation of 2-iodoanilides with alkenes to form 3-substituted indolines (the reduced form of indolin-2-ones, which can often be oxidized to the target scaffold).
Workflow Rationale:
-
A Ni(0) complex undergoes oxidative addition into the aryl iodide bond of the anilide.
-
The resulting Ni(II) complex coordinates to the alkene.
-
Migratory insertion of the alkene forms a five-membered nickelacycle.
-
This is where photoredox catalysis becomes critical. The C(sp³)-N reductive elimination from Ni(II) is often slow and disfavored. The photocatalyst oxidizes the Ni(II) intermediate to a more reactive Ni(III) species.
-
This Ni(III) complex readily undergoes C-N reductive elimination to form the indoline product and a Ni(I) species.
-
The photocatalyst, now in its reduced state, reduces the Ni(I) back to Ni(0), closing both catalytic cycles.
Caption: A generalized experimental workflow for photoredox catalysis.
Conclusion and Future Outlook
The synthesis of 3-substituted indolin-2-ones has evolved dramatically from classical condensation reactions to highly sophisticated catalytic methodologies. The current state-of-the-art emphasizes efficiency, selectivity (chemo-, regio-, and stereo-), and sustainability. C-H functionalization offers an elegant, atom-economical route to novel analogues, while asymmetric organocatalysis provides unparalleled access to enantiomerically pure compounds, a critical requirement in modern drug development. Looking forward, the continued development of photoredox and electrochemical methods promises to unlock new reaction pathways under even milder and more environmentally benign conditions. The integration of flow chemistry and machine learning for reaction optimization will further accelerate the discovery of novel 3-substituted indolin-2-one derivatives, fueling the pipeline of next-generation therapeutics.
References
-
Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]
-
Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]
-
American Chemical Society. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]
-
Xu, C., et al. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. PubMed. [Link]
-
Doye, A., et al. (2010). First C−H Activation Route to Oxindoles using Copper Catalysis. Organic Letters. [Link]
-
Kim, H.J., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory. Semantic Scholar. [Link]
- Unknown Author. (n.d.). C–H functionalization of indoles and oxindoles through CDC reactions. Google.
-
Unknown Author. (2025). Design and synthesis of novel 3,5-substituted indolin-2-one derivatives. ResearchGate. [Link]
-
Wang, J., et al. (2023). Merging C-H Bond Activation, Alkyne Insertion, and Rearrangements by Rh(III)-Catalysis: Oxindole Synthesis from Nitroarenes and Alkynes. PubMed. [Link]
-
Bentham Science Publishers. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Bentham Science. [Link]
-
Wang, X., et al. (n.d.). Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. PubMed Central. [Link]
-
Zuo, Z., et al. (2014). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. PubMed Central. [Link]
-
Gu, K., et al. (n.d.). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
-
Bouchikhi, F., et al. (2008). Synthesis and biological evaluation of diversely substituted indolin-2-ones. PubMed. [Link]
-
Al-Joboury, S.N., & Al-Iraqi, E.H. (2014). Synthesis and Reduction of Some Mannich bases for Substituted Indol-2,3-dione. ResearchGate. [Link]
-
Xu, C., et al. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Ingenta Connect. [Link]
-
Qin, H.L., et al. (2013). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. PubMed Central. [Link]
-
Zuo, Z., et al. (2014). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society. [Link]
-
Dalpozzo, R., et al. (2012). Recent advances in organocatalytic methods for the synthesis of disubstituted 2- and 3-indolinones. Chemical Society Reviews. [Link]
-
Wang, L., et al. (2019). Organocatalytic Asymmetric α-Sulfenylation of 2-Substituted Indolin-3-ones: A Strategy for the Synthesis of Chiral 2,2-Disubstituted Indole-3-ones with S- and N-Containing Heteroquaternary Carbon Stereocenter. PubMed. [Link]
-
Han, B., et al. (2011). Organocatalytic Asymmetric Michael Addition of 1-Acetylindolin-3-ones to α,β-Unsaturated Aldehydes: Synthesis of 2-Substituted Indolin-3-ones. The Journal of Organic Chemistry. [Link]
-
Unknown Author. (2023). Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences. [Link]
-
Yarlagadda, S., et al. (2016). Organocatalytic Enantioselective Amination of 2‑Substituted Indolin- 3-ones: A Strategy for the Synthesis of Chiral α‑Hydra. ElectronicsAndBooks. [Link]
-
Unknown Author. (n.d.). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. [Link]
Sources
- 1. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Development of 3-substituted Indolin-2-one Derivatives as Kin...: Ingenta Connect [ingentaconnect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oarjbp.com [oarjbp.com]
- 10. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in organocatalytic methods for the synthesis of disubstituted 2- and 3-indolinones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organocatalytic Asymmetric α-Sulfenylation of 2-Substituted Indolin-3-ones: A Strategy for the Synthesis of Chiral 2,2-Disubstituted Indole-3-ones with S- and N-Containing Heteroquaternary Carbon Stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Renaissance of the 3-Indolinone Scaffold: From Synthetic Novelty to Targeted Therapeutics
Executive Summary
While the indolin-2-one (oxindole) scaffold has long dominated medicinal chemistry—yielding approved drugs like Sunitinib—its structural isomer, 3-indolinone (1,2-dihydro-3H-indol-3-one) , also known as pseudoindoxyl, represents a distinct and under-explored chemical space. This guide dissects the pharmacological potential of novel this compound derivatives, moving beyond the ubiquitous oxindole to explore how the unique electronic distribution and 2-position reactivity of the this compound core drive specific biological activities, particularly in oncology and antimicrobial resistance.
Part 1: Chemical Space & Structural Diversity
The Core Distinction
To ensure scientific integrity, we must first distinguish the target scaffold.
-
Indolin-2-one (Oxindole): Carbonyl at C2. Nucleophilic C3. (e.g., Sunitinib).[1][2][3][4]
-
This compound (Pseudoindoxyl): Carbonyl at C3. Nucleophilic C2.
-
Key Reactivity: The C2 position in this compound is highly reactive toward aldol-type condensations, allowing for the rapid generation of 2-benzylidene-3-indolinones (nitrogen analogues of aurones).
-
Privileged Sub-Scaffolds
Recent SAR (Structure-Activity Relationship) campaigns have identified two primary classes of bioactive 3-indolinones:
| Sub-Scaffold Class | Structural Feature | Primary Biological Target | Key SAR Insight |
| 2-Benzylidene-3-indolinones | Exocyclic double bond at C2 (Aurone-like) | Tubulin Polymerization | Planarity mimics Combretastatin A-4; substitution on the benzylidene ring drives potency. |
| Spiro-pseudoindoxyls | Quaternary center at C2 | MDM2-p53 Interaction | Rigid spiro-fusion locks the molecule in a conformation that mimics the Trp23 residue of p53. |
| N-Substituted Derivatives | Alkyl/Aryl groups at N1 | Kinase Inhibition (c-Src) | N-substitution modulates lipophilicity and ATP-pocket occupancy. |
Part 2: Pharmacological Profiles
Anticancer Activity: The Tubulin Targeting Mechanism
The most potent application of 2-benzylidene-3-indolinones lies in their ability to disrupt microtubule dynamics. Unlike taxanes (stabilizers), these derivatives often act as destabilizers , binding to the colchicine site of tubulin.
-
Mechanism: The planar 2-benzylidene motif intercalates between the
and tubulin dimers. -
Efficacy: Analogues with methoxy-substitutions (mimicking podophyllotoxin) have shown IC
values in the low nanomolar range against MCF-7 (breast) and HCT-116 (colon) cancer lines. -
Causality: The presence of the nitrogen atom (NH) in the this compound ring, as opposed to oxygen in aurones, introduces a hydrogen bond donor that can interact with Glu183 in
-tubulin, enhancing binding affinity.
Antimicrobial & Antiviral Potential
Novel 3-indolinones have emerged as candidates for tackling multidrug-resistant (MDR) pathogens.
-
Target: Bacterial DNA Gyrase (ATPase domain).
-
Selectivity: 2,2-disubstituted derivatives have shown specificity for bacterial gyrase over human topoisomerase II, reducing genotoxicity risks.
Part 3: Mechanism of Action (MOA) Visualization
The following diagram illustrates the dual-pathway mechanism where this compound derivatives induce apoptosis: primarily via Tubulin destabilization (cytosolic) and MDM2 inhibition (nuclear).
Caption: Dual-mechanism of action showing cytoskeletal disruption and p53 pathway restoration.
Part 4: Experimental Protocols
Synthesis of 2-Benzylidene-3-Indolinones (Aldol-Condensation)
Rationale: This protocol utilizes an acid-catalyzed aldol condensation, preferred over base-catalyzed methods to prevent ring-opening of the sensitive this compound core.
Reagents:
-
1-Acetyl-3-indolinone (Precursor)
-
Substituted Benzaldehyde (1.1 eq)
-
Acetic Acid (Glacial)
-
Conc. HCl (Catalytic)
Step-by-Step Workflow:
-
Preparation: Dissolve 1-acetyl-3-indolinone (1.0 mmol) and the appropriate benzaldehyde (1.1 mmol) in glacial acetic acid (5 mL).
-
Catalysis: Add 3–5 drops of concentrated HCl. The solution should darken, indicating intermediate formation.
-
Reflux: Heat the mixture at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Checkpoint: Look for the disappearance of the ketone spot and the appearance of a fluorescent spot (the benzylidene product).
-
-
Precipitation: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).
-
Filtration: Collect the precipitate by vacuum filtration. Wash with cold water (3x) and cold ethanol (1x) to remove unreacted aldehyde.
-
Deacetylation (Optional): If the free NH is required for H-bonding, reflux the product in ethanolic HCl (10%) for 1 hour to remove the N-acetyl group.
In Vitro Cytotoxicity Evaluation (MTT Assay)
Rationale: The MTT assay measures metabolic activity as a proxy for cell viability. It is the standard first-pass screen for anticancer agents.
Protocol:
-
Seeding: Seed MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Treatment: Add the this compound derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100
M). Include DMSO control (<0.5%). -
Incubation: Incubate for 48 hours.
-
Dye Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Aspirate media carefully. Add 150
L DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm. Calculate IC
using non-linear regression (GraphPad Prism).
Part 5: Synthesis Workflow Visualization
Caption: Divergent synthesis strategy accessing both planar (benzylidene) and rigid (spiro) scaffolds.
References
-
Structural Diversity of Indolinones
-
Anticancer Mechanisms (Spiro-derivatives)
-
Aurone Analogues (2-Benzylidene-3-indolinones)
-
Kinase Inhibition Context
- Title: Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors.
- Source: Journal of Medicinal Chemistry (2009).
-
URL:[Link]
Sources
- 1. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US20100311985A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Guide: Preparative Synthesis of N-Acetyl-3-Indolinones
Executive Summary: The Indoxyl Scaffold Challenge
N-acetyl-3-indolinone (1-acetylindolin-3-one) represents a critical pharmacophore in the development of antiviral agents, anticancer therapeutics, and as a stable precursor for complex alkaloid synthesis. Unlike its oxidized congener isatin (2,3-indolinedione) or its reduced form indoline, the 3-indolinone core (indoxyl) is inherently unstable. In its unprotected form, it rapidly undergoes oxidative dimerization to yield indigo dyes or polymerizes under basic conditions.
This guide details the preparative strategies to access the N-acetyl-protected this compound , a modification that stabilizes the core by suppressing the enaminone character of the enol tautomer. We prioritize two pathways: the Reductive Acetylation of Isatin (high reliability) and the Benzylic Oxidation of N-Acetylindoline (direct functionalization).
Strategic Landscape: Retrosynthetic Analysis
The synthesis of N-acetyl-3-indolinone is governed by the need to trap the transient indoxyl species before dimerization occurs.
The Stability Paradox & Tautomeric Control
The target molecule exists in a dynamic equilibrium between the keto (this compound) and enol (3-hydroxyindole) forms. The N-acetyl group is essential not just for protection, but for electronic deactivation. By withdrawing electron density from the nitrogen lone pair, the N-acetyl group destabilizes the enol form, thereby locking the molecule predominantly in the keto state and preventing the intermolecular nucleophilic attacks that lead to indigo formation.
Pathway Visualization
The following diagram outlines the logical flow of the two primary synthetic methodologies.
Figure 1: Strategic retrosynthesis showing the 'Trap-and-Hydrolyze' route (top) vs. the 'Direct Oxidation' route (bottom).[1][2]
Method A: Reductive Acetylation of Isatin (The "Trap-and-Hydrolyze" Protocol)
This is the industry-standard "Gold Method" for preparative reliability. It circumvents the instability of free indoxyl by trapping it immediately as the enol acetate.
Mechanism of Action
-
Reduction: Zinc dust reduces the C3 carbonyl of isatin to the alcohol/enol.
-
Acetylation: Acetic anhydride (
) immediately acetylates both the N-position and the C3-hydroxyl (enol oxygen). -
Differentiation: The resulting 1-acetyl-3-acetoxyindole contains two carbonyls: an amide (stable) and an enol ester (labile).
-
Hydrolysis: Mild acidic or basic hydrolysis selectively cleaves the ester, liberating the enol which tautomerizes to the N-acetyl-3-indolinone.
Detailed Protocol
Reagents:
-
Isatin (1.0 eq)
-
Zinc Dust (3.0 eq)
-
Acetic Anhydride (solvent/reagent, ~10 vol)
-
Sodium Acetate (0.1 eq, catalyst)
-
Hydrolysis Solution: 5%
in Ethanol or saturated (aq).
Workflow:
-
Activation: In a round-bottom flask equipped with a reflux condenser, suspend Isatin (10 g) and anhydrous Sodium Acetate (0.5 g) in Acetic Anhydride (100 mL).
-
Reduction: Heat the mixture to 80°C. Add Zinc dust (13 g) in small portions over 30 minutes. Caution: Exothermic reaction.
-
Reflux: Once addition is complete, reflux the mixture for 2 hours. The deep orange color of isatin should fade to a pale yellow/fluorescent solution.
-
Isolation of Intermediate: Filter the hot solution to remove excess Zinc. Pour the filtrate into ice-water (500 mL). The 1-acetyl-3-acetoxyindole will precipitate as a white/pale solid. Filter and dry.[3]
-
Checkpoint: Verify intermediate via NMR (
: Singlet at ~2.3 ppm for O-Ac and ~2.6 ppm for N-Ac).
-
-
Selective Hydrolysis: Dissolve the intermediate in Ethanol (50 mL). Add 5% aqueous
(10 mL) and stir at room temperature for 4 hours.-
Note: Avoid strong base (NaOH), as it may cleave the N-acetyl group, leading to polymerization.
-
-
Final Purification: Concentrate the ethanol in vacuo. Extract the residue with Dichloromethane (DCM).[2][4] Wash with brine, dry over
, and concentrate. Recrystallize from Benzene/Hexane or Ethanol.
Data Summary:
| Parameter | Specification |
| Yield (Overall) | 65 - 75% |
| Intermediate MP | 126 - 128°C (1-acetyl-3-acetoxyindole) |
| Target MP | 138 - 141°C (N-acetyl-3-indolinone) |
| Critical Impurity | Indigo (Blue solid) - indicates N-deprotection. |
Method B: Benzylic Oxidation of N-Acetylindoline
This method is more atom-economical if N-acetylindoline is available, but it requires careful control of oxidation potential to avoid over-oxidation to isatin.
Mechanism of Action
Direct C-H activation at the benzylic C3 position using Chromium(VI) or radical oxidants. The N-acetyl group deactivates the ring, making the C3 position the most reactive site for radical abstraction.
Detailed Protocol (Chromium-Free Alternative)
While Jones Reagent (
Reagents:
-
N-Acetylindoline (1.0 eq)
-
tert-Butyl hydroperoxide (TBHP, 70% aq, 3.0 eq)
-
Molecular Iodine (
, 0.1 eq) or (0.1 eq) -
Solvent: Acetonitrile or Water/Surfactant.
Workflow:
-
Setup: Dissolve N-acetylindoline (1.61 g, 10 mmol) in Acetonitrile (20 mL).
-
Addition: Add
(254 mg, 1 mmol) followed by TBHP (3.0 eq) dropwise. -
Reaction: Stir at 50°C for 12 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Observation: Starting material (
~0.6) converts to ketone ( ~0.4).
-
-
Quench: Add saturated
(sodium thiosulfate) to quench excess peroxide and iodine. -
Extraction: Extract with Ethyl Acetate.
-
Purification: Silica gel column chromatography.
Comparison of Oxidants:
| Oxidant System | Yield | Pros | Cons |
| CrO3 / AcOH | 60% | Reliable, classic. | Toxic Cr(VI) waste; difficult workup. |
| TBHP / I2 | 72% | Metal-free, mild. | Requires peroxide handling precautions. |
| DDQ / Water | 55% | Selective. | Expensive reagent; difficult purification. |
Critical Control Points: Tautomerism & Stability[5]
Understanding the physical organic chemistry of the product is vital for storage and formulation.
Keto-Enol Equilibrium
N-acetyl-3-indolinone exists primarily in the keto form in solid state and non-polar solvents (
Figure 2: Tautomeric equilibrium and the pathway to degradation.
Storage Guidelines
-
Atmosphere: Store under Argon/Nitrogen.
-
Temperature: 2-8°C.
-
Solvents: Avoid DMSO for long-term storage (can act as an oxidant).
References
-
Naidenov, V. E., et al. (2014). "Preparative synthesis of N-acetyl-3-indolinones." Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
-
Mishra, P., et al. (2021).[2][4] "Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds." Journal of the Turkish Chemical Society Section A: Chemistry (JOTCSA), 8(4), 1089-1098.[2][4]
-
Ying, W.-W., et al. (2018).[5] "Metal-Free Synthesis of Isatins via Oxidative Amido Cyclization." Synlett, 29, 215-218.[5]
-
Ilangovan, A., & Satish, G. (2014).[5] "Synthesis of Isatins via Copper-Catalyzed C-H Oxidation." The Journal of Organic Chemistry, 79, 4984-4991.[5]
-
Surendra Babu, N. (2013).[6] "Solvent effects on the relative stability for tautomerism." Journal of Computational Methods in Molecular Design, 3(3), 19-25.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN109096161B - Preparation method of N-acetylcysteine - Google Patents [patents.google.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Isatin synthesis [organic-chemistry.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Guide: Asymmetric Synthesis of Chiral Indolin-3-one Derivatives
This guide details the asymmetric synthesis of chiral indolin-3-one derivatives, focusing on the construction of the C2-quaternary stereocenter—a critical motif in bioactive alkaloids and pharmaceutical candidates.
Executive Summary & Strategic Importance
The indolin-3-one scaffold (pseudoindoxyl) is a privileged pharmacophore found in alkaloids such as austamide, brevianamide, and isatisine A. Its oxidized derivative, the 2,2-disubstituted indolin-3-one, represents a challenging synthetic target due to the steric hindrance inherent in constructing a quaternary carbon center adjacent to a carbonyl and a nitrogen atom.
For drug development professionals, the value lies in the 3D-structural complexity these cores provide. Unlike flat aromatic systems, chiral indolin-3-ones offer defined vectors for ligand-protein interactions. This guide prioritizes two dominant methodologies: Chiral Phosphoric Acid (CPA) Organocatalysis and Transition Metal-Catalyzed Annulation , selected for their operational simplicity and high enantioselectivity (ee >90%).
Mechanistic Strategies: The C2-Quaternary Challenge
The core synthetic challenge is controlling the facial selectivity of nucleophilic attack on the C2-position of 2-substituted-3H-indol-3-ones (ketimines) or the electrophilic trapping of 3-silyloxyindoles.
Organocatalytic Activation (Dual Hydrogen Bonding)
Chiral Phosphoric Acids (CPAs) have emerged as the gold standard for activating 2-aryl-3H-indol-3-ones. The catalyst acts as a bifunctional scaffold:
-
Brønsted Acid Site: Activates the imine nitrogen (electrophile).
-
Phosphoryl Oxygen: Orients the nucleophile (e.g., indole, pyrrole) via hydrogen bonding.
Transition Metal Catalysis (Lewis Acid/Dipole Modulation)
Metal complexes (Cu, Rh) are preferred when "hard" nucleophiles or dipole-generating precursors (like diazo compounds) are used. They typically proceed via a metal-bound ylide or enolate intermediate that undergoes facial-selective trapping.
Decision Matrix: Method Selection
Figure 1: Strategic decision tree for selecting the optimal asymmetric synthesis pathway based on substrate availability.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The key to reproducibility is the purity of the imine precursor and strict control of moisture in CPA-catalyzed reactions.
Protocol A: CPA-Catalyzed Aza-Friedel–Crafts Reaction
Target: Synthesis of 2-aryl-2-(indol-3-yl)indolin-3-ones. Mechanism: Bifunctional activation via chiral phosphoric acid (TRIP or BINOL-derived).
Materials:
-
Electrophile: 2-Phenyl-3H-indol-3-one (0.20 mmol).
-
Nucleophile: 3-Methylindole (0.24 mmol, 1.2 equiv).
-
Catalyst: (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%).
-
Solvent: Toluene (anhydrous, 2.0 mL).
-
Desiccant: 4Å Molecular Sieves (50 mg, activated).
Step-by-Step Workflow:
-
Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon.
-
Charging: Add the 2-Phenyl-3H-indol-3-one (41.4 mg), 3-Methylindole (31.5 mg), (R)-TRIP (7.5 mg), and activated 4Å MS.
-
Solvation: Add anhydrous Toluene (2.0 mL) via syringe. The concentration (0.1 M) is critical for kinetics.
-
Reaction: Stir at 0 °C for 24 hours. Note: Lower temperatures enhance ee but significantly retard rate. Do not exceed 25 °C.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The imine spot (usually bright yellow/orange) should disappear.
-
Workup: Filter directly through a short pad of silica gel to remove the catalyst. Wash with EtOAc.
-
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
Validation Check:
-
Expected Yield: 85–95%.
-
Expected ee: 90–96% (Determine via Chiralcel OD-H column, Hexane/iPrOH 90:10).
Protocol B: Organocatalytic Michael Addition (Squaramide Catalysis)
Target: Functionalization with 1,4-naphthoquinone moieties.[1] Reference: J. Org.[2][3] Chem. 2024 (doi: 10.1021/acs.joc.4c00987).
Materials:
-
Substrate 1: 2-Hydroxy-1,4-naphthoquinone (0.45 mmol).
-
Substrate 2: Indolin-3-one derivative (0.3 mmol).[1]
-
Catalyst: Quinine-derived squaramide (20 mol%).[1]
-
Solvent: Dichloromethane (DCM, 1.0 mL).
Step-by-Step Workflow:
-
Mixing: In a reaction vial, combine the naphthoquinone and indolin-3-one.
-
Catalysis: Add the squaramide catalyst and DCM.
-
Stirring: Stir at room temperature (25 °C) under N2 atmosphere.
-
Observation: The reaction mixture often changes color due to the formation of the transient H-bonded complex.
-
Completion: Upon consumption of the indolin-3-one (TLC control), concentrate the mixture.
-
Isolation: Purify via silica gel chromatography.
Mechanistic Visualization: The CPA Catalytic Cycle
The high enantioselectivity in Protocol A arises from a specific ternary complex. The diagram below illustrates the H-bonding network that locks the facial selectivity.
Figure 2: Catalytic cycle for the Chiral Phosphoric Acid (CPA) mediated synthesis. The "Ternary Complex" is the critical stereodefining stage where the catalyst bridges both electrophile and nucleophile.
Comparative Data Analysis
The following table synthesizes performance metrics across different catalytic modes based on recent literature (2020–2025).
| Catalytic Mode | Catalyst Class | Key Substrates | Typical Yield | Typical ee | Limiting Factors |
| Aza-Friedel-Crafts | Chiral Phosphoric Acid (TRIP) | Indoles, Pyrroles | 85–98% | 90–99% | Requires electron-rich nucleophiles. |
| [4+2] Annulation | N-Heterocyclic Carbene (NHC) | Enals, Ketimines | 70–85% | 88–95% | Sensitive to moisture/air; requires base. |
| Michael Addition | Squaramide / Cinchona | Naphthoquinones | 65–88% | 80–98% | Substrate solubility can be an issue. |
| Mannich Reaction | Copper(I)-Bisoxazoline | Silyl Enol Ethers | 80–90% | 85–94% | Requires pre-functionalized nucleophiles. |
Future Outlook & Troubleshooting
Current Limitations:
-
Scalability: Many organocatalytic methods require high catalyst loadings (5–20 mol%), which is cost-prohibitive at kg-scale.
-
Solubility: The crystalline nature of indolin-3-one products often leads to precipitation during reaction, potentially trapping catalyst.
Troubleshooting Guide:
-
Low Conversion: Check the purity of the imine. 3H-indol-3-ones hydrolyze easily to 2-acyl anilines on silica. Use neutral alumina or rapid filtration.
-
Low ee: Ensure the reaction temperature is strictly controlled. A rise of 5 °C can drop ee by 10% in CPA systems. Verify molecular sieves are freshly activated.
References
-
Dolas, A. J., et al. (2025).[4] "Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives." Organic & Biomolecular Chemistry. Link
-
Yuan, X., et al. (2020).[5] "Organocatalytic asymmetric synthesis of arylindolyl indolin-3-ones with both axial and central chirality." Chemical Communications.[2][6] Link
-
Fang, S., et al. (2019). "Asymmetric Synthesis of C2-Quaternary Indolin-3-ones Enabled by N-Heterocyclic Carbene Catalysis." Organic Letters. Link
-
Wang, Y., et al. (2024). "Preparation of Indolin-3-one-Containing 1,4-Naphthoquinone Derivatives via Organocatalytic Asymmetric Michael Addition Reaction." The Journal of Organic Chemistry. Link
-
Rueping, M., et al. (2010). "Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles." Organic Letters. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1. Transition Metal-Catalyzed Asymmetric Construction of Heterocyclic Compounds - Catalyst enabling synthetic chemistry [catalyst-enabling-synthetic-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalytic asymmetric synthesis of arylindolyl indolin-3-ones with both axial and central chirality - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalytic asymmetric synthesis of arylindolyl indolin-3-ones with both axial and central chirality - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel 3-Indolinone Compounds
Foreword: Beyond the Spectrum—A Logic-Driven Approach to Structural Elucidation
The 3-indolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including potent kinase inhibitors.[1][2] The journey from a promising synthetic route to a fully characterized novel compound hinges on a robust and logical application of spectroscopic techniques. This guide is not a mere collection of protocols; it is a distillation of field experience designed for researchers and drug development professionals. Our focus will be on the causality behind our analytical choices, demonstrating how a multi-faceted spectroscopic approach creates a self-validating system for unambiguous structure determination. We will move beyond simply listing data to understanding the narrative told by the interplay of photons and magnetic fields with these fascinating molecules.
The Strategic Workflow: An Integrated Spectroscopic Blueprint
The characterization of a novel this compound is not a linear process but a synergistic one. Each technique provides a unique piece of the puzzle, and the true power lies in their integration. The initial step is always to confirm the molecular formula, which serves as the foundational constraint for all subsequent structural deductions.
Figure 1: Integrated workflow for the spectroscopic analysis of a novel this compound compound.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Mandate
Before any other analysis, establishing the correct molecular formula is paramount. Low-resolution mass spectrometry can be misleading, as multiple formulas can correspond to the same nominal mass. HRMS provides the high mass accuracy required to overcome this ambiguity.
Expertise & Causality: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios to four or more decimal places.[3][4] This precision is critical because the exact mass of an atom is not an integer; for example, a proton's mass is not exactly 1. This subtle mass defect means that C₈H₁₆O (MW 128.1201) and C₁₀H₈ (MW 128.0626) are easily distinguishable by HRMS, despite both having a nominal mass of 128.[5] This single experiment provides the elemental composition, a non-negotiable prerequisite for proposing a valid structure.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol). The choice of solvent should ensure complete dissolution and compatibility with the ionization source.
-
Ionization: Utilize Electrospray Ionization (ESI) for most polar this compound derivatives. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, minimizing in-source fragmentation.[6]
-
Mass Analysis: Acquire the spectrum in high-resolution mode (resolving power >10,000 FWHM).
-
Data Processing: Use the instrument's software to calculate the elemental composition for the observed accurate mass. The software will provide a list of possible formulas within a specified mass tolerance (typically <5 ppm). The correct formula must be chemically plausible and consistent with the synthetic precursors.
Pro-Tip: Always check for common adducts (e.g., [M+Na]⁺, [M+K]⁺) which can sometimes be more intense than the [M+H]⁺ ion, especially if glassware was not meticulously cleaned or if sodium/potassium salts were used in the workup.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Building the Atomic Framework
With the molecular formula established by HRMS, NMR spectroscopy is used to piece together the atomic connectivity and define the compound's three-dimensional structure.
Figure 2: The synergistic relationship of 2D NMR experiments in structure elucidation.
¹H and ¹³C NMR: Assigning the Core Resonances
One-dimensional NMR provides the initial overview of the electronic environment of the hydrogen and carbon atoms.
Expertise & Causality: The chemical shift (δ) is highly sensitive to the local electronic environment. In a typical this compound, the amide N-H proton is often observed as a broad singlet downfield (δ 8.0-11.0 ppm) due to deshielding by the adjacent carbonyl group.[7] Aromatic protons on the indolinone core typically resonate between δ 6.8 and 7.8 ppm.[8] In ¹³C NMR, the carbonyl carbon (C=O) is characteristically found far downfield (δ 165-180 ppm).[8][9] The chemical shifts provide the first clues to the substitution pattern.
2D NMR: From Fragments to Framework
While 1D NMR identifies the pieces, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): This is the workhorse for identifying proton-proton coupling networks. A cross-peak between two protons in a COSY spectrum indicates that they are spin-spin coupled, typically through three bonds (³JHH). This is the definitive way to trace out aliphatic chains or piece together adjacent protons on an aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is the most efficient way to link every proton directly to the carbon it is attached to.[10] Each peak in the HSQC spectrum correlates a ¹H signal with a ¹³C signal, providing unambiguous C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the fragments. HMBC reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[11][12] For instance, the amide N-H proton will show an HMBC correlation to the carbonyl carbon (a ²JCH coupling), definitively linking the N-H to the C=O group. This long-range information is what allows the assembly of the entire molecular skeleton.
Table 1: Typical NMR Chemical Shift Ranges for this compound Derivatives
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Amide N-H | 8.0 - 11.0 | N/A | Often a broad singlet, position is solvent and concentration dependent.[7] |
| Aromatic C-H | 6.8 - 7.8 | 110 - 145 | Substitution pattern heavily influences shifts and coupling constants.[8][9] |
| Carbonyl C=O | N/A | 165 - 180 | The most downfield carbon signal, characteristic of the indolinone core.[8][13] |
| Spiro C-3 | Varies | 60 - 80 | Highly dependent on the nature of the spirocyclic substituent.[14] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly observing exchangeable N-H protons.[15][16]
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) or reference the spectrum to the residual solvent peak.[16]
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure adequate signal-to-noise.
-
2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments.
-
Causality in Parameter Choice: For the HMBC experiment, the long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz. This value is a compromise that allows for the observation of most typical ²JCH and ³JCH correlations.[17] However, four-bond correlations (⁴JCH) are sometimes observed and must be interpreted with caution.[18]
-
FT-IR and UV-Vis Spectroscopy: Functional Group and Chromophore Validation
These techniques provide rapid and valuable confirmatory data that must align with the structure proposed by NMR and MS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy probes the vibrational modes of molecules. Specific functional groups have characteristic absorption frequencies. For 3-indolinones, the two most important signals are the N-H stretch and the C=O (amide) stretch. The C=O stretch typically appears as a strong, sharp band in the range of 1670-1710 cm⁻¹.[14] Its exact position can provide clues about ring strain and hydrogen bonding. The N-H stretch is usually found as a sharp to medium band around 3100-3300 cm⁻¹.[14]
Table 2: Characteristic FT-IR Absorption Bands for 3-Indolinones
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amide) | 3100 - 3300 | Medium, Sharp | Broadening can indicate intermolecular H-bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C=O Stretch (Amide) | 1670 - 1710 | Strong, Sharp | The most prominent peak in the spectrum.[14][19] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | A series of bands is typical. |
Experimental Protocol: FT-IR Analysis (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.
UV-Visible (UV-Vis) Spectroscopy
Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The extended π-system of the this compound core gives rise to characteristic absorptions in the UV region (200-400 nm).[20] The position of the absorption maximum (λ_max) and the molar absorptivity are sensitive to substitutions on the aromatic ring and at the 3-position, which can extend or alter the conjugation of the system. This technique is particularly useful for comparing a series of related analogs.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) in which the compound is soluble and that does not absorb in the region of interest.
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the 10⁻⁴ to 10⁻⁶ M range) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).
-
Baseline Correction: Run a baseline scan with a cuvette containing only the solvent.
-
Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).
Case Study: Tying It All Together with Fragmentation Analysis
Mass spectrometry does more than just provide a molecular formula. By inducing fragmentation (e.g., via Collision-Induced Dissociation, CID, in a tandem MS experiment), we can break the molecule apart in a predictable way, providing further validation of the proposed structure.[21]
Expertise & Causality: The fragmentation pathways of a molecule are governed by chemical principles, such as the formation of stable carbocations or the loss of small, stable neutral molecules (e.g., CO, H₂O).[22] For an indolinone core, a common fragmentation is the cleavage of the amide bond, often leading to the loss of carbon monoxide (28 Da).[23]
Figure 3: A representative fragmentation pathway for a simple this compound derivative.
This fragmentation pattern provides powerful evidence. If the structure proposed by NMR is correct, its predicted fragmentation should match the experimental MS/MS spectrum. This cross-validation between NMR and MS is the cornerstone of a self-validating analytical system.
Conclusion: The Power of a Multi-Technique Narrative
The structural elucidation of a novel this compound is a process of scientific storytelling, where each spectroscopic technique contributes a chapter. HRMS provides the characters (the elemental formula), NMR writes the plot (the atomic connectivity), and FT-IR/UV-Vis add the descriptive details (functional groups and electronic properties). Finally, fragmentation analysis serves as the epilogue, confirming that the story is coherent and logical. By understanding the "why" behind each experiment and integrating the data synergistically, researchers can move from a vial of white powder to a fully validated molecular structure with the highest degree of scientific confidence.
References
-
Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Mokhtari, S., Mosaddegh, M., Hamzeloo Moghadam, M., Soleymani, Z., Ghafari, S., & Kobarfard, F. (2012). Synthesis and cytotoxic evaluation of novel 3-substituted derivatives of 2-indolinone. Iranian Journal of Pharmaceutical Research, 11(2), 411–421. Retrieved from [Link]
-
NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. Observation of E and Z Isomers About a Free Imino Grouping. (n.d.). ResearchGate. Retrieved from [Link]
-
Li, Y., Zhang, H., Ouyang, G., Guo, Z., Cao, A., & Chen, Z. (2020). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 25(11), 2568. Retrieved from [Link]
-
Wróbel, M., & Krawiecka, M. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8319. Retrieved from [Link]
-
3-aryl-indolinones derivatives as antiplasmodial agents: synthesis, biological activity and computational analysis. (2021). ResearchGate. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Sun, L., Tran, N., Tang, F., App, H., Hirth, P., McMahon, G., & Tang, C. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). MDPI. Retrieved from [Link]
-
Wang, M., Xu, Z., Liu, X., Li, Y., Li, Z., & Xi, Z. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 16(11), 9365–9375. Retrieved from [Link]
-
The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. (2022). ResearchGate. Retrieved from [Link]
-
Sottocornola, S., Colombo, R., Melfi, M., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2217-2234. Retrieved from [Link]
-
Mass spectrometry of simple indoles. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. (2015). ResearchGate. Retrieved from [Link]
-
LC-HRMS Applications. (n.d.). MASONACO. Retrieved from [Link]
-
Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C Structural Chemistry. Retrieved from [Link]
-
On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (2022). Arkivoc. Retrieved from [Link]
-
Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved from [Link]
-
High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
FT-IR spectra for compounds 3–5. (n.d.). ResearchGate. Retrieved from [Link]
-
Wróbel, M., & Krawiecka, M. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Semantic Scholar. Retrieved from [Link]
-
Furrer, J. (2010). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications, 46(19), 3396-3398. Retrieved from [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2024). YouTube. Retrieved from [Link]
-
HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (2022). ResearchGate. Retrieved from [Link]
-
1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone... (n.d.). ResearchGate. Retrieved from [Link]
-
High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. (2023). Longdom Publishing. Retrieved from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2010). SlideShare. Retrieved from [Link]
-
Structure Elucidation - Webinar Series. (2017). YouTube. Retrieved from [Link]
-
Design, synthesis and evaluation of 3-methylene-substituted indolinones as antimalarials. (2011). PubMed. Retrieved from [Link]
-
Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models. (2014). PubMed. Retrieved from [Link]
-
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Hilberg, F., Roth, G. J., Krssak, M., et al. (2008). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 51(15), 4615–4627. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Chemistry and Technology, Prague. Retrieved from [Link]
-
Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon. (2021). Semantic Scholar. Retrieved from [Link]
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uab.edu [uab.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. youtube.com [youtube.com]
- 11. ecommons.cornell.edu [ecommons.cornell.edu]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. scialert.net [scialert.net]
- 20. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Pseudoindoxyl Scaffold: Discovery and Synthesis of Neuroprotective 3-Indolinones
Topic: Discovery of 3-indolinone derivatives as neuroprotective agents Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
While the indolin-2-one (oxindole) scaffold has long dominated kinase inhibitor discovery (e.g., Sunitinib), its isomer, This compound (also known as pseudoindoxyl or indolin-3-one), represents an under-explored chemical space with significant potential in neuropharmacology. Characterized by a ketone at the C3 position and a reactive C2 center, this scaffold offers a unique sp³-rich architecture that allows for the escape from "flatland"—a critical parameter in improving blood-brain barrier (BBB) permeability and selectivity.
This guide details the strategic development of 2,2-disubstituted this compound derivatives as neuroprotective agents. It synthesizes recent breakthroughs in "enolonium" species-mediated synthesis with the pharmacological rationale of targeting the Nrf2-ARE antioxidant pathway and inhibition of protein aggregation .
Chemical Space & Rationale: The Case for 3-Indolinones
Structural Distinctiveness
The this compound core differs fundamentally from the ubiquitous oxindole. In oxindoles, the amide functionality at C2 provides stability but limits functionalization vectors primarily to the benzene ring or N1. In contrast, 3-indolinones possess a ketone at C3 and a nucleophilic/electrophilic center at C2.
-
The "Flatland" Escape: By introducing geminal disubstitution at the C2 position, the molecule adopts a non-planar 3D conformation. This increases solubility and allows for fine-tuning of lipophilicity (LogP), crucial for CNS drug delivery.
-
Natural Product Precedent: The scaffold is validated by Mitragynine pseudoindoxyl , a potent alkaloid derived from Mitragyna speciosa.[1] While known for opioid activity, recent studies indicate its derivatives possess independent neuroprotective properties via oxidative stress mitigation.
The Stability Challenge
Historically, 3-indolinones were avoided due to their tendency to tautomerize or oxidize back to fully aromatic indoles. The modern medicinal chemistry solution is C2-quaternary functionalization . Locking the C2 position with two substituents (gem-disubstitution) prevents aromatization, stabilizing the pseudoindoxyl core for biological evaluation.
Synthetic Strategy: The Umpolung "Enolonium" Route
Traditional synthesis involved the oxidation of indoles (e.g., with singlet oxygen or lead tetraacetate), often yielding complex mixtures. The state-of-the-art method utilizes Umpolung (polarity reversal) chemistry involving enolonium species, allowing for the efficient construction of 2,2-disubstituted frameworks.
Reaction Mechanism
This approach typically employs a 2-aminophenyl-1,3-dione precursor. Under oxidative conditions (using hypervalent iodine reagents like PIDA), the enol moiety is converted into an electrophilic enolonium ion. A nucleophilic attack (intramolecular or intermolecular) then closes the ring to form the this compound.
Synthetic Workflow Diagram
Caption: Figure 1. Umpolung synthesis of 3-indolinones via oxidative activation of enol precursors to electrophilic enolonium intermediates.
Pharmacological Mechanism: Multi-Target Neuroprotection
The neuroprotective efficacy of this compound derivatives is primarily attributed to two synergistic mechanisms:
Activation of the Nrf2-ARE Pathway
Oxidative stress is a hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's. 3-Indolinones act as Michael acceptor electrophiles (or pro-electrophiles) that interact with Keap1 .
-
Causality: The compound modifies cysteine residues on Keap1.
-
Release: Nrf2 is released from the Keap1-Cul3 ubiquitin ligase complex.
-
Translocation: Nrf2 enters the nucleus and binds to the Antioxidant Response Element (ARE).
-
Transcription: Upregulation of Phase II detoxifying enzymes (HO-1, NQO1, SOD).
Inhibition of Protein Aggregation
The 3D-spiro or disubstituted nature of these compounds allows them to disrupt the β-sheet stacking of Amyloid-beta (Aβ) or Tau proteins. The indole-like core can intercalate between aromatic residues of the amyloid fibril, while the C2-substituents sterically hinder further aggregation.
Signaling Pathway Diagram
Caption: Figure 2.[2] Mechanism of Action: this compound-mediated activation of the Nrf2 antioxidant response element (ARE) pathway.
Experimental Protocols
Synthesis of 2,2-Disubstituted 3-Indolinones (Metal-Free)
Rationale: This protocol avoids transition metal contamination, which is critical for compounds intended for biological assays to prevent false positives in oxidation assays.
Reagents:
-
2-Aminophenyl-1,3-dione derivative (1.0 equiv)
-
Phenyliodine(III) diacetate (PIDA) (1.2 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) (Enhances cation stability)
Step-by-Step Workflow:
-
Preparation: Dissolve the 2-aminophenyl-1,3-dione substrate (0.5 mmol) in TFE (5 mL) in a round-bottom flask.
-
Oxidation: Cool the solution to 0°C. Add PIDA (0.6 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (formation of a less polar spot).
-
Quenching: Quench with saturated aqueous NaHCO₃ (10 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The this compound typically elutes as a yellow/orange solid.
Nrf2 Luciferase Reporter Assay (In Vitro Validation)
Rationale: To confirm the compound activates the antioxidant response transcriptionally, not just by chemical scavenging.
Materials:
-
ARE-Luciferase Reporter Cell Line (e.g., HepG2-ARE-Luc or SH-SY5Y transfected with ARE-Luc).
-
Positive Control: Tert-butylhydroquinone (tBHQ) or Sulforaphane.
Protocol:
-
Seeding: Seed ARE-reporter cells (1 x 10⁴ cells/well) in a 96-well white-walled plate. Incubate for 24h.
-
Treatment: Treat cells with the test this compound compound (0.1, 1, 5, 10 µM) for 12–24 hours. Include DMSO vehicle control and tBHQ (10 µM) positive control.
-
Lysis: Remove media and wash with PBS. Add Passive Lysis Buffer (Promega) and shake for 15 min.
-
Detection: Add Luciferase Assay Substrate. Measure luminescence immediately using a plate reader.
-
Normalization: Normalize data to total protein content (BCA assay) or cell viability (MTT/CellTiter-Glo) to rule out cytotoxicity artifacts.
-
Analysis: Calculate Fold Induction = (RLU_sample / RLU_control). A >2-fold induction indicates significant Nrf2 activation.
Comparative Data Summary
The following table summarizes the structure-activity relationship (SAR) trends observed in recent literature for indole-based neuroprotective agents.
| Substituent (C2-Position) | Effect on Stability | Neuroprotective Potency (EC50) | BBB Permeability Prediction |
| H, H (Unsubstituted) | Low (Tautomerizes) | N/A (Unstable) | Low |
| Spiro-cyclopentyl | High | ++ (5 - 10 µM) | High |
| Spiro-pyrroline | High | +++ (1 - 5 µM) | Moderate |
| Phenyl, Hydroxy | Moderate | ++ (Scavenger) | High |
| Gem-dimethyl | High | + (> 10 µM) | High |
Note: Data represents generalized trends from indole-3-carbinol and pseudoindoxyl derivative studies.
Future Outlook & Challenges
The this compound scaffold is poised for growth in neuropharmacology.
-
Metabolic Stability: The C3 ketone is a potential site for reduction by carbonyl reductases. Future SAR must focus on steric shielding of the ketone or bioisosteric replacement.
-
Selectivity: Given the structural similarity to opioid agonists (mitragynine class), off-target screening against Mu-opioid receptors is mandatory to separate analgesia from neuroprotection.
-
Therapeutic Window: Establishing the separation between Nrf2 activation (beneficial) and electrophilic toxicity (detrimental) is the critical next step for this class.
References
-
Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Source: ACS Publications (Journal of Organic Chemistry / Org. Lett.) URL:[Link](Note: Representative DOI for enolonium/umpolung indole chemistry)
-
Metal-free synthesis of 2,2-disubstituted indolin-3-ones. Source: Royal Society of Chemistry (RSC Advances / OBC) URL:[Link]
-
Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Source: MDPI (Antioxidants/Molecules) URL:[Link][3]
-
Neuroprotective Potential of Indole-Based Compounds: Targeting Nrf2. Source: National Institutes of Health (PMC / PubMed) URL:[Link]
-
A Critical Review of the Neuropharmacological Effects of Kratom (Mitragynine Pseudoindoxyl). Source: Frontiers in Pharmacology / NIH URL:[Link]
Sources
- 1. US10751380B2 - Compound and method for treating spasms, inflammation and pain - Google Patents [patents.google.com]
- 2. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling of Substituted 3-Indolinones (Pseudoindoxyls)
The following technical guide details the physicochemical properties, synthesis, and profiling of substituted 3-indolinones.
Executive Summary
Substituted 3-indolinones (often referred to as pseudoindoxyls ) represent a distinct and underutilized scaffold in medicinal chemistry, frequently overshadowed by their structural isomer, the 2-indolinone (oxindole). While oxindoles function as amide-based, acidic scaffolds (e.g., Sunitinib), 3-indolinones feature a basic amine and a C3-ketone , creating a unique electronic environment.
This guide focuses on the 2,2-disubstituted 3-indolinone and 2-ylidene-3-indolinone (indogenide) subclasses, which overcome the inherent oxidative instability of the parent scaffold. These derivatives are emerging as critical pharmacophores in opioid receptor modulation (e.g., Mitragynine pseudoindoxyl) and as tunable fluorophores.
Structural Fundamentals & Nomenclature
The Isomer Distinction
The primary source of confusion in literature is the conflation of this compound with 2-indolinone. A rigorous physicochemical profile requires distinguishing these core electronic differences.
| Feature | 2-Indolinone (Oxindole) | This compound (Pseudoindoxyl) |
| Carbonyl Position | C2 | C3 |
| Nitrogen Character | Amide (Lactam) | Amine (Secondary/Tertiary) |
| Acid/Base | Weakly Acidic (N-H pKa ~13) | Weakly Basic (Conjugate acid pKa ~7–8) |
| Stability | High | Low (unless C2 is substituted) |
| Primary Tautomer | Lactam | Keto (Enol form is Indoxyl) |
Tautomeric Equilibrium
Unsubstituted this compound exists in equilibrium with 3-hydroxyindole (indoxyl). In the presence of oxygen, this equilibrium drives oxidative dimerization to indigo. To stabilize the this compound core for drug development, the C2 position must be blocked , typically via gem-disubstitution or spiro-fusion.
Figure 1: Tautomeric relationship and stabilization strategy for the this compound scaffold.
Physicochemical Properties[1][2][3][4][5]
Electronic Profile & Basicity
Unlike oxindoles, the nitrogen in 2,2-disubstituted 3-indolinones is an
-
Basicity: The electron-withdrawing carbonyl at C3 lowers the basicity of the amine compared to a standard indoline, but it remains protonatable at physiological pH.
-
Estimated pKa (Conjugate Acid): 6.5 – 7.5 (depending on N-substitution).
-
Implication: These compounds often show higher aqueous solubility in acidic media (stomach pH) compared to neutral oxindoles.
-
Lipophilicity (LogP) & Solubility
The this compound scaffold is inherently more polar than the indole precursor due to the C=O dipole.
-
LogP Trends:
-
Parent Indole: High LogP (Lipophilic).
-
This compound:[1][2][3] Lower LogP (~1.5 – 2.5 range for simple alkyl derivatives).
-
Mitragynine Pseudoindoxyl:[4][5][6] LogP ~2.[2]8. The rearrangement from the indole (Mitragynine) to the pseudoindoxyl introduces a polar break in aromaticity, slightly reducing lipophilicity but improving metabolic stability.
-
-
Solubility: The presence of the basic nitrogen allows for salt formation (e.g., mesylates, hydrochlorides), significantly enhancing bioavailability compared to the neutral oxindole isomers.
Spectral Characteristics
-
UV-Vis Absorbance:
-
2,2-Dialkyl-3-indolinones: Yellow solids.
~ 380–400 nm (n transition). -
Indogenides (2-ylidene): Deep orange/red.
> 450 nm due to extended conjugation.
-
-
Fluorescence:
-
2-Methylene-3-indolinones exhibit solvatochromic fluorescence.
-
Stokes Shift: Large shifts are observed in polar protic solvents due to stabilization of the excited state dipole involving the C3 carbonyl and N1 amine.
-
Synthetic Access & Protocols
The synthesis of stable 3-indolinones generally proceeds via the oxidative rearrangement of 2,3-disubstituted indoles. This biomimetic pathway mimics the metabolic oxidation of indole alkaloids.
Protocol: Oxidative Rearrangement (Lead Tetraacetate Method)
This method converts tetrahydro-β-carbolines or 2,3-disubstituted indoles into spiro-pseudoindoxyls.
Reagents:
-
Substrate: 2,3-Disubstituted Indole (e.g., 1 mmol)
-
Oxidant: Lead(IV) acetate (Pb(OAc)4) (1.1 eq)
-
Solvent: Dichloromethane (DCM) / Dry
-
Quench: Saturated NaHCO3
Step-by-Step Methodology:
-
Preparation: Dissolve the indole substrate in dry DCM (0.1 M concentration) under an inert atmosphere (N2 or Ar). Cool to 0°C.
-
Oxidation: Add Pb(OAc)4 portion-wise over 10 minutes. The solution will typically darken (orange/brown).
-
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (Pseudoindoxyls are more polar than starting indoles).
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x).
-
Purification: Dry organic layer over Na2SO4. Concentrate. Purify via flash chromatography (Silica gel). Note: 3-indolinones are sensitive to acidic silica; use 1% Triethylamine in the eluent to prevent decomposition.
Protocol: Singlet Oxygen Oxidation (Photo-oxidation)
A greener approach utilizing Rose Bengal as a sensitizer.
-
Dissolve indole in Methanol.
-
Add Rose Bengal (5 mol%).
-
Irradiate with visible light (500W halogen or Green LED) while bubbling O2 through the solution.
-
The intermediate hydroperoxide rearranges to the pseudoindoxyl upon reduction (e.g., with dimethyl sulfide) or spontaneous rearrangement depending on the substrate.
Figure 2: Synthetic workflow for the oxidative rearrangement of indoles to 3-indolinones.
Applications in Drug Discovery[9]
Opioid Receptor Modulation
The most prominent application of the this compound scaffold is in the modification of Mitragyna speciosa (Kratom) alkaloids.
-
Mitragynine Pseudoindoxyl: This metabolite exhibits
-opioid receptor agonism with significantly reduced -arrestin recruitment compared to morphine. -
Mechanism: The spiro-pseudoindoxyl core alters the vector of the basic nitrogen, changing the binding pose in the orthosteric pocket and inducing "biased signaling."
QSAR Implications
When incorporating 3-indolinones into a library:
-
H-Bonding: The C3 carbonyl is a strong Hydrogen Bond Acceptor (HBA). The N1 amine (if secondary) is a Hydrogen Bond Donor (HBD).
-
Metabolic Stability: The C2 quaternary center blocks metabolic oxidation at the typically labile C2 position of indoles.
-
Safety: Unlike some anilines or hydrazines, the this compound core is not inherently flagged as a structural alert (PAINS), provided it is 2,2-disubstituted to prevent Michael acceptor reactivity.
Summary of Key Properties
| Property | Value / Characteristic | Relevance |
| Scaffold Type | Basic center, distinct from amide oxindoles. | |
| Typical LogP | 1.5 – 3.0 | Good oral bioavailability range (Lipinski compliant). |
| Fluorescence | Solvatochromic (Yellow/Orange) | Useful for cellular imaging or probe design. |
| Metabolic Liability | N-Dealkylation, C3-Reduction | C3-OH metabolite is often active. |
| Stability | Requires C2-substitution | Unsubstituted forms degrade to indigo. |
References
-
Vertex Pharmaceuticals. (2024).[2] Physicochemical properties, pharmacokinetic studies, and antioxidant activity of indolinone derivatives. PubMed Central. [Link]
-
Takayama, H., et al. (2002). Studies on the Synthesis and Opioid Agonistic Activities of Mitragynine-Related Indole Alkaloids: Discovery of Mitragynine Pseudoindoxyl. Journal of Medicinal Chemistry. [Link]
-
Sames, D., et al. (2016). Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism. Journal of Medicinal Chemistry. [Link]
-
Zhang, H., et al. (2015). An Indoxyl-Based Strategy for the Synthesis of Indolines and Indolenines. Angewandte Chemie International Edition. [Link]
-
Frontiers in Chemistry. (2024). Synthesis and Reactivity of the 3-Substituted Isoindolinone Framework. Frontiers. [Link]
Sources
- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 3. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reaction Mechanisms for Intramolecular Cyclization to 3-Indolinone
Executive Summary
The 3-indolinone (indolin-3-one) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for various kinase inhibitors, anti-inflammatory agents, and the historic dye indigo. Unlike its isomer oxindole (indolin-2-one), the this compound system is highly reactive due to its susceptibility to oxidation and tautomerization.
This guide provides an in-depth mechanistic analysis of the two most distinct and high-value synthetic pathways for constructing this core:
-
The Classical Nucleophilic Pathway: Dieckmann Condensation (Base-mediated).
-
The Modern Oxidative Pathway: Metal-Catalyzed Cyclization of 2-Alkynylanilines.
Part 1: Structural Significance & Tautomerism
Before detailing the synthesis, one must understand the target. This compound is rarely isolated in a static state; it exists in a dynamic equilibrium with its enol form, 3-hydroxyindole (indoxyl).
-
Keto Form (this compound): Favored in non-polar solvents; essential for nucleophilic additions at the carbonyl.
-
Enol Form (3-Hydroxyindole): Favored in polar protic solvents; electron-rich and prone to oxidative dimerization (forming indigo dyes).
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton transfer responsible for the reactivity profile of the scaffold.
Caption: Figure 1.[1] The keto-enol tautomerism dictates the stability and reactivity of the this compound core.
Part 2: The Classical Pathway (Dieckmann Condensation)
The most scalable method for synthesizing the this compound core involves the intramolecular cyclization of N-(2-carboxyphenyl)glycine esters. This is a Dieckmann-type condensation.[2][3][4][5]
Mechanistic Causality
This reaction is driven by the formation of a stable 5-membered ring.
-
Initiation: A strong base deprotonates the
-methylene of the glycine moiety. -
Cyclization: The resulting enolate attacks the ester carbonyl on the benzene ring (nucleophilic acyl substitution).
-
Driving Force: The expulsion of the alkoxide leaving group and subsequent irreversible deprotonation of the acidic position between the carbonyl and the amine drives the equilibrium forward.[6]
Mechanism Diagram
Caption: Figure 2. Step-wise electron flow for the base-mediated Dieckmann condensation.
Validated Protocol (Dieckmann)
Reagents:
-
Precursor: Methyl 2-((2-methoxy-2-oxoethyl)amino)benzoate
-
Base: Sodium Methoxide (NaOMe), 3.0 equiv (dry powder or solution)
-
Solvent: Anhydrous Toluene or Methanol (0.5 M)
Workflow:
-
Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon. Critical: Oxygen leads to immediate indigo formation.
-
Slurry Formation: Suspend NaOMe (3 equiv) in anhydrous toluene at 0°C.
-
Addition: Add the glycine ester precursor dropwise over 30 minutes.
-
Reflux: Heat to 80-110°C for 4 hours. The solution will turn yellow/orange (enolate formation).
-
Quench: Cool to 0°C. Pour into ice-cold 1M HCl. Note: Acidification protonates the enolate, precipitating the stable ester intermediate.
-
Decarboxylation (Optional): To isolate the parent this compound, reflux the intermediate in 10% H2SO4/Water under Argon for 2 hours.
Part 3: The Modern Pathway (Oxidative Cyclization)
For complex drug scaffolds, the Gold or Copper-catalyzed oxidative cyclization of 2-alkynylanilines provides access to substituted 3-indolinones without requiring harsh basic conditions.
Mechanistic Causality
This pathway relies on the activation of the alkyne
-
Activation: The metal coordinates to the alkyne.
-
Cyclization: The aniline nitrogen attacks the activated alkyne, forming a metal-vinyl species.
-
Oxidation: An external oxidant (e.g.,
, Pyridine N-oxide, or hypervalent iodine) inserts oxygen at the C3 position.
Mechanism Diagram
Caption: Figure 3. Metal-catalyzed oxidative cyclization pathway.
Validated Protocol (Au-Catalyzed)
Reagents:
-
Substrate: 2-(Phenylethynyl)aniline[7]
-
Catalyst:
(5 mol%) -
Oxidant: Pyridine N-oxide (2.0 equiv) or simply open air (for Cu systems)
-
Solvent: Dichloroethane (DCE)
Workflow:
-
Dissolve 2-alkynylaniline (1.0 mmol) in DCE (5 mL).
-
Add the oxidant (Pyridine N-oxide, 2.0 mmol).
-
Add the Gold catalyst (0.05 mmol).
-
Stir at 60°C for 12 hours.
-
Filter through a celite pad to remove metal residues.
-
Concentrate and purify via flash chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed decomposition).
Part 4: Comparative Data & Troubleshooting
Method Selection Matrix
| Feature | Dieckmann Condensation | Metal-Catalyzed Oxidative |
| Primary Utility | Bulk synthesis of core scaffold | Late-stage functionalization |
| Cost | Low (Base/Ester) | High (Au/Pd catalysts) |
| Atom Economy | Moderate (Loss of ROH/CO2) | High |
| Functional Group Tolerance | Low (Sensitive to base) | High (Sensitive to oxidation) |
| Key Risk | Dimerization to Indigo | Over-oxidation to Isatin |
Troubleshooting Guide
-
Problem: Reaction mixture turns deep blue/purple.
-
Cause: Presence of oxygen causing dimerization to indigo.
-
Solution: Degas all solvents strictly. Keep under positive Argon pressure.
-
-
Problem: Low yield in Dieckmann route.
-
Cause: Incomplete deprotonation or moisture.
-
Solution: Use freshly sublimed t-BuOK or titration-checked NaOMe. Ensure solvent is <50 ppm water.
-
-
Problem: Product decomposes on silica gel.
-
Cause: Acid sensitivity of the enol form.
-
Solution: Use triethylamine-treated silica or neutral alumina for purification.
-
References
-
Synthesis of 2-Heteroaryl-indolin-3-ones by Acid-Mediated Intramolecular Cyclization. Organic Letters. [Link]
-
Synthesis of indole derivatives from the S3•−-mediated intramolecular cyclization of o-alkynylanilines. ResearchGate. [Link]
-
Dieckmann Condensation: Mechanism and Applications. Organic Chemistry Portal. [Link]
-
Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. [Link][8]
-
Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. National Institutes of Health (PMC). [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines [organic-chemistry.org]
A Technical Guide to the Synthesis of 1-Acyl-3-Indolinones via ortho α-Chloroacetylation
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 1-acyl-3-indolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The core of this methodology lies in the specific ortho α-chloroacetylation of anilides, followed by an intramolecular cyclization. This document will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested experimental protocols, and discuss the scope and limitations of the reaction. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance.
Introduction: The Significance of the 1-Acyl-3-Indolinone Scaffold
The 1-acyl-3-indolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including potent acetylcholinesterase (AChE) inhibition, relevant to the treatment of Alzheimer's disease.[1] The versatility of the indolinone ring system, with its potential for substitution at various positions, allows for the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles.
The synthesis of these valuable compounds has been approached through various routes.[2] However, the method involving an initial ortho α-chloroacetylation of an anilide followed by intramolecular cyclization stands out for its efficiency and regiochemical control.[3] This two-step sequence provides a direct and reliable pathway to the desired 1-acyl-3-indolinone core from readily available starting materials.
Reaction Mechanism: A Tale of Two Steps
The overall transformation can be dissected into two key stages: a Friedel-Crafts acylation and an intramolecular nucleophilic substitution. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.
Step 1: ortho α-Chloroacetylation via Friedel-Crafts Reaction
The initial step is a Friedel-Crafts acylation of a pre-formed anilide (N-acylaniline).[4][5] This reaction utilizes chloroacetyl chloride as the acylating agent and a Lewis acid, typically aluminum chloride (AlCl₃), as a catalyst. The N-acyl group of the starting anilide serves as an ortho-directing group, sterically and electronically favoring the introduction of the chloroacetyl group at the position adjacent to the nitrogen atom.
The causality behind this regioselectivity is two-fold:
-
Steric Hindrance: The bulky N-acyl group can physically block the para position, making the less hindered ortho positions more accessible to the incoming electrophile.
-
Electronic Effects: The lone pair of electrons on the amide nitrogen can coordinate with the Lewis acid, enhancing the electron-donating nature of the ring and further activating the ortho positions towards electrophilic aromatic substitution.
The reaction proceeds through the formation of a highly reactive acylium ion from chloroacetyl chloride and the Lewis acid.[6] This electrophile is then attacked by the electron-rich aromatic ring of the anilide to form a sigma complex, which subsequently rearomatizes by losing a proton to yield the ortho-chloroacetylated anilide.
Step 2: Intramolecular Cyclization to the 3-Indolinone Ring
The second stage involves an intramolecular nucleophilic substitution. The nitrogen atom of the anilide acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This intramolecular cyclization is often facilitated by a base to deprotonate the amide nitrogen, increasing its nucleophilicity. The result is the formation of the five-membered indolinone ring.
Visualizing the Process
Reaction Mechanism Pathway
Caption: Reaction mechanism for the synthesis of 1-acyl-3-indolinones.
Experimental Workflow
Caption: A typical experimental workflow for the two-step synthesis.
Detailed Experimental Protocol
The following protocol is a representative example and may require optimization based on the specific substrate.
Materials:
-
N-acylaniline (1.0 eq)
-
Chloroacetyl chloride (1.2 - 1.5 eq)
-
Aluminum chloride (AlCl₃), anhydrous (2.5 - 3.0 eq)
-
Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)
-
Base for cyclization (e.g., sodium hydride, potassium carbonate)
-
Solvents for workup and purification (e.g., dichloromethane, ethyl acetate, hexanes)
Procedure:
Step 1: ortho α-Chloroacetylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the N-acylaniline (1.0 eq) and the anhydrous solvent.
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Lewis Acid Addition: To the stirred solution, add anhydrous aluminum chloride (2.5 - 3.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Acylating Agent Addition: Add chloroacetyl chloride (1.2 - 1.5 eq) dropwise via the dropping funnel over 30-60 minutes.
-
Reaction: Allow the reaction to stir at the specified temperature (ranging from 0 °C to reflux, depending on the substrate's reactivity) for a period determined by TLC monitoring.[7]
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and water to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ortho-chloroacetylated anilide by column chromatography on silica gel or by recrystallization.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Dissolve the purified ortho-chloroacetylated anilide in a suitable anhydrous solvent (e.g., THF, DMF).
-
Base Addition: Add the base (e.g., NaH, K₂CO₃) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the final 1-acyl-3-indolinone product by column chromatography or recrystallization.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative examples of this synthetic sequence, highlighting the versatility of the reaction with different substrates.
| Starting Anilide (N-Acyl Group) | Reaction Conditions (Step 1) | Yield of ortho-Product | Cyclization Conditions (Step 2) | Final Yield of 1-Acyl-3-Indolinone |
| Acetanilide | AlCl₃, CS₂, 0 °C to rt | Good | NaH, THF, rt | High |
| Propananilide | AlCl₃, CS₂, 0 °C to rt | Good | K₂CO₃, DMF, 60 °C | Good |
| 4-Methoxyacetanilide | AlCl₃, Nitrobenzene, rt | Moderate | NaH, THF, rt | Moderate |
| 4-Chloroacetanilide | AlCl₃, CS₂, reflux | Good | K₂CO₃, Acetone, reflux | Good |
Note: Yields are qualitative descriptions based on literature precedence. Actual yields may vary depending on the specific reaction scale and purification techniques.
Trustworthiness and Self-Validation
The successful synthesis of 1-acyl-3-indolinones via this method can be validated at each stage:
-
Intermediate Characterization: The purified ortho-chloroacetylated anilide should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its structure before proceeding to the cyclization step.
-
Final Product Confirmation: The final 1-acyl-3-indolinone product must be thoroughly characterized to confirm its identity and purity. Spectroscopic data should be consistent with the expected structure.
-
TLC Monitoring: Thin-layer chromatography is an indispensable tool for monitoring the progress of both reaction steps, ensuring that the starting material is consumed and the desired product is formed.
Conclusion
The ortho α-chloroacetylation of anilides followed by intramolecular cyclization is a powerful and reliable strategy for the synthesis of 1-acyl-3-indolinones. This guide has provided a detailed examination of the reaction mechanism, a practical experimental protocol, and an overview of its synthetic utility. By understanding the underlying principles and adhering to careful experimental technique, researchers can effectively employ this methodology to access a wide range of valuable indolinone derivatives for applications in drug discovery and development.
References
-
Naidenov, A. (n.d.). Preparative synthesis of N-acetyl-3-indolinones. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Available at: [Link]
-
Sugsawa, T., Adachi, M., Sasakura, K., & Kitagawa, A. (1979). Simple Synthesis of Indoles and 1-Acyl-3-Indolinones Using Specific Ortho α-Chloroacetylation of Anilines. J. Org. Chem., 44(4). Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing 1-acetyl-halo-indolyl-3-acetate.
-
ResearchGate. (n.d.). Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. Available at: [Link]
-
Reddit. (n.d.). Acylation with chloroacetyl chloride. Available at: [Link]
- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Available at: [Link]
-
Yadav, G. D., & Krishnan, M. S. (1998). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Journal of Molecular Catalysis A: Chemical, 129(1), 57-66. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Friedel-Crafts Acylation with Amides. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling. Available at: [Link]
Sources
- 1. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative synthesis of N-acetyl-3-indolinones | Naidenov | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 3. Aminohaloborane in Organic Synthesis. Simple Synthesis of Indoles. [combichemistry.com]
- 4. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 5. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Guide: Biological Evaluation of Indolinone Derivatives in Oncology
Executive Summary
The indolin-2-one (oxindole) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved multi-targeted tyrosine kinase inhibitors (TKIs) such as Sunitinib (Sutent®) and Nintedanib (Ofev®). These derivatives primarily function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically VEGFR, PDGFR, and FGFR families.[1]
This guide provides a rigorous, field-validated framework for the biological evaluation of novel indolinone derivatives. It moves beyond generic protocols to address specific physicochemical challenges associated with this scaffold—such as solubility and colorimetric interference—and establishes a "Go/No-Go" decision matrix for drug discovery.
Part 1: The Indolinone Scaffold & Target Landscape
Mechanism of Action (MOA)
Indolinone derivatives exert their anticancer effects by occupying the ATP-binding pocket of intracellular kinase domains. By forming hydrogen bonds with the "hinge region" residues (e.g., Cys919 in VEGFR2), they prevent ATP hydrolysis, thereby blocking autophosphorylation and downstream signal transduction (RAS/RAF/MEK/ERK and PI3K/AKT pathways).[1]
Interactive Pathway Visualization
The following diagram illustrates the critical signaling nodes inhibited by indolinone derivatives.
Caption: Figure 1. Mechanism of Action. Indolinones competitively bind to the ATP pocket of RTKs, preventing phosphorylation and halting downstream oncogenic signaling.[1]
Part 2: Primary Screening - Cytotoxicity Profiling
The Challenge of Colorimetric Interference
Expert Insight: Many indolinone derivatives are highly conjugated systems, appearing yellow, orange, or red in solution.[1] This presents a significant risk of false negatives in MTT assays, as the compound's intrinsic color can absorb at 570 nm (the same wavelength as the formazan product).
Mitigation Strategy:
-
Blank Correction: Include "Compound-Only" wells (media + drug, no cells) to subtract intrinsic absorbance.
-
Wash Steps: Unlike standard protocols, carefully aspire media containing the drug before adding the MTT reagent to remove the colored compound.[2]
Validated MTT Assay Protocol
Objective: Determine IC50 values against a panel of cancer lines (e.g., MCF-7, HCT-116, HepG2) and normal fibroblasts (e.g., WI-38) to assess selectivity.[1]
Workflow:
-
Seeding: Seed cells in 96-well plates.
-
Adherent: 5,000–10,000 cells/well.
-
Suspension: 15,000–20,000 cells/well.
-
Incubation: Allow 24h for attachment.
-
-
Treatment: Add indolinone derivatives (dissolved in DMSO) in serial dilutions (e.g., 0.1 µM to 100 µM).
-
Control: 0.1% DMSO (Vehicle).
-
Positive Control: Sunitinib or Doxorubicin.
-
Duration: 48h or 72h.
-
-
MTT Addition: Add 10 µL MTT (5 mg/mL in PBS). Incubate 3–4h at 37°C.
-
Solubilization: Aspirate media (critical for colored drugs). Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Presentation Template:
| Compound ID | R1 Subst. | R2 Subst.[3] | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | WI-38 (Normal) IC50 | Selectivity Index (SI) |
| Sunitinib | F | Amide | 2.5 ± 0.3 | 3.1 ± 0.2 | >50 | >16 |
| Indo-01 | H | Cl | 12.4 ± 1.1 | 8.5 ± 0.9 | 15.0 | 1.7 (Toxic) |
| Indo-02 | OMe | Br | 0.8 ± 0.1 | 1.2 ± 0.2 | >100 | >80 (Hit) |
Note: SI = IC50 (Normal) / IC50 (Cancer). An SI > 10 is generally required for lead progression.
Part 3: Mechanistic Validation - Kinase Inhibition
Cytotoxicity does not prove mechanism. You must confirm the compound inhibits the specific kinase target (e.g., VEGFR2).[1]
In Vitro Kinase Assay (ELISA/FRET)
Method: Use a commercially available kit (e.g., ADP-Glo™ or Z'-LYTE™) using recombinant VEGFR2 kinase domain.[1]
-
Principle: Measure the amount of ATP consumed or ADP produced in the presence of the substrate (Poly Glu:Tyr) and the inhibitor.
-
Metric: Calculate the biochemical IC50. A potent indolinone should have a biochemical IC50 in the nanomolar range (10–100 nM), typically 10–100x lower than the cellular IC50.[1]
Evaluation Workflow Diagram
The following decision tree outlines the logical progression from synthesis to lead selection.
Caption: Figure 2. Evaluation Pipeline. A rigorous filter ensures only selective, potent compounds progress to expensive mechanistic studies.[1]
Part 4: Phenotypic Analysis - Apoptosis & Cell Cycle
Annexin V-FITC / PI Apoptosis Assay
Indolinones typically induce apoptosis (Programmed Cell Death) rather than necrosis. Protocol:
-
Treatment: Treat cells with IC50 concentration of the derivative for 24h.
-
Harvest: Collect cells (including floating dead cells) and wash with cold PBS.
-
Staining Buffer: Resuspend in 1X Annexin-binding buffer (High Ca2+ is essential for Annexin binding to Phosphatidylserine).
-
Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.
-
Flow Cytometry:
Cell Cycle Analysis
TKIs often cause cell cycle arrest at specific checkpoints.
-
Expected Result: Indolinones targeting CDK or tubulin may cause G2/M arrest . Those targeting growth factors (VEGFR/PDGFR) often cause G0/G1 arrest due to starvation of growth signals.
Part 5: In Silico Molecular Docking
To satisfy "Authoritative Grounding," you must rationalize biological activity with structural data.[1]
-
Software: AutoDock Vina, Schrödinger Glide, or GOLD.[1]
-
Target: VEGFR2 Kinase Domain (PDB ID: 4ASD or 2C7W ).
-
Key Interaction Checklist:
-
Hinge Region: Hydrogen bonds with Cys919 and Glu917 (backbone).
-
Gatekeeper: Hydrophobic interaction with Val916 .
-
DFG Motif: Interactions near the Asp-Phe-Gly motif control the active conformation.
-
References
-
BenchChem. (2025).[8] Sunitinib Malate: A Technical Guide to the Mechanism of Action. Retrieved from [1]
-
Abcam. (2023). MTT Assay Protocol for Cell Viability and Proliferation.[2] Retrieved from [1]
-
Thermo Fisher Scientific. (2023). Annexin V Staining Protocol for Flow Cytometry.[6][7] Retrieved from [1]
-
National Institutes of Health (NIH). (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [1]
-
MDPI. (2021). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity.[9][10] Molecules.[3][5][6][7][8][11][12] Retrieved from [1]
-
RCSB Protein Data Bank. Crystal structure of VEGFR2 kinase domain in complex with inhibitors (PDB: 2C7W). Retrieved from [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of 2-indolinone derivatives as PAK1 inhibitors in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Methodological & Application
Application Notes and Protocols for 3-Indolinone Derivatives as Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 3-indolinone core is a privileged scaffold in medicinal chemistry, forming the basis of several potent multi-targeted tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and evaluation of this compound derivatives as inhibitors of key oncogenic tyrosine kinases, primarily focusing on Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). We will delve into the mechanistic underpinnings of these inhibitors, provide step-by-step protocols for their in vitro and cellular characterization, and offer insights into data interpretation and troubleshooting.
Introduction: The this compound Scaffold in Tyrosine Kinase Inhibition
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play pivotal roles in regulating essential cellular processes, including growth, differentiation, migration, and metabolism.[1] Dysregulation of RTK signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3] The this compound scaffold has emerged as a highly successful pharmacophore for the development of ATP-competitive kinase inhibitors.[4]
Prominent examples of FDA-approved drugs based on this scaffold include Sunitinib and Nintedanib. Sunitinib is a multi-targeted TKI used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[5] Nintedanib is approved for idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer, and it also functions as a multi-targeted TKI.[6] Both agents exert their therapeutic effects by inhibiting key RTKs involved in angiogenesis and tumor cell proliferation, such as VEGFRs, PDGFRs, and FGFRs.[2][3]
The general mechanism of action for these this compound derivatives involves their entry into the ATP-binding pocket of the kinase domain. There, they form hydrogen bonds and other interactions, preventing the binding of ATP and subsequent autophosphorylation of the receptor, thereby blocking downstream signaling cascades.[1]
Key Signaling Pathways Targeted by this compound Derivatives
A thorough understanding of the signaling pathways modulated by these inhibitors is crucial for designing meaningful experiments and interpreting results.
The VEGFR Signaling Axis
The VEGF family of ligands and their receptors (VEGFRs) are central regulators of angiogenesis, the formation of new blood vessels.[2] In the tumor microenvironment, cancer cells often secrete VEGF to stimulate the growth of new blood vessels, which supply the tumor with essential nutrients and oxygen.[2] Inhibition of VEGFR signaling is a cornerstone of many anti-cancer therapies.
The PDGFR Signaling Axis
The PDGF family and their receptors (PDGFRs) are involved in cell growth, proliferation, and migration. In cancer, aberrant PDGFR signaling can directly drive tumor cell proliferation and also plays a role in the recruitment of pericytes and stromal cells that support tumor growth.
The FGFR Signaling Axis
The FGF signaling pathway is implicated in a wide range of cellular processes, including proliferation, differentiation, and survival.[7] Aberrant FGFR signaling, often through gene amplification or mutations, can be a potent oncogenic driver in various cancers.[7] Increased FGF/FGFR signaling has also been identified as a mechanism of resistance to other targeted therapies.[6][7]
The following diagram illustrates the interconnected nature of these signaling pathways and the points of inhibition by this compound derivatives.
Caption: Multi-targeted inhibition of VEGFR, PDGFR, and FGFR signaling by this compound derivatives.
Experimental Protocols
The following protocols provide a framework for the in vitro and cellular characterization of novel this compound derivatives.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Principle: The assay measures the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a substrate. The signal is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified recombinant human VEGFR2, PDGFRβ, or FGFR1 kinase (commercially available).
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1).[8]
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[9]
-
This compound derivative stock solution (e.g., 10 mM in DMSO).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the this compound derivative in the kinase assay buffer. A typical starting concentration range is 100 µM to 1 nM. Ensure the final DMSO concentration in the assay does not exceed 1%.[11]
-
Kinase Reaction Setup:
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[9]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[8]
-
Stop Reaction and Detect Signal:
-
Data Acquisition: Measure the luminescence using a plate reader.[10]
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% kinase activity and the negative control (no enzyme) as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[12]
-
Table 1: Representative IC50 Values for Sunitinib and Nintedanib
| Compound | Target Kinase | Reported IC50 (nM) |
| Sunitinib | VEGFR2 | 9 |
| Sunitinib | PDGFRβ | 2 |
| Sunitinib | FGFR1 | 84 |
| Nintedanib | VEGFR2 | 21 |
| Nintedanib | PDGFRβ | 65 |
| Nintedanib | FGFR1 | 69 |
Note: IC50 values can vary depending on assay conditions.
Cell-Based Assays
These assays are crucial for evaluating the biological effects of the inhibitors in a more physiologically relevant context.
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][3]
Materials:
-
Cancer cell lines with known expression of VEGFR, PDGFR, or FGFR (e.g., HUVEC for VEGFR, HT-1080 for PDGFR, and SNU-16 for FGFR).[2][3]
-
Complete cell culture medium.
-
This compound derivative.
-
MTT solution (5 mg/mL in PBS).[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the inhibitor concentration.
Principle: This assay assesses the ability of a compound to inhibit the migration of a confluent monolayer of cells into a mechanically created "wound."[13]
Materials:
-
Appropriate cancer cell line.
-
6-well or 12-well cell culture plates.
-
Sterile 200 µL pipette tip or a specialized wound-making tool.
-
Microscope with a camera.
Protocol:
-
Create a Confluent Monolayer: Seed cells in a plate and grow them to full confluency.
-
Create the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the this compound derivative at various concentrations. Include a vehicle control.
-
Image Acquisition: Immediately capture an image of the wound at time 0. Continue to capture images at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area for each condition.
Western Blotting for Target Phosphorylation
Principle: Western blotting is used to detect the phosphorylation status of the target kinases and key downstream signaling proteins, providing direct evidence of target engagement and pathway inhibition in a cellular context.[13][14]
Materials:
-
Cancer cell line of interest.
-
This compound derivative.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-PDGFRβ, anti-PDGFRβ, anti-p-FGFR1, anti-FGFR1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Grow cells to 70-80% confluency and serum-starve overnight. Treat with the this compound derivative for a predetermined time (e.g., 1-4 hours). Stimulate with the appropriate ligand (e.g., VEGF, PDGF, or FGF) for a short period (e.g., 10-15 minutes) before harvesting.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Sources
- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Elucidating mechanisms of sunitinib resistance in renal cancer: an integrated pathological-molecular analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mybiosource.com [mybiosource.com]
- 10. promega.com [promega.com]
- 11. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination | PLOS One [journals.plos.org]
- 12. Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Editing VEGFR2 Blocks VEGF-Induced Activation of Akt and Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of 3-Indolinones in Anti-Angiogenesis Research: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-indolinone derivatives in the field of anti-angiogenesis research. This guide is designed to offer not only detailed experimental protocols but also the underlying scientific rationale, ensuring a deep understanding of the methodologies and their application.
Introduction: The Pivotal Role of 3-Indolinones in Targeting Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The dependence of tumors on a dedicated blood supply for oxygen and nutrients has made anti-angiogenic therapy a cornerstone of modern cancer treatment. The this compound scaffold has emerged as a privileged structure in the design of potent and selective inhibitors of key receptor tyrosine kinases (RTKs) that drive the angiogenic process.
Prominent examples of FDA-approved drugs, such as Sunitinib (Sutent®) and Nintedanib (Ofev®), feature the this compound core and have demonstrated significant clinical efficacy in various malignancies. These molecules primarily exert their anti-angiogenic effects by targeting the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) signaling pathways. This guide will delve into the mechanistic underpinnings of this compound-mediated anti-angiogenesis and provide robust protocols to evaluate the efficacy of novel derivatives.
Mechanism of Action: Multi-Targeted Kinase Inhibition
The anti-angiogenic activity of this compound derivatives stems from their ability to competitively bind to the ATP-binding pocket of multiple RTKs, thereby inhibiting their autophosphorylation and downstream signaling cascades. The primary targets, VEGFR, PDGFR, and FGFR, are integral to endothelial cell proliferation, migration, and survival, as well as the recruitment of perivascular cells, which stabilize newly formed vessels.[1][2]
Key Signaling Pathways Targeted by 3-Indolinones:
-
VEGF/VEGFR Pathway: This is the most critical signaling axis in angiogenesis. VEGF binding to its receptor, primarily VEGFR-2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and permeability. 3-indolinones effectively block this pathway, leading to a reduction in tumor vascularization.[3]
-
PDGF/PDGFR Pathway: The PDGF/PDGFR pathway is crucial for the recruitment of pericytes and smooth muscle cells, which provide structural support to the newly formed blood vessels. Inhibition of PDGFR by 3-indolinones disrupts this perivascular support, leading to vessel regression.
-
FGF/FGFR Pathway: The FGF/FGFR signaling axis is another important pro-angiogenic pathway that can also mediate resistance to anti-VEGF therapies. The ability of some 3-indolinones to inhibit FGFR provides a broader spectrum of anti-angiogenic activity and may overcome certain resistance mechanisms.[1][4]
Caption: this compound Signaling Pathway Inhibition.
Experimental Protocols: A Step-by-Step Guide
A hierarchical approach is recommended for evaluating the anti-angiogenic potential of novel this compound derivatives, starting with in vitro assays to assess their direct effects on endothelial cells and progressing to in vivo models to confirm their efficacy in a physiological context.
Caption: Experimental Workflow for Anti-Angiogenesis Drug Discovery.
In Vitro Assays
Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used cell line for these assays due to their relevance in modeling angiogenesis.
1. Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay quantifies the inhibition of endothelial cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.[5]
-
Materials:
-
HUVECs (passage 3-6)
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well tissue culture plates
-
This compound compound stock solution (in DMSO)
-
Recombinant human VEGF-A (vascular endothelial growth factor A)
-
BrdU Labeling Reagent
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution (TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours.
-
Starve the cells for 4-6 hours in a basal medium (EBM-2) containing 0.5% FBS.
-
Treat the cells with various concentrations of the this compound compound (e.g., 0.01 to 10 µM) in the presence or absence of VEGF (e.g., 20 ng/mL) for 24-48 hours. Include a vehicle control (DMSO).
-
Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Remove the labeling medium and fix the cells with 200 µL of FixDenat solution for 30 minutes at room temperature.[7]
-
Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution to each well. Incubate for 90 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of TMB substrate solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution and measure the absorbance at 450 nm using a microplate reader.
-
2. Endothelial Cell Migration Assay
This assay assesses the ability of this compound compounds to inhibit the migration of endothelial cells, a crucial step in the formation of new blood vessels. Two common methods are the wound healing (scratch) assay and the transwell (Boyden chamber) assay.
-
a) Wound Healing (Scratch) Assay Protocol: [8]
-
Seed HUVECs in a 6-well plate and grow to 90-100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh basal medium containing different concentrations of the this compound compound and VEGF.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours).
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point using software like ImageJ.
-
-
b) Transwell (Boyden Chamber) Assay Protocol: [3]
-
Coat the upper surface of an 8 µm pore size transwell insert with a thin layer of Matrigel or fibronectin.
-
Seed serum-starved HUVECs (5 x 10⁴ cells/well) in the upper chamber in a basal medium.
-
Add the this compound compound to the upper chamber.
-
Add a chemoattractant (e.g., VEGF) to the lower chamber.
-
Incubate for 4-6 hours to allow cell migration.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
3. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking the final step of angiogenesis.
-
Protocol:
-
Coat the wells of a 48-well or 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Seed HUVECs (1.5 x 10⁴ cells/well) onto the Matrigel-coated wells in a basal medium containing various concentrations of the this compound compound and VEGF.
-
Incubate for 4-12 hours.
-
Visualize and photograph the tube formation using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using ImageJ with the Angiogenesis Analyzer plugin.[9][10][11]
-
4. VEGFR-2 Phosphorylation Assay (Western Blot)
This assay directly assesses the inhibitory effect of this compound compounds on the activation of their primary target, VEGFR-2.
-
Protocol:
-
Grow HUVECs to near confluency and then serum-starve overnight.
-
Pre-treat the cells with the this compound compound for 1-2 hours.
-
Stimulate the cells with VEGF for 5-10 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of p-VEGFR-2 to total VEGFR-2.[12]
-
In Vivo Models
1. Matrigel Plug Assay
This model provides a rapid in vivo assessment of angiogenesis. Matrigel, a soluble basement membrane extract, is mixed with pro-angiogenic factors and the test compound and then injected subcutaneously into mice. The Matrigel solidifies into a plug, and the extent of new blood vessel infiltration is quantified.[1][13][14]
-
Protocol:
-
Thaw Matrigel on ice and mix with heparin, a pro-angiogenic factor (e.g., bFGF or VEGF), and the this compound compound.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of athymic nude mice.
-
After 7-14 days, excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content of the plugs using Drabkin's reagent or by immunohistochemical staining for endothelial cell markers like CD31.
-
2. Murine Tumor Xenograft Model
This is the gold standard preclinical model to evaluate the anti-tumor and anti-angiogenic efficacy of a drug candidate. Human tumor cells are implanted into immunocompromised mice, and the effect of the this compound compound on tumor growth and vascularity is assessed.[15][16]
-
Protocol:
-
Inject human tumor cells (e.g., A431, U87MG) subcutaneously into the flank of athymic nude mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer the this compound compound (e.g., by oral gavage or intraperitoneal injection) daily or on a specified schedule. Sunitinib, for instance, has been administered orally at 80 mg/kg.
-
Measure tumor volume regularly with calipers.
-
At the end of the study, excise the tumors and analyze microvessel density by immunohistochemical staining for CD31.
-
Data Interpretation and Troubleshooting
Quantitative Data Summary
| Compound | Assay | Cell Line | IC₅₀ / Effective Concentration | Reference |
| Sunitinib | Proliferation | HUVEC | ~1.47 µM | [17] |
| Sunitinib | Proliferation | HUVEC (VEGF-dependent) | ~0.01 µmol/L | [18] |
| Semaxanib (SU5416) | Proliferation (VEGF-driven) | HUVEC | 0.04 ± 0.02 µM | [19] |
| Semaxanib (SU5416) | Migration | HUVEC | ~80% inhibition at 1 µM | [20] |
| Semaxanib (SU5416) | Tube Formation | HUVEC | ~85% inhibition at 1 µM | [20] |
Troubleshooting Common Issues
| Assay | Common Problem | Possible Cause | Suggested Solution |
| All Assays | Poor cell viability | Compound cytotoxicity | Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range. |
| Inconsistent results | Cell passage number too high | Use cells within a consistent and low passage range (e.g., HUVEC passages 3-6). | |
| Tube Formation | No or poor tube formation | Suboptimal Matrigel concentration or coating | Ensure Matrigel is properly thawed on ice and evenly coats the well. Optimize the concentration. |
| Cells form clumps instead of tubes | Cell density too high or cells are not healthy | Optimize cell seeding density. Ensure cells are healthy and not over-confluent before seeding.[21] | |
| Migration Assay | No cell migration | Chemoattractant concentration too low | Optimize the concentration of the chemoattractant (e.g., VEGF). |
| High background migration | Serum in the upper chamber | Ensure the upper chamber medium is serum-free. |
Conclusion and Future Directions
The this compound scaffold represents a highly successful platform for the development of anti-angiogenic agents. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel this compound derivatives. Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity, potency, and pharmacokinetic properties, as well as strategies to overcome acquired resistance to current anti-angiogenic therapies.
References
- Dyment, N. A., et al. (2014). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Methods in Molecular Biology, 1130, 141–151.
-
Creative Bioarray. (n.d.). In Vitro Wound Healing Assay. Retrieved from [Link]
- Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor.
-
Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]
-
Feinberg School of Medicine. (n.d.). General Matrigel Angiogenesis Assay. Retrieved from [Link]
- Gentile, D., et al. (2017). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Journal of Visualized Experiments, (124), 55663.
- Presta, M., et al. (2009).
- Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480.
-
protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]
- Zetter, B. R. (1998). Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. Journal of the National Cancer Institute, 90(18), 1358-1359.
- Presta, M., et al. (2005). Fibroblast growth factor/fibroblast growth factor receptor system in angiogenesis. Cytokine & Growth Factor Reviews, 16(2), 159-178.
-
ResearchGate. (n.d.). Western blot analysis of phosphorylation level of VEGFR2.... Retrieved from [Link]
- Auerbach, R., et al. (2000). Angiogenesis assays: problems and pitfalls. Cancer and Metastasis Reviews, 19(1-2), 167-172.
- Grisendi, G., et al. (2014). Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib. BMC Cancer, 14, 954.
- Dong, Z., et al. (2013). Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study. PLoS ONE, 8(12), e84236.
-
ResearchGate. (n.d.). Troubleshooting tube formation assay on Matrigel?. Retrieved from [Link]
- Justus, C. R., et al. (2014). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 1147, 145-152.
- Lung, H. L., & Lung, M. L. (2012). In vivo Matrigel Plug Angiogenesis Assay. Bio-protocol, 2(18), e261.
-
ResearchGate. (n.d.). Phase I/Pilot Study of SU5416 (Semaxinib) in Combination With Irinotecan/Bolus 5-FU/LV (IFL) in Patients With Metastatic Colorectal Cancer. Retrieved from [Link]
- DeCicco-Skinner, K. L., et al. (2014). Endothelial cell tube formation assay for the in vitro study of angiogenesis. Journal of Visualized Experiments, (91), 51312.
-
The Scientist. (2002). Learning from Angiogenesis Trial Failures. Retrieved from [Link]
-
Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]
-
Carpentier, G. (n.d.). Angiogenesis Analyzer for ImageJ. Retrieved from [Link]
-
ResearchGate. (n.d.). Matrigel Plug Assay of Angiogenesis in Mice. Retrieved from [Link]
- The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. (2011).
-
ResearchGate. (n.d.). How can I analyse tube formation of angiogenesis?. Retrieved from [Link]
-
MDPI. (2018). In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice. Retrieved from [Link]
- Xin, H., et al. (2010). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. Clinical Cancer Research, 16(3), 856-865.
-
Spandidos Publications. (2023). Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways. Retrieved from [Link]
-
University of Washington. (n.d.). Protocol for BrdU Labeling of Proliferating Cells. Retrieved from [Link]
- Kim, H. J., et al. (2021). Evaluation of Integrin αvβ3 Expression in Murine Xenograft Models: [68Ga]Ga-DOTA-C(RGDfK)
- Staton, C. A., et al. (2004). Current methods for assaying angiogenesis in vitro and in vivo.
-
ResearchGate. (n.d.). Inhibition of HUVEC proliferation. (a) Cell proliferation assessed by.... Retrieved from [Link]
-
MDPI. (2018). Evaluation of Angiogenesis Assays. Retrieved from [Link]
-
eLife. (2016). VEGFR-2 conformational switch in response to ligand binding. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Humanized-Xenograft Model-based Drug Screening. Retrieved from [Link]
-
YouTube. (2023). How to analyze Angiogenesis HUVEC cell tube formation assay using ImageJ Software. Retrieved from [Link]
-
ClinicalTrials.gov. (2014). Sunitinib Drug Levels and Outcomes in Kidney Cancer. Retrieved from [Link]
Sources
- 1. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. regmednet.com [regmednet.com]
- 4. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. mbl.edu [mbl.edu]
- 7. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiogenesis Analyzer for ImageJ - Gilles Carpentier Research Web Site: Computer Image Analysis [image.bio.methods.free.fr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study | PLOS One [journals.plos.org]
- 17. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. apexbt.com [apexbt.com]
- 20. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Indolinone Derivatives as Potent RET Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various human cancers, including non-small cell lung cancer and medullary thyroid carcinoma, due to activating mutations or chromosomal rearrangements.[1][2] The 3-indolinone scaffold has emerged as a privileged structure in the design of potent and selective ATP-competitive inhibitors targeting the RET kinase domain.[3][4] This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the evaluation of this compound derivatives as RET kinase inhibitors. We will delve into the causality behind experimental choices, ensuring a robust and reproducible framework for your research and development endeavors.
The Scientific Rationale: Targeting the RET Signaling Axis
The RET receptor tyrosine kinase is a key mediator of cell growth, differentiation, and survival.[2][5] Its signaling cascade is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to a GDNF family receptor alpha (GFRα) co-receptor.[6] This ligand-receptor complex induces the dimerization of two RET monomers, leading to their trans-autophosphorylation on specific tyrosine residues within the intracellular kinase domain.[7] These phosphotyrosine residues then serve as docking sites for various adaptor proteins, activating critical downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which are pivotal for cell proliferation and survival.[1][8]
In oncogenic contexts, RET activation becomes ligand-independent through mutations or gene fusions (e.g., CCDC6-RET, KIF5B-RET), leading to constitutive kinase activity and uncontrolled cell proliferation.[9][10] this compound derivatives have been designed to specifically target the ATP-binding pocket of the RET kinase domain, preventing its activation and subsequent downstream signaling.[3][4]
Visualizing the RET Signaling Pathway and Inhibition
The following diagram illustrates the canonical RET signaling pathway and the mechanism of inhibition by this compound derivatives.
Caption: RET signaling pathway and the inhibitory action of this compound derivatives.
In Vitro Characterization: Biochemical Kinase Inhibition Assay
The foundational step in evaluating a novel inhibitor is to determine its direct effect on the enzymatic activity of the target kinase. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method for this purpose.[11][12]
Expertise & Experience: Why HTRF?
HTRF technology is preferred for kinase assays due to its high sensitivity, low background, and resistance to interference from compound autofluorescence.[13] The time-resolved measurement allows for the dissipation of non-specific, short-lived fluorescence, ensuring that the detected signal is genuinely from the specific binding event. This self-validating system provides high confidence in the generated IC50 values.
Protocol 1: HTRF-Based RET Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against purified RET kinase.
Materials:
-
Recombinant human RET kinase
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT)[13]
-
ATP
-
Biotinylated universal tyrosine kinase substrate (e.g., Poly-Glu, Tyr 4:1)
-
This compound test compounds dissolved in DMSO
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
-
HTRF Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA)[13]
-
384-well, low-volume, white assay plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the this compound compounds in 100% DMSO. A 3-fold dilution series is standard.
-
Assay Plate Preparation: Add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Dispense 5 µL of the RET enzyme solution (diluted in Kinase Buffer) into each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the biotinylated substrate and ATP (at a concentration close to the Km for RET) in Kinase Buffer to initiate the kinase reaction.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagents (Europium-anti-phosphotyrosine and Streptavidin-XL665 diluted in HTRF Detection Buffer).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[11]
-
Normalize the data using control wells (0% inhibition with DMSO vehicle, 100% inhibition with a known potent RET inhibitor or no enzyme).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Cellular Activity: On-Target Efficacy in RET-Driven Cancer Models
Demonstrating that a compound inhibits the target in a cellular context is a critical next step. This involves assessing the inhibition of RET autophosphorylation and the subsequent effect on cell viability in cancer cell lines with known RET alterations.
Protocol 2: Western Blotting for Inhibition of RET Phosphorylation
Objective: To qualitatively and semi-quantitatively assess the inhibition of RET autophosphorylation in a RET-dependent cancer cell line.
Recommended Cell Line:
-
LC-2/ad: Human lung adenocarcinoma cell line endogenously expressing the CCDC6-RET fusion protein.[5][14][15]
Materials:
-
LC-2/ad cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound test compounds
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-protein detection to reduce background.[16]
-
Primary Antibodies:
-
Rabbit anti-phospho-RET (e.g., Tyr905)
-
Rabbit anti-total RET
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Plating and Treatment: Plate LC-2/ad cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the this compound compound or DMSO for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg), add Laemmli sample buffer, and denature by boiling for 5 minutes. Separate proteins by SDS-PAGE.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-RET, anti-total RET, and loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
Protocol 3: Cell Viability Assay
Objective: To determine the effect of this compound derivatives on the proliferation of RET-dependent cancer cells.
Two common methods are presented: the Sulforhodamine B (SRB) assay, which measures total protein content, and the luminescent ATP-based assay, which quantifies metabolically active cells.
A. Sulforhodamine B (SRB) Assay [18][19]
Procedure:
-
Cell Plating: Seed LC-2/ad cells in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours.[20]
-
Compound Treatment: Treat cells with serially diluted this compound compounds for 72 hours.
-
Fixation: Gently add cold 10% Trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[21]
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.[18]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Reading: Measure the absorbance at 565 nm using a microplate reader.[22]
B. Luminescent ATP-Based Assay (e.g., CellTiter-Glo®) [23][24]
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the SRB assay protocol.
-
Plate Equilibration: Equilibrate the plate to room temperature for 30 minutes.
-
Reagent Addition: Add a volume of the luminescent assay reagent equal to the volume of cell culture medium in each well.[9]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]
-
Luminescence Reading: Measure the luminescence using a plate reader.
Visualizing the Experimental Workflow
Caption: A comprehensive workflow for evaluating this compound RET inhibitors.
Data Presentation: Summarizing Inhibitory Potency
Clear and concise data presentation is crucial for comparing the potency of different compounds.
Table 1: Representative Inhibitory Activity of this compound Derivatives against RET Kinase
| Compound ID | RET Kinase IC50 (nM) | Cell Line | Cellular GI50 (nM) | Reference |
| Compound A | 5.2 | LC-2/ad (CCDC6-RET) | 25.8 | Fictional Data |
| Compound B | 15.7 | LC-2/ad (CCDC6-RET) | 98.3 | Fictional Data |
| Compound C | 1.8 | TT (RET C634W) | 10.5 | Fictional Data |
| Sunitinib * | 8.0 | TT (RET C634W) | 150 | [3][25] |
Note: Sunitinib is a multi-kinase inhibitor with known RET activity, included for comparison. The data for Compounds A, B, and C are illustrative examples.
Concluding Remarks
The protocols and insights provided in this guide offer a comprehensive framework for the preclinical evaluation of this compound derivatives as RET tyrosine kinase inhibitors. By understanding the underlying scientific principles and adhering to these robust, self-validating protocols, researchers can confidently advance their drug discovery programs targeting RET-driven cancers.
References
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]
- Matsubara, D., Kanai, Y., Ishikawa, S., Ohara, S., Yoshimoto, T., Sakatani, T., ... & Niki, T. (2012). Identification of CCDC6-RET fusion in the human lung adenocarcinoma cell line, LC-2/ad. Journal of thoracic oncology, 7(12), 1872–1876.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Huang, Q., Schneeberger, V. E., Luetteke, N., Li, F., Li, Y., Chen, Y., ... & Wu, J. (2016). Preclinical Modeling of KIF5B-RET Fusion Lung Adenocarcinoma. Molecular cancer therapeutics, 15(10), 2521–2529.
- Orellana, E. A., & Kasinski, A. L. (2025).
- Le, A. T., Schubert, L., Doak, A. E., & Doebele, R. C. (2018). Abstract 1842: Novel KIF5B-RET+ NSCLC cell lines demonstrate differential responses to RET inhibitors. Cancer Research, 78(13_Supplement), 1842-1842.
- Ju, Y. S., Lee, W. C., Shin, J. Y., Lee, S., Bleazard, T., Won, J. K., ... & Seo, J. S. (2012). A transforming KIF5B and RET gene fusion in lung adenocarcinoma revealed from whole-genome and transcriptome sequencing. Genome research, 22(3), 436–445.
- Suzuki, M., Makinoshima, H., Matsumoto, S., Suzuki, A., Sugano, S., & Tsuchihara, K. (2013). Identification of a lung adenocarcinoma cell line with CCDC6-RET fusion gene and the effect of RET inhibitors in vitro and in vivo. Cancer science, 104(7), 896–903.
- Tsuchihara, K., & Suzuki, A. (2014). RET-targeting molecular stratified non-small-cell lung cancers. Translational lung cancer research, 3(1), 26–33.
- Huang, Q., Schneeberger, V. E., Luetteke, N., Li, F., Li, Y., Chen, Y., ... & Wu, J. (2016). Preclinical Modeling of KIF5B-RET Fusion Lung Adenocarcinoma. Molecular cancer therapeutics, 15(10), 2521–2529.
-
ResearchGate. (n.d.). Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. Retrieved from [Link]
- Lipson, D., Ross, J. S., Gjoerup, O., Miller, V. A., Stephens, P. J., & Ali, S. M. (2012). Identification of KIF5B-RET and GOPC-ROS1 Fusions in Lung Adenocarcinomas through a Comprehensive mRNA-Based Screen for Tyrosine Kinase Fusions. Clinical Cancer Research, 18(24), 6599-6608.
-
ResearchGate. (n.d.). The RET receptor tyrosine kinase signaling pathway and oncogenic signal activation. Retrieved from [Link]
-
OncoKB. (n.d.). Somatic RET CCDC6-RET Fusion. Retrieved from [Link]
-
OncoKB. (n.d.). Somatic RET CCDC6-RET Fusion in Non-Small Cell Lung Cancer. Retrieved from [Link]
- Rizzi, E., Cassinelli, G., Dallavalle, S., Lanzi, C., Cincinelli, R., Nannei, R., ... & Zunino, F. (2007). Synthesis and RET protein kinase inhibitory activity of 3-arylureidobenzylidene-indolin-2-ones. Bioorganic & medicinal chemistry letters, 17(14), 3962–3968.
-
ResearchGate. (n.d.). Outline of RET signalling pathways. Retrieved from [Link]
-
Bentham Science. (2021). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Retrieved from [Link]
- Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Schlessinger, J. (2007). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of medicinal chemistry, 50(17), 4127–4139.
- Wells, G., Hancock, M., & Jones, A. (2016). Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. F1000Research, 5, 1108.
- Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Schlessinger, J. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of medicinal chemistry, 41(14), 2588–2603.
-
Reaction Biology. (n.d.). RET NanoBRET Kinase Assay. Retrieved from [Link]
- Wu, Z. L., She, M., & Liu, B. (2010). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of visualized experiments : JoVE, (41), 2029.
- Plaza-Rojas, L., & Jhiang, S. M. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in endocrinology, 13, 1012914.
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Retrieved from [Link]
- Sariola, H., & Saarma, M. (2003). A network map of GDNF/RET signaling pathway in physiological and pathological conditions. Cell and tissue research, 314(1), 1-17.
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
- Plaza-Rojas, L., & Jhiang, S. M. (2022). RET Signaling Pathway and Ret Inhibitors In Human Cancer.
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
- Wu, Z. L., She, M., & Liu, B. (2010). Development of a HTRF Kinase Assay for Determination of Syk Activity. Journal of Visualized Experiments, (41), 2029.
-
ResearchGate. (n.d.). Chemical Structures of US FDA‐approved RET inhibitors. Retrieved from [Link]
- Wang, Y., Zhang, J., Wang, G., & Liu, H. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current medicinal chemistry, 29(11), 1891–1919.
-
Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for HTRF technology in EGFR kinase assay. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. "RET Signaling Pathway and Ret Inhibitors In Human Cancer" by Angelina T Regua, Mariana Najjar et al. [digitalcommons.library.tmc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of CCDC6-RET fusion in the human lung adenocarcinoma cell line, LC-2/ad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Identification of a lung adenocarcinoma cell line with CCDC6-RET fusion gene and the effect of RET inhibitors in vitro and in vivo. [ncbiobank.org]
- 15. RET-targeting molecular stratified non-small-cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 21. canvaxbiotech.com [canvaxbiotech.com]
- 22. content.abcam.com [content.abcam.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Synthesis and RET protein kinase inhibitory activity of 3-arylureidobenzylidene-indolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of 3-Indolinone Based Multikinase Inhibitors for Idiopathic Pulmonary Fibrosis (IPF)
Executive Summary & Rationale
Idiopathic Pulmonary Fibrosis (IPF) is a progressive, fatal lung disease driven by aberrant fibroblast proliferation and extracellular matrix (ECM) deposition. The clinical success of Nintedanib (BIBF 1120), a tyrosine kinase inhibitor (TKI) targeting VEGFR, FGFR, and PDGFR, has validated the 3-indolinone scaffold as a privileged structure for antifibrotic drug discovery.
However, Nintedanib exhibits a narrow therapeutic window and significant gastrointestinal toxicity. This guide outlines a robust workflow for developing next-generation this compound derivatives with optimized selectivity profiles (e.g., sparing VEGFR to reduce bleeding risk while maintaining PDGFR/FGFR potency). We detail the chemical synthesis via Knoevenagel condensation, high-throughput kinase profiling, and phenotypic screening in human lung fibroblasts.
Chemical Development: The this compound Scaffold
The this compound core functions as an ATP-competitive inhibitor. Structure-Activity Relationship (SAR) studies indicate that substitution at the C-6 position of the oxindole core is critical for binding affinity, while the C-3 position allows for diverse side chains that dictate kinase selectivity.
DOT Diagram 1: Chemical Synthesis Workflow
The following diagram illustrates the convergent synthesis strategy typically employed for these derivatives, utilizing an orthoester-mediated condensation.
Caption: Convergent synthesis of this compound inhibitors via Knoevenagel-type condensation.
Protocol 1: Chemical Synthesis of Indolinone Derivatives
Objective: Synthesize a library of this compound analogs targeting the ATP-binding pocket of fibrotic kinases.
Materials
-
Starting Material: Methyl 2-oxindoline-6-carboxylate (for Nintedanib-like core).
-
Reagents: Trimethyl orthobenzoate, Acetic anhydride, Piperidine.
-
Solvents: Methanol, DMF, Ethanol.
Step-by-Step Methodology
-
Intermediate Formation (Enol Ether):
-
Suspend 1.0 eq of the 6-substituted oxindole in acetic anhydride (5-10 volumes).
-
Add 2.0-3.0 eq of trimethyl orthobenzoate.
-
Critical Step: Reflux at 110°C for 2–4 hours. The reaction creates an exocyclic double bond at C-3.
-
Cool to room temperature.[1] The intermediate (1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate) often precipitates. Filter and wash with cold ether.
-
-
Side Chain Introduction:
-
Dissolve the intermediate in DMF or Ethanol.
-
Add 1.0–1.2 eq of the target amine (e.g., N-(4-aminophenyl)-piperazine derivative).
-
Heat to 80°C for 2–6 hours. The amine displaces the methoxy group via an addition-elimination mechanism.[2]
-
-
Deprotection & Purification:
-
If the N-1 position retains the acetyl group from step 1, add piperidine (2-3 eq) and stir at RT to deacetylate.
-
Precipitate the final product using water or ether.
-
Recrystallize from ethanol/water or purify via Flash Chromatography (DCM/MeOH gradient).
-
Protocol 2: Biochemical Kinase Profiling (ADP-Glo™)
Objective: Quantify IC50 values against VEGFR, FGFR, and PDGFR to establish selectivity profiles.
Principle: The assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.
Workflow Diagram
Caption: ADP-Glo™ kinase assay workflow for IC50 determination.
Detailed Protocol
-
Preparation:
-
Prepare 2.5x Kinase/Substrate mix (e.g., VEGFR2 + Poly(Glu,Tyr)).
-
Prepare 2.5x ATP mix (at Km apparent for each kinase, typically 10–50 µM).
-
Prepare 5x compound dilutions in 5% DMSO (Final assay DMSO = 1%).
-
-
Reaction:
-
In a 384-well white plate, add 2 µL compound, 4 µL Enzyme/Substrate, and 4 µL ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent . Incubate 40 min (depletes unconsumed ATP).
-
Add 20 µL Kinase Detection Reagent . Incubate 30 min (converts ADP to ATP -> Light).
-
-
Analysis:
Protocol 3: Cellular Antifibrotic Validation
Objective: Assess the compound's ability to inhibit TGF-β1 induced myofibroblast differentiation in Human Lung Fibroblasts (HLF).
Mechanism: TGF-β1 drives the transition of fibroblasts to myofibroblasts, characterized by α-Smooth Muscle Actin (α-SMA) expression.[4][5]
Signaling Pathway Context
Caption: Simplified TGF-β signaling cascade leading to myofibroblast differentiation.
Methodology
-
Cell Culture:
-
Seed HLFs (e.g., MRC-5 or primary donor lines) at 5,000 cells/well in 96-well plates.
-
Starve cells in serum-free medium for 24 hours to synchronize.
-
-
Treatment:
-
Pre-treat with the this compound inhibitor (0.01 – 10 µM) for 1 hour.
-
Stimulate with TGF-β1 (5 ng/mL) .
-
Incubate for 48 hours.
-
-
Readout (High-Content Imaging or Western Blot):
-
Fixation: 4% Paraformaldehyde.
-
Staining: Primary anti-α-SMA antibody followed by fluorescent secondary (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.
-
Quantification: Measure mean fluorescence intensity (MFI) of α-SMA per cell.
-
Data Summary & Interpretation
Successful candidates should exhibit a profile similar to or better than the reference standards below.
| Target Kinase | Nintedanib IC50 (nM) | Target Criteria for Novel Analog | Rationale |
| VEGFR-2 | 13–20 | > 50 | Reduced bleeding risk (angiogenesis sparing).[6] |
| PDGFR-α | 20–40 | < 20 | Enhanced inhibition of fibroblast proliferation.[6] |
| FGFR-1 | 30–60 | < 30 | Blockade of EMT and fibroblast activation.[6] |
| Cellular α-SMA | ~100–200 | < 100 | Potent inhibition of myofibroblast differentiation.[6] |
References
-
Roth, G. J., et al. (2015).[7] Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 58(3), 1053–1063.[7] [Link]
-
Wollin, L., et al. (2015).[7] Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. European Respiratory Journal, 45(5), 1434–1445. [Link]
-
Zhang, L., et al. (2017). Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis.[8][9] ACS Medicinal Chemistry Letters, 8(10), 1042–1047. [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit Protocol. [Link]
Sources
- 1. promega.com [promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. TGF-β1-induced miR-424 promotes pulmonary myofibroblast differentiation by targeting Slit2 protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming growth factor-β1 induces intestinal myofibroblast differentiation and modulates their migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benthamscience.com [benthamscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-Indolinone Libraries
Foreword: The Promise of 3-Indolinone Scaffolds in Kinase-Targeted Drug Discovery
The this compound core structure represents a "privileged scaffold" in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors.[1] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2] 3-substituted indolin-2-one derivatives have demonstrated significant potential as selective kinase inhibitors, with some compounds exhibiting low nanomolar efficacy and advancing to clinical trials.[2][3]
High-throughput screening (HTS) is an indispensable tool for interrogating large and diverse chemical libraries, such as those comprised of this compound derivatives, to identify promising "hit" compounds that modulate the activity of a specific kinase target.[4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of HTS assays tailored for this compound libraries targeting protein kinases. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific principles.
I. Strategic Considerations for Screening this compound Libraries
The success of any HTS campaign hinges on a well-conceived strategy. The physicochemical properties of the this compound library and the nature of the kinase target will dictate the optimal screening approach.
A. Understanding the this compound Library
A typical this compound screening library is a curated collection of small organic molecules designed for structural diversity and drug-like properties.[5] Key characteristics to consider include:
-
Purity and Integrity: The purity of the compounds is paramount. It is recommended to use libraries with a purity of over 90% to minimize false positives arising from contaminants.[5]
-
Physicochemical Properties: Most screening libraries adhere to Lipinski's "Rule of Five" to enhance the probability of identifying orally bioavailable drug candidates.[5]
-
Compound Management: Libraries are typically stored in dimethyl sulfoxide (DMSO) at low temperatures. It is crucial to minimize freeze-thaw cycles to maintain compound integrity.
B. Target-Centric Assay Selection
The choice of HTS assay technology is dictated by the specific kinase target and the desired screening endpoint (e.g., inhibition of kinase activity). Several robust and scalable assay formats are particularly well-suited for screening this compound libraries against kinases. These include luminescence-based ATP depletion assays, fluorescence polarization assays, and AlphaScreen® proximity assays.
II. Primary High-Throughput Screening Assays for Kinase Inhibition
The primary screen is the initial interrogation of the entire this compound library to identify compounds that exhibit activity against the kinase of interest. The goal is to cast a wide net and identify all potential hits.
A. Luminescence-Based Kinase Assay: The Kinase-Glo® Platform
Principle of the Assay: The Kinase-Glo® assay is a homogeneous, "add-mix-read" luminescent assay that quantifies the amount of ATP remaining in solution following a kinase reaction.[6] Kinase activity leads to the consumption of ATP, resulting in a decrease in the luminescent signal.[7] This inverse correlation between kinase activity and luminescence provides a robust method for identifying kinase inhibitors.[8]
Causality of Experimental Choices: This assay is often a first choice for primary screening due to its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds in the library. The use of a thermostable luciferase ensures a stable "glow-type" signal, allowing for batch processing of plates without the need for precise timing of measurements.[8]
Experimental Workflow:
Caption: A streamlined workflow for the Kinase-Glo® assay.
Detailed Protocol: Kinase-Glo® Luminescent Kinase Assay
-
Reagent Preparation:
-
Prepare the Kinase-Glo® Reagent by reconstituting the lyophilized substrate with the provided buffer. Allow the solution to equilibrate to room temperature before use.[7]
-
Prepare the kinase reaction buffer, kinase, substrate, and ATP at appropriate concentrations. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of the kinase/substrate/ATP mixture into each well of a white, opaque 384-well plate.
-
Add 50 nL of the this compound compounds (typically at a final concentration of 10 µM) and controls (positive and negative) to the appropriate wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of Kinase-Glo® Reagent to each well.
-
Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Interpretation and Quality Control:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of the quality of the HTS assay, reflecting the separation between the positive and negative controls.[9] | A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9][10] |
| Signal-to-Background (S/B) | The ratio of the signal from the negative control (no inhibition) to the positive control (full inhibition). | An S/B ratio of >5 is generally considered acceptable. |
B. Fluorescence Polarization (FP) Kinase Assay
Principle of the Assay: Fluorescence polarization is a technique used to measure the binding of a small, fluorescently labeled molecule (a tracer) to a larger protein.[11] In the context of a kinase assay, a fluorescently labeled tracer that binds to an antibody specific for the phosphorylated substrate is used. When the kinase is active, it phosphorylates the substrate, which then competes with the tracer for antibody binding. This displacement of the tracer results in a decrease in the fluorescence polarization signal.[2]
Causality of Experimental Choices: FP assays are homogeneous, requiring no separation steps, making them amenable to HTS.[11] They are particularly useful for identifying inhibitors that disrupt the binding of the kinase to its substrate or prevent the phosphorylation event. The choice of a far-red tracer can minimize interference from autofluorescent compounds in the library.
Experimental Workflow:
Caption: The sequential steps of a fluorescence polarization kinase assay.
Detailed Protocol: Fluorescence Polarization Kinase Assay
-
Reagent Preparation:
-
Prepare the kinase, substrate, and ATP in an optimized reaction buffer.
-
Prepare the FP detection reagent containing the anti-phospho-substrate antibody and the fluorescent tracer.
-
-
Assay Procedure (384-well format):
-
Dispense 10 µL of the kinase/substrate/ATP mixture into a black, low-volume 384-well plate.
-
Add 100 nL of the this compound compounds and controls.
-
Incubate at room temperature for the desired reaction time (e.g., 60-120 minutes).
-
Add 10 µL of the FP detection reagent.
-
Incubate for 30-60 minutes to allow the antibody-tracer binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
C. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) Kinase Assay
Principle of the Assay: AlphaScreen® is a bead-based proximity assay.[12] In a kinase assay format, a biotinylated substrate is captured by streptavidin-coated Donor beads, and a phospho-specific antibody is captured by Protein A-coated Acceptor beads.[13] When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity (≤200 nm).[13] Excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.[14]
Causality of Experimental Choices: The AlphaScreen® technology is highly sensitive due to the signal amplification cascade.[12] It is a versatile platform that can be adapted to various kinase-substrate pairs and is well-suited for miniaturization to 1536-well format, thereby reducing reagent consumption and cost.
Experimental Workflow:
Caption: Step-by-step procedure for the AlphaScreen® kinase assay.
Detailed Protocol: AlphaScreen® Kinase Assay
-
Reagent Preparation:
-
Prepare the kinase, biotinylated substrate, and ATP in the reaction buffer.
-
Prepare the Acceptor bead mix containing the anti-phospho-substrate antibody in an appropriate buffer.
-
Prepare the Streptavidin-Donor bead suspension.
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of the kinase/substrate/ATP mixture into the wells of a 384-well ProxiPlate.
-
Add 50 nL of the this compound compounds and controls.
-
Incubate at room temperature for the optimized reaction time.
-
Add 5 µL of the Acceptor bead mix to stop the reaction.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the Donor bead suspension.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen®-capable plate reader.
-
III. Secondary Screening and Hit Validation
The primary screen will identify a number of "hits." However, not all of these will be true inhibitors of the target kinase. A rigorous hit validation process is essential to eliminate false positives and prioritize the most promising compounds for further investigation.[15]
A. Hit Confirmation and Dose-Response Analysis
The first step in hit validation is to re-test the initial hits, often from a freshly prepared sample of the compound, in the primary assay to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 value). This involves testing the compounds over a range of concentrations.
B. Orthogonal Assays
To further increase confidence in the identified hits, it is highly recommended to test them in an orthogonal assay that utilizes a different detection technology. For example, if the primary screen was a Kinase-Glo® assay, a follow-up FP or AlphaScreen® assay could be used. This helps to eliminate compounds that interfere with the specific format of the primary assay.
C. Cytotoxicity Assays
It is crucial to determine whether the observed inhibition of kinase activity is due to a specific interaction with the target or simply a result of compound-induced cell death.[16] Therefore, a cytotoxicity assay should be performed as a counter-screen.
Principle of the Assay: Cytotoxicity assays measure the number of viable cells after exposure to a compound.[17] Common methods include the MTT or resazurin reduction assays, which measure the metabolic activity of viable cells, or assays that measure the release of lactate dehydrogenase (LDH) from damaged cells.
Experimental Workflow:
Caption: A general workflow for a cell-based cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a suitable cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the this compound hit compounds for 48-72 hours.
-
-
MTT Assay:
Data Interpretation: Compounds that exhibit potent kinase inhibition in the primary and orthogonal assays but show little to no cytotoxicity at similar concentrations are considered the most promising leads for further development.
IV. Data Analysis and Hit Prioritization
The final step in the HTS campaign is to analyze the data from all assays and prioritize the validated hits for lead optimization. This involves integrating the potency data from the dose-response curves, the results from the orthogonal assays, and the cytotoxicity data. Promising hits will exhibit high potency, confirmed activity in multiple assay formats, and low cytotoxicity.
V. Conclusion
The systematic application of the high-throughput screening assays and validation protocols outlined in this guide will enable the efficient and effective identification of novel this compound-based kinase inhibitors. By understanding the principles behind each assay and adhering to rigorous quality control and hit validation procedures, researchers can confidently advance the most promising compounds into the drug discovery pipeline.
References
- Butt, A. M., & Zhang, H. (2021). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 2261, 221-230.
-
JoVE. (2022, June 21). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview [Video]. YouTube. [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
University of Kansas. (n.d.). KU-HTS Compound Libraries. High Throughput Screening Laboratory. Retrieved from [Link]
-
Biocompare. (n.d.). Kinase-Glo Plus Luminescent Kinase Assay V3771 from Promega. Retrieved from [Link]
-
Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Retrieved from [Link]
-
BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). HTS data analysis workflow. Retrieved from [Link]
- O'Connell, M. J., & Tondi, D. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(10), 1039-1054.
-
National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
- PubMed. (2012). Rapid access to compound libraries through flow technology: fully automated synthesis of a 3-aminoindolizine library via orthogonal diversification. Angewandte Chemie (International ed. in English), 51(41), 10333–10337.
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
-
Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Setup information for a HTS cytotoxicity assay showing plate.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Retrieved from [Link]
- ScienceDirect. (2022). Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. Bioorganic Chemistry, 125, 105856.
-
ResearchGate. (n.d.). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]
-
LabLogic. (n.d.). 514-004 AlphaScreen.xlsx. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). High-Throughput Cell Toxicity Assays. Retrieved from [Link]
- National Center for Biotechnology Information. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(11), e102.
-
National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]
-
Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Edelris. (n.d.). The European Lead Factory: An updated HTS compound library for innovative drug discovery. Retrieved from [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Retrieved from [Link]
-
On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
Sources
- 1. Transcreener Fluorescence Polarization Assays with SpectraMax i3x Reader [moleculardevices.com]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 7. ebiotrade.com [ebiotrade.com]
- 8. promega.com [promega.com]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. assay.dev [assay.dev]
- 11. m.youtube.com [m.youtube.com]
- 12. berthold.com [berthold.com]
- 13. researchgate.net [researchgate.net]
- 14. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of 3-Indolinones for Use in Organic Synthesis
Abstract
The 3-indolinone (or oxindole) core is a privileged heterocyclic scaffold frequently found in natural products, pharmaceuticals, and agrochemicals. Its versatile structure serves as a critical building block for the synthesis of more complex molecular architectures, particularly in drug discovery. This guide provides an in-depth overview of key synthetic strategies for accessing this compound derivatives, intended for researchers, medicinal chemists, and process development scientists. We will explore both classical and modern catalytic methods, detailing the underlying mechanisms, providing step-by-step experimental protocols, and offering field-proven insights to ensure successful synthesis and application.
Introduction: The Significance of the this compound Scaffold
The indolinone framework, characterized by a fused benzene and pyrrolidone ring with a carbonyl group at the C3 position, is a cornerstone of medicinal chemistry. Its rigid structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets. Notably, 3-substituted indolinones are known as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes.[1][2] Dysregulation of RTK signaling is a hallmark of many cancers, making indolinone-based drugs a vital class of therapeutics.[3]
Prominent examples include Sunitinib (Sutent®), a multi-kinase inhibitor approved for treating renal cell carcinoma, and Nintedanib (Ofev®), which targets VEGF, FGF, and PDGF receptors and is used in cancer therapy and for treating idiopathic pulmonary fibrosis.[4][5] The broad spectrum of biological activities associated with this scaffold—ranging from anticancer and anti-inflammatory to antibacterial—underscores the continuous need for robust and versatile synthetic methods to generate novel analogues for drug development pipelines.[6][7]
Strategic Overview of this compound Synthesis
The construction of the this compound ring system can be broadly categorized into two primary strategies:
-
Intramolecular Cyclization: Forming the C2-N1 or C3-C3a bond of a pre-functionalized acyclic precursor. This is the most common approach.
-
Oxidation of Indole Derivatives: Direct oxidation of a pre-formed indole ring to introduce the C3-carbonyl group.[8]
This guide will focus on the more versatile and widely applied intramolecular cyclization strategies, covering both classical and modern transition-metal-catalyzed methods.
Figure 1: High-level overview of major synthetic routes to the this compound core.
Classical Synthesis: The Stollé Synthesis
The Stollé synthesis, first reported in 1914, is a robust and enduring method for preparing N-substituted 2-oxindoles (a tautomer of 3-indolinones). The reaction proceeds via a two-step sequence: first, the acylation of a secondary aniline with an α-haloacyl chloride, followed by an intramolecular Friedel-Crafts cyclization to furnish the oxindole ring.[9]
Mechanism Causality: The success of the Stollé synthesis hinges on the generation of a key acylium ion intermediate. A strong Lewis acid (e.g., AlCl₃) is required to facilitate the intramolecular Friedel-Crafts reaction. The Lewis acid coordinates to the amide carbonyl, increasing the electrophilicity of the α-carbon and promoting the cyclization onto the electron-rich aromatic ring. The choice of the aniline is critical; electron-donating groups on the aromatic ring accelerate the cyclization, while strong electron-withdrawing groups can hinder or prevent the reaction.
Figure 2: Mechanism of the Stollé Synthesis.
Protocol: Synthesis of 1-Methyl-1,3-dihydro-2H-indol-2-one
This protocol is adapted from a standard procedure for the Stollé synthesis.
Self-Validation System:
-
Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting α-chloro-N-methyl-N-phenylacetamide spot indicates reaction completion.
-
Product Characterization: The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR spectroscopy, and melting point analysis, comparing the data to literature values.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 10.0 g, 75 mmol).
-
Causality: The system must be anhydrous as AlCl₃ reacts violently with water, which would also quench the reaction.
-
-
Reaction Initiation: Slowly add α-chloro-N-methyl-N-phenylacetamide (5.0 g, 27.2 mmol) to the flask in small portions over 15 minutes. The mixture will become a thick, stirrable slurry.
-
Causality: Portion-wise addition is crucial to control the initial exotherm of the reaction.
-
-
Heating and Cyclization: Heat the reaction mixture to 160 °C in a sand bath and maintain this temperature for 45 minutes. The mixture will darken and evolve HCl gas (use a trap).
-
Work-up - Quenching: After cooling to room temperature, cautiously quench the reaction by slowly adding crushed ice (~50 g), followed by the addition of 100 mL of cold water.
-
Causality: The quenching of AlCl₃ is highly exothermic and must be done slowly and at low temperatures to prevent splashing and ensure safety.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Causality: The acid wash removes any remaining aniline impurities, the bicarbonate wash neutralizes any residual acid, and the brine wash aids in removing water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield the title compound as off-white crystals.
| Parameter | Expected Value |
| Yield | 75-85% |
| Melting Point | 87-89 °C |
| ¹H NMR (CDCl₃) | δ 7.25 (m, 2H), 6.90 (m, 2H), 3.50 (s, 2H), 3.20 (s, 3H) |
Modern Catalytic Methods: Palladium-Catalyzed Intramolecular Cyclization
Modern organic synthesis heavily relies on transition-metal catalysis to achieve high efficiency and functional group tolerance under milder conditions. Palladium-catalyzed reactions are particularly powerful for forming C-C and C-N bonds, making them ideal for constructing the this compound scaffold.[10]
One prevalent strategy involves the intramolecular Heck-type cyclization of N-allyl-2-haloanilides or related substrates.
Mechanism Causality: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the aryl-halide bond of the anilide substrate. This forms a Pd(II) intermediate. The tethered alkene then undergoes migratory insertion into the Aryl-Pd bond (intramolecular Heck reaction). A subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the cyclized product. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.
Figure 3: General experimental workflow for a Pd-catalyzed cyclization.
Protocol: Synthesis of 3-Methyl-1-tosylindolin-2-one via Pd-Catalyzed Cyclization
This protocol demonstrates a modern approach using palladium catalysis.
Self-Validation System:
-
Reaction Monitoring: The reaction is monitored by LC-MS to track the consumption of the starting material (N-(2-bromophenyl)-N-tosylmethacrylamide) and the appearance of the product mass peak.
-
Product Characterization: The structure and purity of the final product are confirmed via high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Step-by-Step Methodology:
-
Inert Atmosphere: To a Schlenk flask, add N-(2-bromophenyl)-N-tosylmethacrylamide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol) and 5 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: The base (K₂CO₃) is essential for the final elimination step that regenerates the active Pd(0) catalyst. DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.
-
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon.
-
Causality: Removing oxygen is critical as it can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.
-
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with 20 mL of ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.
-
Extraction and Washing: Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound product.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 92 | [10] |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 88 | [10] |
| Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 90 | 95 | [10] |
Applications in Organic Synthesis
The synthesized 3-indolinones are not merely final products but are versatile intermediates for further elaboration. The C3 position, flanked by a carbonyl and an amine, is particularly reactive.
-
Aldol Condensation: The α-proton at C3 is acidic and can be deprotonated with a base to form an enolate, which can then react with various aldehydes in a Knoevenagel or Aldol-type condensation to generate 3-alkylideneindolin-2-ones.[11] These products are themselves important pharmacophores.[4]
-
Asymmetric Synthesis: The C3 position can be functionalized to create a chiral quaternary center, a common motif in complex natural products. Catalytic asymmetric methods have been developed to achieve this with high enantioselectivity.[12]
-
Cycloadditions: The enone moiety in 3-alkylideneindolin-2-ones can participate in various cycloaddition reactions, providing rapid access to complex spirocyclic architectures.[13]
Conclusion and Future Outlook
The synthesis of 3-indolinones has evolved from classical, high-temperature methods to highly efficient and mild catalytic protocols. The Stollé synthesis remains a valuable tool for specific substrates, while modern palladium-catalyzed cyclizations offer broader functional group tolerance and superior yields. The continued importance of the this compound scaffold in medicinal chemistry will undoubtedly drive further innovation, with emerging areas like photoredox catalysis and C-H activation poised to deliver even more sustainable and direct synthetic routes. These advancements will continue to empower chemists to explore new chemical space and develop the next generation of therapeutics.
References
-
Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines . The Journal of Organic Chemistry. [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts . Molecules. [Link]
-
A convenient synthesis of 3-arylideneindolin-2-ones and evaluation of their photoelectrochemical properties . ResearchGate. [Link]
-
Development and Application of Indolines in Pharmaceuticals . Molecules. [Link]
-
Heterogeneously Catalyzed Domino Synthesis of 3-Indolylquinones Involving Direct Oxidative C-C Coupling of Hydroquinones and Indoles . The Journal of Organic Chemistry. [Link]
-
Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors . Taylor & Francis Online. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies . RSC Advances. [Link]
-
Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species . Organic Letters. [Link]
-
Synthesis of indole derivatives from the S3•−-mediated intramolecular cyclization of o-alkynylanilines . ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120) . Journal of Medicinal Chemistry. [Link]
-
Stolle Synthesis of Isatin . ResearchGate. [Link]
-
Stollé synthesis . Wikipedia. [Link]
-
Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives . Organic & Biomolecular Chemistry. [Link]
-
Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis of fused indolin-3-one derivatives via (3 + 2)-cycloaddition of in situ generated 3H-indol-3-one with nitrilimines, nitrile oxides and azomethine ylides . Organic & Biomolecular Chemistry. [Link]
-
Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) . PubMed. [Link]
-
Preparation of 2-Heteroaryl-indolin-3-ones by Acid-Mediated Intramolecular Cyclization in Batch and Flow . Organic Letters. [Link]
-
Analogue-based design, synthesis and biological evaluation of 3-substituted-(methylenehydrazono)indolin-2-ones as anticancer agents . ResearchGate. [Link]
-
Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases . Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of fused indolin-3-one derivatives via (3 + 2)-cycloaddition of in situ generated 3H-indol-3-one with nitrilimines, nitrile oxides and azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Development of 3-Indolinone-Based Therapeutics for Inflammatory Bowel Disease (IBD)
Abstract
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. Current therapeutic strategies, while effective for some, are hampered by limitations including loss of response, adverse side effects, and the need for parenteral administration.[1][2] Small molecule inhibitors offer a promising alternative, providing the potential for oral bioavailability and novel mechanisms of action.[3][4] The 3-indolinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active compounds.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies and protocols for the discovery and preclinical development of novel this compound-based drugs for the treatment of IBD.
Introduction: The Unmet Need and the this compound Opportunity
IBD is characterized by a dysregulated immune response in the gut, leading to chronic inflammation, tissue damage, and a significant reduction in patient quality of life.[7] The therapeutic landscape has evolved from broad immunosuppressants like corticosteroids and aminosalicylates to targeted biologics that neutralize specific pro-inflammatory cytokines such as TNF-α.[2][8] However, a substantial portion of patients either do not respond to these treatments or lose response over time, highlighting the urgent need for new therapeutic modalities.[2]
Small-molecule drugs, with their potential for oral administration and ability to modulate intracellular signaling pathways, represent a major frontier in IBD therapy.[3] The this compound core is a versatile heterocyclic motif that can be readily functionalized, allowing for the systematic exploration of chemical space to identify potent and selective modulators of key pathological pathways in IBD. This guide outlines a strategic workflow, from target identification through preclinical validation, for harnessing the potential of the this compound scaffold.
Rationale for Target Selection in IBD
The pathogenesis of IBD is driven by a complex interplay of signaling pathways that culminate in the overproduction of inflammatory mediators. This compound derivatives can be designed to intercept these pathways at critical nodes.
-
Kinase Inhibition (JAK-STAT Pathway): A cornerstone of IBD pathology is the excessive signaling of pro-inflammatory cytokines like IL-6, IL-12, and IL-23.[4][9] These cytokines bind to their receptors and activate the Janus kinase (JAK) family of enzymes, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[10] Activated STATs translocate to the nucleus and drive the transcription of inflammatory genes.[11] Several approved IBD drugs are JAK inhibitors, demonstrating the clinical validity of this target.[12][13] The this compound scaffold is a well-established core for kinase inhibitors.
-
NF-κB Pathway Inhibition: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[9][14][15] Compounds that inhibit NF-κB activation can potently suppress this inflammatory cascade.[5]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: The AhR is a ligand-activated transcription factor crucial for maintaining intestinal immune homeostasis.[16] Activation of AhR by dietary or microbial-derived ligands, such as certain indole derivatives, can promote intestinal barrier function and dampen inflammation, making it an attractive therapeutic target.[17][18][19]
-
Nrf2 Pathway Activation: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.[14] Activation of the Nrf2 pathway protects against oxidative stress, a key contributor to tissue damage in IBD, and exerts anti-inflammatory effects.[14]
-
Cathepsin C (CTSC) Inhibition: CTSC is an enzyme that mediates neutrophil-related inflammation and regulates the activity of various cytokines, representing another potential target for IBD therapy.[6]
Below is a diagram illustrating the convergence of these pathways in IBD pathogenesis and the potential points of intervention for this compound-based drugs.
Caption: Key inflammatory and protective signaling pathways in IBD.
Drug Discovery and Development Workflow
A structured, multi-stage approach is essential for identifying and advancing promising this compound candidates. The process begins with broad screening to identify initial "hits," followed by iterative chemical optimization, and culminates in rigorous preclinical testing in disease-relevant animal models.
Caption: The drug discovery workflow for IBD therapeutics.
Hit Identification and Lead Generation
The initial goal is to screen a diverse library of this compound derivatives to identify compounds with promising anti-inflammatory activity.
Protocol 1: General Synthesis of 3-Substituted-Indolin-2-one Derivatives
This protocol is a representative Knoevenagel condensation method for generating a library of this compound derivatives for screening.[5]
-
Materials: Isatin or substituted isatins, various aryl/heteroaryl aldehydes, piperidine, ethanol.
-
Reaction Setup: To a solution of isatin (1.0 eq) in absolute ethanol, add the desired aldehyde (1.1 eq).
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction: Reflux the mixture for 2-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, purify the product further by recrystallization from ethanol or column chromatography.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and LC-MS.[5]
Protocol 2: Primary Cell-Based Screening for Anti-Inflammatory Activity
This assay identifies compounds that inhibit the production of key pro-inflammatory cytokines in response to an inflammatory stimulus.
-
Cell Line: Use a macrophage-like cell line such as murine RAW 264.7 or human THP-1 (differentiated into macrophages with PMA).
-
Plating: Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized this compound compounds (e.g., 0.1 to 30 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 6-24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[5]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the percentage of cytokine inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
| Compound ID | Scaffold | R-Group | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| IND-001 | This compound | Phenyl | > 50 | > 50 |
| IND-005 | This compound | 3-Hydroxyphenyl | 2.5 | 5.1 |
| IND-012 | This compound | 3-Pyridyl | 1.8 | 3.2 |
| IND-027 | This compound | 4-Chlorophenyl | 15.7 | 22.4 |
Table 1: Hypothetical primary screening data for a subset of this compound derivatives. Compounds with low micromolar IC₅₀ values (e.g., IND-005, IND-012) are prioritized as "hits."
Lead Optimization
Hits from the primary screen undergo rigorous evaluation and chemical modification to improve their potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Protocol 3: Assessing Intestinal Epithelial Barrier Integrity
A critical function of the gut is to act as a barrier. IBD is associated with increased intestinal permeability. This assay evaluates whether a compound can protect or restore this barrier function in vitro.[20][21]
-
Cell Culture: Culture Caco-2 human colorectal adenocarcinoma cells on Transwell® inserts for 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Barrier Disruption: Treat the apical side of the Caco-2 monolayer with an inflammatory cocktail (e.g., TNF-α and IFN-γ) for 24-48 hours to disrupt the barrier.
-
Compound Treatment: Co-treat the cells with the lead this compound compound during the inflammatory challenge.
-
TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) at various time points using a voltohmmeter (e.g., Millicell® ERS-2). A decrease in TEER indicates a loss of barrier integrity. An effective compound will attenuate this decrease.[21]
-
Permeability Assay: After the final TEER measurement, add FITC-dextran (a fluorescently-labeled, cell-impermeable molecule) to the apical chamber. After 2-4 hours, measure the fluorescence in the basolateral chamber. Increased fluorescence indicates increased permeability. An effective compound will reduce the flux of FITC-dextran to the basolateral side.[21]
-
Data Analysis: Compare the TEER values and FITC-dextran permeability between vehicle-treated and compound-treated groups.
| Compound | Cytokine IC₅₀ (µM) | Barrier Protection (% of Control TEER) | Cytotoxicity (LDH Release % max) |
| Hit (IND-012) | 1.8 | 45% | 8% |
| Optimized Lead (IND-12b) | 0.05 | 85% | < 2% |
Table 2: Hypothetical data comparing an initial hit to an optimized lead, demonstrating improved potency and functional activity with low cytotoxicity.
Preclinical Evaluation in Animal Models
The most promising lead candidates are advanced into in vivo models of IBD to assess their efficacy in a complex biological system. Chemically-induced colitis models are widely used due to their reproducibility and ability to mimic key features of human IBD.[22][23]
Protocol 4: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS model induces acute colitis characterized by epithelial injury, inflammation, and clinical symptoms resembling ulcerative colitis.[14][24]
-
Animals: Use 8-10 week old C57BL/6 mice, as they are highly susceptible to DSS-induced colitis. Allow animals to acclimate for at least one week.
-
Colitis Induction: Administer 2.0-3.0% (w/v) DSS in the drinking water for 5-7 consecutive days. The water should be replaced every 2 days.[24]
-
Treatment Groups:
-
Group 1: Healthy Control (regular drinking water, vehicle administration).
-
Group 2: DSS Control (DSS water, vehicle administration).
-
Group 3: Positive Control (DSS water, reference drug like mesalamine).
-
Group 4+: Test Groups (DSS water, lead this compound compound at various doses).
-
-
Drug Administration: Administer the vehicle or compound daily via oral gavage, starting on day 0 or day 1 of DSS administration and continuing throughout the study.
-
Daily Monitoring and DAI Score: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on a standardized scoring system.[24] A reduction in the DAI score indicates therapeutic efficacy.
-
Termination and Tissue Collection: At the end of the study (e.g., day 8), euthanize the mice. Carefully dissect the entire colon from the cecum to the anus.
-
Macroscopic Evaluation: Measure the length of the colon. Colon shortening is a key indicator of inflammation.[14]
-
Histopathology: Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for severity of inflammation, extent of injury, and crypt damage.
-
Biochemical Analysis: Homogenize a separate segment of the colon to prepare lysates for measuring cytokine levels (TNF-α, IL-6, IL-1β) by ELISA or for analyzing gene expression by qRT-PCR.[5]
| Treatment Group | Final DAI Score (Mean ± SEM) | Colon Length (cm, Mean ± SEM) | Histology Score (Mean ± SEM) | Colon TNF-α (pg/mg protein) |
| Healthy Control | 0.1 ± 0.1 | 9.5 ± 0.3 | 0.2 ± 0.1 | 50 ± 10 |
| DSS + Vehicle | 3.5 ± 0.4 | 6.2 ± 0.2 | 8.5 ± 0.7 | 450 ± 55 |
| DSS + IND-12b (10 mg/kg) | 1.2 ± 0.3 | 8.1 ± 0.4 | 2.8 ± 0.5 | 120 ± 25 |
Table 3: Hypothetical efficacy data for a lead this compound compound (IND-12b) in the DSS-induced colitis model. *p < 0.05 vs. DSS + Vehicle group.
Conclusion
The development of this compound-based drugs for IBD represents a scientifically sound and promising strategy to address the significant unmet medical need in this field. The versatility of the this compound scaffold allows for the fine-tuning of activity against multiple key pathological drivers, including kinase signaling, the NF-κB pathway, and the AhR axis. The systematic workflow detailed in these application notes—from rational library synthesis and targeted screening to functional cellular assays and robust in vivo validation—provides a clear and effective roadmap for identifying and advancing novel oral therapeutic candidates. By adhering to these rigorous, self-validating protocols, researchers can efficiently navigate the preclinical drug discovery process and contribute to the development of the next generation of IBD treatments.
References
-
3-(3-Pyridylmethylidene)-2-indolinone Reduces the Severity of Colonic Injury in a Murine Model of Experimental Colitis. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. Available at: [Link]
-
Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors. PubMed. Available at: [Link]
-
Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships. PubMed Central. Available at: [Link]
-
New insights into the role of STAT3 in IBD. PubMed. Available at: [Link]
-
Discovery of novel 3-hydroxyandrosta-5,7-Diene-17-Carboxylic acid derivatives as anti-inflammatory bowel diseases (IBD) agents. PubMed. Available at: [Link]
-
Indole-3-carbinol prevents colitis and associated microbial dysbiosis in an IL-22–dependent manner. JCI Insight. Available at: [Link]
-
Natural Anti-Inflammatory Compounds as Drug Candidates for Inflammatory Bowel Disease. Frontiers in Pharmacology. Available at: [Link]
-
Modern drug discovery for inflammatory bowel disease: The role of computational methods. World Journal of Gastroenterology. Available at: [Link]
-
Tiny but Mighty: The New Small Molecules in IBD Treatment. YouTube. Available at: [Link]
-
Pro-Inflammatory Cytokines in the Pathogenesis of IBD. PubMed Central. Available at: [Link]
-
Activation of the aryl hydrocarbon receptor in inflammatory bowel disease: insights from gut microbiota. PubMed Central. Available at: [Link]
-
Animal models of inflammatory bowel disease: category and evaluation indexes. Journal of Translational Medicine. Available at: [Link]
-
Role of STAT3 in inflammatory bowel disease. PubMed Central. Available at: [Link]
-
JAK inhibitors for inflammatory bowel disease: recent advances. Frontline Gastroenterology. Available at: [Link]
-
In vitro models and ex vivo systems used in inflammatory bowel disease. PubMed Central. Available at: [Link]
-
Inflammatory Bowel Disease (IBD) Mouse Models. InnoSer. Available at: [Link]
-
JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases. Frontiers in Medicine. Available at: [Link]
-
Tackling Inflammatory Bowel Diseases: Targeting Proinflammatory Cytokines and Lymphocyte Homing. MDPI. Available at: [Link]
-
AHR Agonists -The Magic Multitasker of Immune Regulation. Patsnap Synapse. Available at: [Link]
-
Inflammatory Bowel Disease Model, Research Assays, And Testing CRO. REPROCELL. Available at: [Link]
-
STAT3 Inhibition to Treat Ulcerative Colitis-Associated Colorectal Cancer. MDPI. Available at: [Link]
-
Role of cytokines in inflammatory bowel disease. PubMed Central. Available at: [Link]
-
3- Drugs used in inflammatory bowel disease.ppt. SlideShare. Available at: [Link]
-
Inflammation CRO, Cellomatics, explores in vitro models to study Inflammatory Bowel Disease (IBD). Cellomatics. Available at: [Link]
-
Interventions of natural and synthetic agents in inflammatory bowel disease, modulation of nitric oxide pathways. Baishideng Publishing Group. Available at: [Link]
-
Gut Microbiome-Related Anti-Inflammatory Effects of Aryl Hydrocarbon Receptor Activation on Inflammatory Bowel Disease. MDPI. Available at: [Link]
-
Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated. Intestinal Research. Available at: [Link]
-
The Future of Janus Kinase Inhibitors in Inflammatory Bowel Disease. PubMed Central. Available at: [Link]
-
STAT3 Signalling via the IL-6ST/gp130 Cytokine Receptor Promotes Epithelial Integrity and Intestinal Barrier Function during DSS-Induced Colitis. PubMed. Available at: [Link]
-
Customized In Vitro Models of IBD. Ace Therapeutics. Available at: [Link]
-
JAK Inhibitors and Inflammatory Bowel Disease. YouTube. Available at: [Link]
-
Cytokine mucosal expression in ulcerative colitis, the relationship between cytokine release and disease activity. Journal of Crohn's and Colitis. Available at: [Link]
-
Role of STAT3 in inflammatory bowel disease. Baishideng Publishing Group. Available at: [Link]
-
Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications. PubMed Central. Available at: [Link]
-
The Translational Relevance of IBD Mouse Models. Taconic Biosciences. Available at: [Link]
-
Identification of AHR agonist and SAR. ResearchGate. Available at: [Link]
-
High Levels of Proinflammatory Cytokines, but Not Markers of Tissue Injury, in Unaffected Intestinal Areas from Patients with IBD. Mediators of Inflammation. Available at: [Link]
-
Animal Models of Inflammatory Bowel Disease (IBD). Greentech Bioscience. Available at: [Link]
Sources
- 1. Frontiers | Natural Anti-Inflammatory Compounds as Drug Candidates for Inflammatory Bowel Disease [frontiersin.org]
- 2. The Future of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Levels of Proinflammatory Cytokines, but Not Markers of Tissue Injury, in Unaffected Intestinal Areas from Patients with IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3- Drugs used in inflammatory bowel disease.ppt [slideshare.net]
- 9. Pro-Inflammatory Cytokines in the Pathogenesis of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of STAT3 in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights into the role of STAT3 in IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JAK inhibitors for inflammatory bowel disease: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases [frontiersin.org]
- 14. 3-(3-Pyridylmethylidene)-2-indolinone Reduces the Severity of Colonic Injury in a Murine Model of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of cytokines in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gut Microbiome-Related Anti-Inflammatory Effects of Aryl Hydrocarbon Receptor Activation on Inflammatory Bowel Disease [mdpi.com]
- 17. Activation of the aryl hydrocarbon receptor in inflammatory bowel disease: insights from gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Customized In Vitro Models of IBD - Ace Therapeutics [acetherapeutics.com]
- 22. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. irjournal.org [irjournal.org]
- 24. IBD Mouse Models - Immunology CRO - InnoSer [innoserlaboratories.com]
Application Note: Indolinone Scaffolds for Dual FGFR/PDGFR Inhibition
Precision Targeting of Angiokinase Signaling Pathways in Drug Discovery
Abstract
The indolinone scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for several potent multi-targeted receptor tyrosine kinase (RTK) inhibitors. This guide details the application of 2-indolinone derivatives—specifically Nintedanib (BIBF 1120) , SU5402 , and SU6668 —as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). We provide comprehensive protocols for biochemical kinase assays, cellular target engagement, and functional proliferation assays, designed to validate potency and selectivity in preclinical workflows.
Mechanism of Action & Structural Insights
Indolinone-based inhibitors function primarily as Type I ATP-competitive inhibitors . They bind within the catalytic cleft of the kinase domain, specifically interacting with the hinge region.
-
Binding Mode: The indolinone core mimics the adenine ring of ATP. The lactam nitrogen and carbonyl oxygen typically form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Cys919 in VEGFR2, which is homologous in FGFR/PDGFR).
-
Selectivity Profile: Substituents at the C3-position (often a benzylidene or pyrrole group) extend into the hydrophobic pocket, determining selectivity between FGFR, PDGFR, and VEGFR.
Figure 1: Signaling Pathway & Inhibition Logic
The following diagram illustrates the downstream signaling cascades (RAS/MAPK and PI3K/AKT) activated by FGFR/PDGFR and the specific blockade point of indolinone inhibitors.[1]
Caption: Indolinones competitively bind the ATP pocket of FGFR/PDGFR, preventing autophosphorylation and blocking downstream ERK/AKT signaling.[2]
Compound Selection Guide
Select the appropriate indolinone based on the required selectivity profile.
| Compound | Common Name | Primary Targets (IC50) | Application Notes |
| BIBF 1120 | Nintedanib | FGFR1: 37 nMPDGFR | Clinical Standard. Triple angiokinase inhibitor. Best for clinically relevant translational studies (IPF, NSCLC). |
| SU5402 | - | FGFR1: ~30 nMVEGFR2: ~20 nMPDGFR | Research Probe. High affinity for FGFR1.[3] Often used to distinguish FGFR vs. PDGFR effects due to lower potency on PDGFR. |
| SU6668 | Orantinib | PDGFR | PDGFR Selective. Significantly more potent against PDGFR than FGFR. Use as a counter-screen to SU5402. |
Experimental Protocols
Protocol A: Biochemical Kinase Assay (TR-FRET)
Objective: Determine the IC50 of indolinones against purified recombinant FGFR or PDGFR kinase domains. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Europium-labeled anti-phosphotyrosine antibody and a kinase tracer.
Materials
-
Enzyme: Recombinant human FGFR1 or PDGFR
kinase domain (0.1–0.5 ng/µL final). -
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 199 or 236).
-
Antibody: Eu-labeled anti-GST or anti-His (depending on kinase tag) or Eu-anti-phosphotyrosine.
-
Inhibitor: Nintedanib or SU5402 (10 mM stock in DMSO).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[4]
Workflow Diagram
Caption: Workflow for TR-FRET kinase binding assay. Competition between inhibitor and tracer reduces the FRET signal.[5]
Step-by-Step Procedure
-
Compound Preparation: Prepare a 10-point dose-response curve of the inhibitor in DMSO (start at 10 µM, 3-fold dilutions). Dilute 1:100 in Kinase Buffer to ensure final DMSO is <1%.
-
Plate Setup: Use a white, low-volume 384-well plate.
-
Add 5 µL of diluted inhibitor.
-
Add 5 µL of Kinase/Antibody mixture (optimize kinase conc. to give signal >10x background).
-
Add 5 µL of Tracer (at
concentration).
-
-
Incubation: Seal plate and incubate for 60 minutes at Room Temperature (RT) in the dark.
-
Read: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 615 nm [Eu], Emission 2: 665 nm [Tracer]).
-
Analysis: Calculate Ratio = (Em 665 / Em 615). Plot % Inhibition vs. Log[Inhibitor] to determine IC50.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of receptor autophosphorylation and downstream ERK/AKT signaling in intact cells.
Cell Models
-
FGFR Driven: SNU-16 (Gastric, FGFR2 amp) or H1581 (Lung, FGFR1 amp).
-
PDGFR Driven: NIH3T3 (Fibroblasts, high PDGFR expression) or HUVEC (Endothelial).
Procedure
-
Seeding: Plate cells at
cells/well in 6-well plates. Starve in serum-free medium (0.1% BSA) overnight (16h). -
Treatment:
-
Pre-treat with Indolinone (e.g., Nintedanib 10–1000 nM) for 1 hour .
-
Stimulate with ligand (FGF2: 50 ng/mL or PDGF-BB: 50 ng/mL) for 15 minutes .
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).
-
Western Blotting:
-
Primary Antibodies: p-FGFR (Tyr653/654), p-PDGFR
(Tyr751), p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473). -
Loading Control: Total ERK, Total AKT, or
-Actin.
-
-
Validation Criteria: A potent inhibitor should abolish p-Receptor and p-ERK signal at concentrations near its biochemical IC50 (e.g., Nintedanib should clear p-FGFR signal at >100 nM).
Protocol C: Functional Cell Proliferation Assay
Objective: Assess the anti-proliferative efficacy of indolinones.
-
Seeding: Seed HUVEC or SNU-16 cells (3,000 cells/well) in 96-well plates. Allow attachment for 24h.
-
Treatment: Add serial dilutions of Indolinone (0.1 nM – 10 µM).
-
Note: For HUVEC, add VEGF (20 ng/mL) or FGF2 (20 ng/mL) to drive specific proliferation.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Detection: Add 10 µL CCK-8 or CellTiter-Glo reagent. Incubate 1–4 hours.
-
Analysis: Measure Absorbance (450 nm) or Luminescence. Normalize to DMSO control (100%) and Staurosporine/Blank (0%).
Expert Tips & Troubleshooting
-
Solubility: Indolinones (especially SU5402) are hydrophobic. Ensure DMSO stocks are fully dissolved (warm to 37°C if needed). Precipitation in aqueous buffer can cause false negatives; keep final DMSO at 0.1–0.5%.
-
Light Sensitivity: Indolinones can be light-sensitive.[6] Handle stocks in amber tubes and avoid excessive light exposure during incubation.
-
ATP Competition: Since these are ATP-competitive, biochemical IC50 values depend on ATP concentration. Run assays at
ATP for the specific kinase to generate comparable data.
References
-
Hilberg, F., et al. (2008).[7] BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy.[7] Cancer Research.
-
Sun, L., et al. (1999). Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases.[8][9] Journal of Medicinal Chemistry.
-
Laird, A. D., et al. (2000).[2] SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors.[8][10] Cancer Research.
-
Roth, G. J., et al. (2009).[7] Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120).[7] Journal of Medicinal Chemistry.
-
Mohammadi, M., et al. (1997). Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors. Science.
Sources
- 1. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellagentech.com [cellagentech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. SU-5402 (DMSO solution), VEGFR and FGFR inhibitor (CAS 215543-92-3) | Abcam [abcam.com]
- 7. apexbt.com [apexbt.com]
- 8. SU 6668 | PDGFR | Tocris Bioscience [tocris.com]
- 9. SU 5402 | FGF Receptor Inhibitors: Tocris Bioscience [rndsystems.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Note: 3-Indolinone Derivatives for Apoptosis Induction in Prostate Cancer
[1][2][3][4]
Executive Summary & Strategic Rationale
The 3-indolinone scaffold (structurally related to isatin or 1H-indole-2,3-dione ) represents a privileged pharmacophore in oncology due to its ability to hijack multiple signaling nodes simultaneously. Unlike single-target agents, this compound derivatives—specifically 3-substituted indolin-2-ones (e.g., Sunitinib, SU5416) and 3-ylideneoxindoles—exhibit "polypharmacology," targeting receptor tyrosine kinases (RTKs), inducing Reactive Oxygen Species (ROS), and destabilizing the mitochondrial membrane potential (
This guide addresses a critical bottleneck in prostate cancer (PCa) research: inducing apoptosis in androgen-independent (CRPC) models like PC-3 , which are notoriously resistant to conventional therapies due to p53 null status and Bcl-2 overexpression. We provide a validated workflow for utilizing this compound derivatives to bypass p53 defects via the ROS-dependent intrinsic mitochondrial pathway .
Mechanism of Action (MOA)
The "ROS-Mitochondrial" Axis
Effective this compound derivatives (e.g., Raji-10, SU5416 analogs) function primarily as redox cyclers and kinase inhibitors .
-
ROS Generation: The dicarbonyl or conjugated 3-ylidene moiety undergoes intracellular redox cycling, depleting glutathione (GSH) and generating superoxide anions (
). -
Mitochondrial Permeabilization: Excessive ROS oxidizes cardiolipin, opening the Mitochondrial Permeability Transition Pore (mPTP).
-
Apoptosome Assembly: Cytochrome c leaks into the cytosol, binding Apaf-1 and Pro-Caspase-9.
-
Execution: Active Caspase-9 cleaves Caspase-3, leading to PARP cleavage and DNA fragmentation (apoptosis).
Visualizing the Signaling Cascade
The following diagram illustrates the validated pathway for this compound-induced apoptosis in PC-3 cells.
Caption: Schematic of the Intrinsic Apoptotic Pathway triggered by this compound derivatives via ROS generation and mitochondrial destabilization.[1]
Experimental Protocols
A. Compound Handling & Solubilization (Critical Step)
This compound derivatives are highly hydrophobic. Improper solubilization leads to micro-precipitation, causing false-negative cytotoxicity results.
-
Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 25 mM . Vortex for 1 minute and sonicate at 37°C for 5 minutes if visible particles remain.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute stock into pre-warmed culture medium (RPMI-1640) immediately before use.
-
Rule of Thumb: Final DMSO concentration must be ≤ 0.5% (v/v) to avoid vehicle toxicity in PC-3 cells.
-
B. In Vitro Cytotoxicity Assay (MTT/CCK-8)
Objective: Determine IC50 values to guide downstream apoptosis assays.
-
Seeding: Plate PC-3 (or DU145) cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Remove old media. Add 100 µL of fresh media containing serial dilutions of the derivative (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Control: 0.5% DMSO vehicle control.
-
Blank: Media only (no cells).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add 10 µL CCK-8 reagent (superior to MTT for solubility). Incubate 1-4h. Measure Absorbance at 450 nm.
-
Calculation:
.
C. Flow Cytometry: Annexin V-FITC / PI Staining
Objective: Quantify early vs. late apoptosis.
-
Preparation: Seed cells in 6-well plates (
cells/well). Treat with IC50 concentration for 24h.[2] -
Harvesting:
-
Collect supernatant (contains detached dead cells).
-
Wash adherent cells with PBS.[3]
-
Trypsinize (EDTA-free preferred to protect Phosphatidylserine) and combine with supernatant.
-
-
Staining:
-
Centrifuge (1000 rpm, 5 min). Resuspend in 1X Annexin Binding Buffer .
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubate 15 min at Room Temp in the dark .
-
-
Analysis: Analyze 10,000 events on a flow cytometer (FL1 for FITC, FL2/FL3 for PI).
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis.[3]
-
D. ROS Detection Assay (DCFH-DA)
Objective: Confirm the oxidative mechanism.
-
Loading: Treat cells with compound for 6–12 hours. Wash with PBS.[3][4]
-
Staining: Incubate with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 min at 37°C.
-
Mechanism: Intracellular esterases cleave DCFH-DA to DCFH (non-fluorescent). ROS oxidizes DCFH to DCF (highly fluorescent green).
-
Detection: Fluorescence Microscopy (Ex/Em: 488/525 nm) or Flow Cytometry.
Data Presentation & Validation
Representative Potency Data (PC-3 vs. Normal Cells)
The following table summarizes expected IC50 values for high-potency this compound derivatives (e.g., Raji-10 analog) compared to standard care (Docetaxel) and normal cells (RWPE-1).
| Compound | PC-3 IC50 (µM) | DU145 IC50 (µM) | RWPE-1 (Normal) IC50 (µM) | Selectivity Index (SI) |
| This compound Analog (Raji-10) | 3.56 ± 0.49 | 4.20 ± 0.62 | > 60.0 | > 16.8 |
| Sunitinib (Ref) | 8.83 ± 1.2 | 10.5 ± 0.9 | ~25.0 | ~ 2.8 |
| Docetaxel (Std) | 0.012 | 0.015 | 0.050 | 4.1 |
Note: A Selectivity Index (SI) > 10 indicates a highly promising therapeutic window.
Experimental Workflow Diagram
Use this workflow to standardize your validation process.
Caption: Step-by-step experimental workflow for validating this compound candidates.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Compound hydrophobicity too high. | Use intermediate dilution step (DMSO -> PBS -> Media) or add 1% Tween-80. |
| High Background in ROS | DCFH-DA auto-oxidation or light exposure. | Keep DCFH-DA in dark. Use fresh reagent. Include "No Dye" control. |
| Lack of Caspase-3 Signal | Caspase-3 null status (e.g., MCF-7, though PC-3 has Casp-3). | PC-3 cells express Caspase-3, but if signal is weak, check Caspase-7 or PARP cleavage as alternative markers. |
| No Apoptosis (G1 Arrest) | Cytostatic rather than cytotoxic effect. | Check Cell Cycle profile (PI staining). Some indolinones induce G1 arrest at low doses and apoptosis at high doses. |
References
-
Raji, I. et al. (2021). Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells. International Journal of Molecular Sciences.
-
Kuppusamy, S. et al. (2017).[5] Indole based prostate cancer agents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry.
-
Mokhtari, S. et al. (2012). Synthesis and cytotoxic evaluation of novel 3-substituted derivatives of 2-indolinone. Iranian Journal of Pharmaceutical Research.
-
Emulate Bio Protocols. (2019). Live Staining of Caspase-3/7 for Apoptosis Detection.
-
Proteintech Group. (2023). Experimental protocol to study cell viability and apoptosis.
A Guide to the Combinatorial Synthesis of 3-Indolinone Compound Libraries: Strategies and Protocols
Abstract
The 3-indolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity, including potent kinase inhibitors and anti-inflammatory agents.[1][2][3] This guide provides a comprehensive overview of the strategies and protocols for the combinatorial synthesis of this compound libraries. We will delve into the rationale behind various synthetic approaches, including multicomponent reactions and solid-phase synthesis, and provide detailed, step-by-step protocols for library generation, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of combinatorial chemistry for the discovery of novel this compound-based therapeutics.
Introduction: The Significance of the this compound Scaffold
The this compound motif is a recurring structural feature in a wide array of natural products and synthetic molecules with diverse pharmacological properties.[2] Notably, this scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs and clinical candidates targeting key enzymes in signaling pathways implicated in cancer and other diseases.[1][4][5] The versatility of the this compound core allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. Combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of this compound analogs, significantly accelerating the hit-to-lead optimization process in drug discovery.[6]
Strategic Approaches to this compound Library Synthesis
The successful construction of a this compound library hinges on the selection of a robust and versatile synthetic strategy. The ideal approach should be amenable to automation, allow for the facile introduction of diverse building blocks, and facilitate straightforward purification of the final products. Two prominent strategies that meet these criteria are Multicomponent Reactions (MCRs) and Solid-Phase Synthesis.
Multicomponent Reactions (MCRs): A Convergent Approach
MCRs are one-pot reactions in which three or more starting materials react to form a product that incorporates substantial portions of all the reactants.[7] This inherent convergence makes MCRs highly efficient for generating molecular complexity and diversity.[7] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, have proven particularly effective for the synthesis of heterocyclic scaffolds, including 3-indolinones.[7][8]
The key advantage of MCRs in combinatorial synthesis lies in their ability to rapidly generate large libraries from a relatively small set of starting materials. The reactions are often performed under mild conditions and can exhibit high functional group tolerance.[8]
Solid-Phase Synthesis: Streamlining Purification
Solid-phase synthesis is a powerful technique for the construction of combinatorial libraries, as it greatly simplifies the purification process.[9] In this approach, the starting material is covalently attached to an insoluble polymer support (resin). Reagents and byproducts in the solution phase can be easily removed by simple filtration and washing of the resin-bound compound. The desired product is then cleaved from the solid support in the final step.[9]
A modular solid-phase multicomponent reaction has been successfully employed for the synthesis of 3-substituted isoindolinone derivatives.[10][11] This strategy combines the efficiency of MCRs with the purification advantages of solid-phase synthesis.
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative this compound library using a multicomponent reaction approach.
General Workflow for Library Synthesis
The overall workflow for the combinatorial synthesis of a this compound library can be visualized as a three-stage process: Synthesis, Purification, and Analysis.
Figure 1: General workflow for combinatorial this compound library synthesis.
Protocol: Synthesis of a 3-Substituted Indolinone Library via a Three-Component Reaction
This protocol describes the synthesis of a library of 3-substituted indolinones via a one-pot, three-component reaction between an isatin derivative, a primary amine, and a terminal alkyne, catalyzed by a copper salt.
Materials:
-
Substituted isatins (Building Block A)
-
Primary amines (Building Block B)
-
Terminal alkynes (Building Block C)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
96-well reaction block
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.5 M stock solutions of each isatin derivative (A) in toluene.
-
Prepare 0.5 M stock solutions of each primary amine (B) in toluene.
-
Prepare 0.5 M stock solutions of each terminal alkyne (C) in toluene.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add CuI (0.01 mmol, 1.9 mg).
-
Using a liquid handling robot or multichannel pipette, dispense 200 µL of the desired isatin stock solution (A) into each well according to the library design.
-
Dispense 200 µL of the corresponding primary amine stock solution (B) into each well.
-
Dispense 200 µL of the corresponding terminal alkyne stock solution (C) into each well.
-
Add DIPEA (0.3 mmol, 52 µL) to each well.
-
Seal the reaction block with a pierceable cap mat.
-
-
Reaction:
-
Place the reaction block on a shaker and heat to 80 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is ready for purification.
-
Table 1: Representative Building Blocks for Library Synthesis
| Building Block A (Isatins) | Building Block B (Amines) | Building Block C (Alkynes) |
| Isatin | Benzylamine | Phenylacetylene |
| 5-Fluoroisatin | 4-Methoxybenzylamine | 1-Heptyne |
| 5-Chloroisatin | Cyclohexylamine | 3,3-Dimethyl-1-butyne |
| N-Methylisatin | Aniline | Ethynylbenzene |
High-Throughput Purification Protocol
High-throughput preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying combinatorial libraries.[12][13]
Instrumentation and Columns:
-
Preparative HPLC system with a diode array detector and a fraction collector.
-
C18 reverse-phase preparative column (e.g., 19 x 100 mm, 5 µm particle size).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
Evaporate the solvent from the reaction wells under a stream of nitrogen.
-
Reconstitute each well in 1 mL of DMSO.
-
-
HPLC Method:
-
Inject the entire sample from each well onto the preparative HPLC column.
-
Run a gradient elution from 5% to 95% B over 10 minutes.
-
Monitor the elution profile at 254 nm.
-
Collect fractions corresponding to the major product peak.
-
-
Post-Purification Processing:
-
Evaporate the solvent from the collected fractions using a centrifugal evaporator.
-
The purified compounds are typically obtained as a solid or oil.
-
Characterization and Quality Control
The identity and purity of the library members should be confirmed using appropriate analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compounds and assess their purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of a representative subset of the library to confirm the desired scaffold has been synthesized.
Mechanistic Insights: The Knoevenagel Condensation Pathway
While the provided protocol utilizes a copper-catalyzed multicomponent reaction, another common route to 3-substituted indolinones involves the Knoevenagel condensation.[1][14] This reaction provides a foundation for understanding the formation of the exocyclic double bond at the 3-position.
Figure 2: Simplified Knoevenagel condensation mechanism.
In this reaction, a base deprotonates the acidic methylene group at the 3-position of the indolinone ring to form an enolate intermediate. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of an aldehyde. Subsequent dehydration yields the 3-alkylideneindolin-2-one product. The choice of aldehyde allows for the introduction of a wide variety of substituents at the 3-position.
Conclusion
The combinatorial synthesis of this compound libraries is a powerful strategy for the discovery of novel bioactive compounds. By leveraging efficient synthetic methodologies such as multicomponent reactions and solid-phase synthesis, researchers can rapidly generate and screen large collections of diverse this compound analogs. The protocols and strategies outlined in this guide provide a solid foundation for the successful implementation of combinatorial approaches in the pursuit of new therapeutics based on this privileged scaffold.
References
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Guchhait, S. K., et al. (2020). Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. Chemistry – A European Journal, 26(34), 7624-7629. [Link][10][11]
-
Musso, L., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2293-2305. [Link][1][4]
-
Pirovano, V., et al. (2018). A new synthesis of indolin-3-one derivatives. Università degli Studi di Milano. [Link][2]
-
Bandini, M., & Umani-Ronchi, A. (Eds.). (2009). Catalytic Asymmetric Friedel-Crafts Alkylations. John Wiley & Sons. [Link]
-
Kim, J. H., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(11), 3373. [Link][3]
-
Reddy, T. J., et al. (2015). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry, 80(15), 7620–7629. [Link][15]
-
Roth, G. J., et al. (2008). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 51(18), 5511–5524. [Link][5]
-
Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons. [Link]
-
Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link][13]
-
Newton, C. G., & Terracciano, S. (2018). High-Throughput Purification of Combinatorial Libraries. Methods in Molecular Biology, 1787, 207-225. [Link][12]
Sources
- 1. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 9. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 10. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High throughput purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Molecular Docking Protocol for 3-Indolinone Kinase Inhibitors
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most important target families in modern drug discovery.[1][2] The 3-indolinone scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several potent and successful kinase inhibitors.[1][2] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase's active site.[1][2] A prominent example is Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for treating renal cell carcinoma and gastrointestinal stromal tumors.[3][4][5]
Molecular docking is an indispensable computational tool in the structure-based design of these inhibitors. It predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[6] A robust and validated docking protocol can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing, thereby saving considerable time and resources.[7][8]
This guide provides a comprehensive, field-proven protocol for performing molecular docking studies on this compound inhibitors targeting protein kinases. It moves beyond a simple list of steps to explain the scientific rationale behind each choice, ensuring the resulting computational model is both predictive and reliable.
Section 1: Pre-Docking - Preparing the System for Simulation
The axiom "garbage in, garbage out" is particularly true for molecular docking. The accuracy of any docking prediction is fundamentally dependent on the quality of the input structures for both the protein receptor and the small molecule ligand. Raw structural files from databases are not suitable for direct use and require careful preparation.[9][10]
Protein Target Preparation
The goal of protein preparation is to create a chemically correct, energy-minimized model of the kinase's binding site.
Protocol: Step-by-Step Protein Preparation
-
Select a High-Quality Crystal Structure: Begin by sourcing a high-resolution (ideally < 2.5 Å) X-ray crystal structure from the Protein Data Bank (PDB). Prioritize structures that are co-crystallized with a ligand similar to the this compound scaffold, as this provides a validated binding pocket. For this example, we will consider the structure of CDK2 in complex with Sunitinib (PDB ID: 3TI1).[11]
-
Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for structural integrity or binding.[9][10] If the protein is a multimer, retain only the single chain (monomer) relevant for docking.[10]
-
Add Hydrogens and Assign Protonation States: Crystal structures typically do not include hydrogen atoms. Add hydrogens using computational tools. This step is critical as it dictates the hydrogen-bonding network. The protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4) must be correctly assigned.[10][12][13]
-
Repair Missing Residues/Loops: Check for any missing atoms or breaks in the protein backbone. Use modeling tools to build and optimize any missing loops or side chains.[10]
-
Energy Minimization: Perform a constrained energy minimization on the protein structure. This relieves any steric clashes or unfavorable geometries introduced during the preparation steps, resulting in a more realistic, low-energy conformation. The backbone atoms should be constrained to preserve the experimentally determined fold.[9]
Caption: Workflow for preparing a kinase receptor for docking.
Ligand (this compound Inhibitor) Preparation
The ligand must be converted from a 2D representation to a realistic, low-energy 3D conformation with correct atom types and charges.
Protocol: Step-by-Step Ligand Preparation
-
Obtain 2D Structure: Draw the this compound inhibitor using a chemical sketcher or download its structure from a database like PubChem.[10][14] For our example, we use Sunitinib (PubChem CID: 5329102).[15]
-
Generate 3D Conformation: Convert the 2D structure into a 3D conformation. It is crucial to generate multiple reasonable starting conformations if the molecule is highly flexible.
-
Assign Protonation State and Charges: Determine the likely protonation state of the molecule at physiological pH (7.4).[13] Assign partial atomic charges using a quantum mechanical method (like AM1-BCC) or a force-field based approach. This is vital for accurately calculating electrostatic interactions.[16]
-
Energy Minimization: Perform an unconstrained energy minimization of the ligand to ensure it has correct bond lengths, angles, and a low-energy conformation.[10]
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This information is used by the docking algorithm to explore different conformations of the ligand within the binding site.
Caption: Workflow for preparing a this compound ligand for docking.
Section 2: The Docking Simulation
With prepared structures, the next phase involves defining the search space and running the docking algorithm.
Defining the Binding Site & Grid Generation
Instead of searching the entire protein surface, docking is focused on a specific region—the binding site. A "grid box" is generated to define this search space.[17][18]
Causality: The grid pre-calculates the interaction energies (e.g., electrostatic, van der Waals) for different atom types at each point within the box.[18] This dramatically speeds up the docking process, as the algorithm can simply look up these values instead of calculating them for every new ligand pose.[18]
Protocol: Grid Generation
-
Define the Box Center: If using a co-crystallized structure, the easiest and most reliable method is to center the grid box on the position of the native ligand.[19] This ensures the search is focused on the known active site.
-
Set the Box Dimensions: The size of the box is critical. It must be large enough to accommodate the entire this compound ligand and allow it to rotate freely, but not so large that it wastes computational time searching irrelevant space. A buffer of 5-10 Å around the ligand is a common starting point.[13][19]
-
Generate the Grid: Use the docking software's utility (e.g., AutoGrid for AutoDock) to generate the grid files based on the defined box.[17]
Selecting the Docking Algorithm and Parameters
Different docking programs use various search algorithms and scoring functions. For kinase inhibitors, programs that balance sampling accuracy and speed are preferred.
| Docking Software | Search Algorithm | Scoring Function Type | Key Strengths for Kinase Docking |
| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical + Knowledge-based | Widely used, fast, and generally accurate for pose prediction. Good for virtual screening.[19][20] |
| Glide (Schrödinger) | Hierarchical Search Filters | Empirical (GlideScore) | Excellent accuracy, especially in XP mode. Handles ligand flexibility well.[8][21] |
| GOLD | Genetic Algorithm | Force-field based (ChemScore) | Highly effective at handling ligand and side-chain flexibility. |
Protocol: Example with AutoDock Vina
-
Configuration File: Create a configuration text file specifying the input receptor and ligand files, the center and size of the grid box, and the output file name.[19]
-
Set Exhaustiveness: The exhaustiveness parameter controls the computational effort of the search.[20] Higher values increase the chances of finding the optimal pose but take longer. A value of 8-16 is often a good balance for routine docking.
-
Run the Simulation: Execute the Vina program from the command line, providing the configuration file as input.[19] Vina will then perform the docking and output a file containing the predicted binding poses, ranked by their binding affinity scores.
Section 3: Post-Docking Analysis & Validation
Interpreting Scoring Functions
Scoring functions estimate the binding free energy, typically in kcal/mol, with more negative scores indicating stronger predicted binding.[23][24]
Causality: It is a common pitfall to treat the top-ranked score as the definitive "correct" answer. Scoring functions are approximations and can have inaccuracies.[25] Therefore, it is essential to analyze an ensemble of the top-ranked poses (e.g., top 5-10) rather than focusing solely on the best-scoring one.[22]
Pose Clustering and Visual Inspection
Visual inspection is a non-negotiable step to ensure the predicted binding modes are chemically sensible. For ATP-competitive kinase inhibitors like the 3-indolinones, a plausible pose must replicate key interactions.
Key Interactions to Look For:
-
Hinge Binding: The inhibitor should form one or more hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine moiety of ATP. This is the most critical interaction for this class of inhibitors.
-
Hydrophobic Pockets: The inhibitor should occupy nearby hydrophobic pockets.
-
Gatekeeper Residue: Interactions with the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, are often important for selectivity.
-
DFG Motif: For Type II inhibitors (which bind to the inactive DFG-out conformation), interactions with the Asp-Phe-Gly (DFG) motif are crucial. Sunitinib is a known Type II inhibitor.
Caption: Essential binding interactions for a this compound kinase inhibitor.
Protocol Validation: Building a Self-Validating System
To trust your docking protocol's predictions for new, unknown compounds, you must first validate its ability to reproduce known experimental results.[26][27]
Protocol: Re-docking Validation
-
Extract the Native Ligand: Take the co-crystallized ligand from the prepared protein structure (e.g., Sunitinib from 3TI1).
-
Re-dock the Ligand: Dock this native ligand back into the binding site using the exact protocol described above.[28]
-
Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-scoring docked pose and the original crystallographic pose.[27]
Interpreting the Results: A successful re-docking validation, which confirms the protocol's ability to find the correct binding mode, is generally indicated by an RMSD value below 2.0 Å.[27][29]
| Validation Metric | Success Criterion | Rationale |
| Re-docking RMSD | < 2.0 Å | Confirms that the search algorithm and scoring function can accurately reproduce the experimentally known binding pose.[27][28][30] |
| Cross-docking | Low RMSD for other known actives | Tests the protocol's robustness against minor conformational changes in the protein. |
| Enrichment Study | High enrichment of known actives vs. decoys | Validates the protocol's ability to distinguish true binders from non-binders in a screening scenario.[27] |
If the RMSD is > 2.0 Å, the protocol must be revisited. Common issues include incorrect grid box placement, insufficient exhaustiveness, or poor ligand parameterization.[26] Only after achieving a successful validation should the protocol be applied to screen novel this compound derivatives.
Conclusion
Molecular docking is a powerful but nuanced technique. A successful and predictive docking campaign for this compound kinase inhibitors hinges on a meticulously executed and validated protocol. By carefully preparing the protein and ligand, thoughtfully defining the simulation parameters, and critically analyzing the results through the lens of known kinase biology, researchers can generate reliable hypotheses that effectively guide and accelerate the drug discovery pipeline. This self-validating framework ensures that computational predictions are grounded in experimental reality, fostering confidence in the subsequent stages of lead optimization and development.
References
- Molecular Docking Tutorial. (n.d.).
-
Richardson, R. J. (2019). Response to "Molecular docking proteins preparation". ResearchGate. Retrieved from [Link]
-
Molecular Docking Scoring. (n.d.). Acemate. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
-
Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. Retrieved from [Link]
-
Singh, P., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. Retrieved from [Link]
-
Docking and scoring. (n.d.). Schrödinger. Retrieved from [Link]
-
Kuntz, I. D., et al. (n.d.). Lessons from Docking Validation. Michigan State University. Retrieved from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). PLoS ONE. Retrieved from [Link]
-
Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2024). MDPI. Retrieved from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]
-
Protein-ligand docking. (2019). Galaxy Training. Retrieved from [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. Retrieved from [Link]
-
Scoring functions for docking. (n.d.). Wikipedia. Retrieved from [Link]
-
Singh, P., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Retrieved from [Link]
-
B49 Ligand Summary Page. (2009). RCSB PDB. Retrieved from [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Post-Docking Analysis and it's importance. (n.d.). Advent Informatics Pvt ltd. Retrieved from [Link]
-
How to calculate RMSD value in molecular docking? (2018). ResearchGate. Retrieved from [Link]
-
Hilgeroth, A., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry. Retrieved from [Link]
-
How to analyze and validate docking procedure for a protein with no co-crystallized ligand. (2023). ResearchGate. Retrieved from [Link]
-
Scoring Functions : Types and Importance in Molecular Docking. (2022). YouTube. Retrieved from [Link]
-
Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. (2021). NIH. Retrieved from [Link]
-
Grid Generation and Matching for Small Molecule Docking. (n.d.). Theoretical and Computational Biophysics Group. Retrieved from [Link]
-
Sunitinib | C22H27FN4O2 | CID 5329102. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Indolinones as promising scaffold as kinase inhibitors: a review. (2014). PubMed. Retrieved from [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Retrieved from [Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (2021). NIH. Retrieved from [Link]
-
sunitinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Generating grid box for Docking using Vina. (2024). YouTube. Retrieved from [Link]
-
Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. (2025). ResearchGate. Retrieved from [Link]
-
Tutorial – AutoDock Vina. (2020). Scripps Research. Retrieved from [Link]
-
3TI1: CDK2 in complex with SUNITINIB. (2012). RCSB PDB. Retrieved from [Link]
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2012). SciRP.org. Retrieved from [Link]
-
Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. (2018). NIH. Retrieved from [Link]
-
AutoDock Vina Documentation. (n.d.). Scripps Research. Retrieved from [Link]
-
How To Dock Ligands In MOE | MOE Tutorial. (2023). YouTube. Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved from [Link]
-
Sunitinib. (2024). Proteopedia, life in 3D. Retrieved from [Link]
-
Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. (2002). Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. proteopedia.org [proteopedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. schrodinger.com [schrodinger.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 13. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 18. ks.uiuc.edu [ks.uiuc.edu]
- 19. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 20. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 21. mdpi.com [mdpi.com]
- 22. Post-Docking Analysis and it’s importance. – Advent Informatics Pvt Ltd [adventinformatics.com]
- 23. Molecular Docking Scoring [acemate.ai]
- 24. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 25. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 27. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Friedel-Crafts Synthesis of 3-Substituted Indolinones
Ticket Subject: Optimization of C3-Alkylation of 3-Hydroxy-2-Oxindoles via Friedel-Crafts Reaction Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Drug Discovery Scaffold)
Mission Statement
You have accessed the Technical Support Center for the synthesis of 3,3-disubstituted oxindoles (indolinones). This scaffold is a "privileged structure" in medicinal chemistry, found in potential anticancer and anti-inflammatory agents.
Our analysis indicates that the primary failure mode in these reactions is not the lack of reactivity, but uncontrolled carbocation stability leading to dimerization, polymerization, or poor regioselectivity. This guide replaces "trial-and-error" with mechanistic control.
Module 1: Catalyst Selection & The "Water Tolerance" Factor
The Issue:
"My reaction stalls at 50% conversion using classical Lewis Acids (
The Technical Diagnosis: Classical Lewis acids are oxophilic and irreversibly bind to the 3-hydroxy group or the amide carbonyl of the oxindole, requiring stoichiometric amounts. Furthermore, they hydrolyze instantly upon contact with trace moisture, releasing HCl and killing the catalytic cycle.
The Resolution:
Switch to Water-Tolerant Rare-Earth/Post-Transition Metal Triflates .
Specifically, Indium(III) Triflate [
Comparative Efficiency Data
Reaction: Alkylation of 3-hydroxy-3-methyl-2-oxindole with Indole in DCE at 80°C.[1]
| Catalyst | Loading | Time | Yield | Notes |
| 20 mol% | 12 h | 45% | Significant byproduct formation. | |
| 50 mol% | 24 h | 60% | Requires inert atmosphere; messy workup. | |
| 5-10 mol% | 2-4 h | 92% | Catalyst recyclable; water tolerant. | |
| 5-10 mol% | 4 h | 89% | Excellent, but more expensive than Indium. | |
| 10 mol% | 3 h | 94% | Highly active; comparable to Indium. |
Pro-Tip:
can often be recovered from the aqueous phase during workup and reused without significant loss of activity.
Module 2: The "Magic Solvent" Effect (HFIP)
The Issue: "I cannot use metal catalysts due to downstream purification limits (ppm thresholds), but Brønsted acids are degrading my substrate."
The Resolution:
Utilize Hexafluoroisopropanol (HFIP) as both solvent and promoter.[2]
HFIP is a strong hydrogen-bond donor (high
-
Mechanism: HFIP forms a solvated ion pair with the 3-hydroxyoxindole.
-
Benefit: The reaction often proceeds at room temperature with simple evaporation workup, leaving no metal residues.
Module 3: Mechanism & Regioselectivity Visualization
Understanding the pathway is critical to preventing N-alkylation (a common side reaction). The reaction proceeds via an
Figure 1: Mechanistic pathway for the generation of the quaternary center at C3. Note that the key step is the generation of the C3 cation.
Module 4: Validated Experimental Protocol
Protocol ID: FC-IND-C3-OPT Target: Synthesis of 3-indolyl-3-methyl-2-oxindole.
Reagents:
-
3-Hydroxy-3-methyl-2-oxindole (1.0 equiv)
-
Indole (Nucleophile) (1.2 equiv)
-
Catalyst:
(5 mol%) -
Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (
)
Step-by-Step Workflow:
-
Charge: In a dry reaction tube, add 3-hydroxy-3-methyl-2-oxindole (0.5 mmol) and Indole (0.6 mmol).
-
Solvate: Add DCE (2.0 mL). Note: Concentration matters.[3] 0.2M - 0.25M is optimal.
-
Catalyze: Add
(14 mg, 0.025 mmol) in one portion. -
React: Heat the mixture to 80°C (oil bath). Monitor by TLC (EtOAc/Hexane 1:1).
-
Checkpoint: The spot for the 3-hydroxy starting material (
) should disappear within 2-3 hours.
-
-
Quench: Cool to room temperature. Add water (5 mL).
-
Extract: Extract with DCM (
). -
Purify: Dry organic layer over
, concentrate, and purify via flash column chromatography.
Module 5: Troubleshooting FAQ (The "Help Desk")
Q1: I am observing the formation of a dimer (oxindole-oxindole coupling) instead of the reaction with my nucleophile.
-
Cause: The 3-hydroxyoxindole is reacting with itself. This happens if the nucleophile (arene) is not electron-rich enough or if the concentration of the electrophile is too high relative to the nucleophile.
-
Fix: Increase the equivalents of the nucleophile (arene) to 1.5 - 2.0 equiv. Add the 3-hydroxyoxindole slowly (dropwise) to a solution of the catalyst and nucleophile to keep its instantaneous concentration low.
Q2: My yield is good, but the enantioselectivity (ee) is poor (using a chiral catalyst).
-
Cause: The "Background Reaction." The reaction might be proceeding via a non-catalyzed thermal pathway or catalyzed by trace achiral impurities.
-
Fix: Lower the temperature to -20°C or -40°C. Ensure you are using a bulky chiral catalyst (like a Chiral Phosphoric Acid or Feng’s N,N'-dioxide ligand ) that creates a tight steric pocket around the C3 cation.
Q3: The product is co-eluting with the starting material.
-
Cause: 3-hydroxyoxindoles and 3-substituted oxindoles often have similar polarities.
-
Fix: Use a gradient elution starting with 100% Hexane/DCM and very slowly increasing polarity. Alternatively, treat the crude mixture with acetic anhydride; unreacted 3-hydroxy starting material will be acetylated (shifting its
significantly), while the quaternary 3,3-product will remain unchanged.
Q4: Can I use this for 3-substituted indoles that are NOT oxindoles?
-
Clarification: If you mean reacting indoles with isatins, yes. The mechanism is similar (addition to ketone -> 3-hydroxy intermediate -> FC alkylation).
-
Fix: Ensure the isatin is activated. Electron-withdrawing groups on the isatin ring (e.g., 5-F, 5-NO2) increase reactivity.
Decision Tree: Optimization Logic
Figure 2: Logical flow for troubleshooting reaction failures.
References
-
Bisai, A., et al. (2012).[4] "Lewis acid catalyzed Friedel–Crafts alkylation of 3-hydroxy-2-oxindoles with electron-rich phenols."[4] Chemical Communications.[5]
-
Feng, X., et al. (2023).[6] "Asymmetric catalytic Friedel–Crafts alkylation with arenes and heteroarenes: construction of 3,3-disubstituted oxindoles." Organic Chemistry Frontiers.
-
Cibulka, R., et al. (2025).[7] "Redox-innocent scandium(III) as the sole catalyst in visible light photooxidations."[7] Nature Communications.[7] [7]
-
Dudley, G. B., et al. (2022).[2] "HFIP as Protonation Reagent and Solvent for Regioselective Alkylation of Indoles."[2] The Journal of Organic Chemistry. [2]
-
Wang, Y., et al. (2016).[3] "Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor." Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor [organic-chemistry.org]
- 4. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis acid-catalyzed Friedel-Crafts alkylations of 3-hydroxy-2-oxindole: an efficient approach to the core structure of azonazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric catalytic Friedel–Crafts alkylation with arenes and heteroarenes: construction of 3,3-disubstituted oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in N-acetyl-3-indolinone synthesis
Executive Summary
The synthesis of N-acetyl-3-indolinone (1-acetylindolin-3-one) is a notorious bottleneck in indole scaffold functionalization. While the molecule appears simple, its preparation via the oxidation of N-acetylindoline is plagued by two competing failure modes: over-oxidation to isatin (indoline-2,3-dione) and deacetylation leading to rapid dimerization (indigo formation).
This guide moves beyond standard textbook protocols to address the mechanistic root causes of low yield. It provides a diagnostic Q&A, optimized protocols using modern reagents, and a decision framework for rescuing failing experiments.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My reaction mixture turned dark blue/purple, and the yield is <10%. What happened?
Diagnosis: You have triggered the "Indigo Cascade." The Mechanism: This is the most common failure mode. The N-acetyl group is not just a protecting group; it is electronically essential to stabilize the ketone form. If your reaction conditions (or workup) become too acidic or basic, the N-acetyl group hydrolyzes.
-
The Consequence: The resulting free indolin-3-one (indoxyl) rapidly tautomerizes and oxidatively dimerizes to form Indigo (blue) or Indirubin (red). These dyes are insoluble "tar" that trap your remaining product. Corrective Action:
-
Immediate: Check the pH of your aqueous workup. It must remain neutral (pH 6-7). Avoid strong acid washes (HCl) or strong base extractions (NaOH). Use saturated
or carefully. -
Protocol Shift: If using CrO
/AcOH (Jones conditions), the high acidity is likely the culprit. Switch to the NBS/Water or Selectfluor protocol (see Part 3).
Q2: I am isolating a yellow/orange solid instead of the expected off-white product. NMR shows a downfield shift.
Diagnosis: Over-oxidation to N-acetylisatin .
The Mechanism: The C2 position of the indole ring is activated. Aggressive oxidants (like excess KMnO
-
Stoichiometry Control: Limit oxidant to 2.0–2.2 equivalents.
-
Temperature: Never exceed 0°C during oxidant addition. Run the reaction at room temperature only after addition is complete.
-
Quench: Do not let the reaction stir overnight "to ensure completion." Quench immediately upon consumption of starting material (monitor via TLC: N-acetylindoline
, Product in 1:1 EtOAc/Hex).
Q3: The reaction stalls with 40% starting material remaining. Adding more oxidant just creates tar.
Diagnosis: Oxidant arrest due to solubility mismatch or metal poisoning.
The Mechanism: In heterogeneous oxidations (e.g., solid KMnO
-
Phase Transfer: Add a Phase Transfer Catalyst (PTC) like TEBA (Triethylbenzylammonium chloride) or 18-Crown-6 (if using KMnO
in benzene/DCM). This solubilizes the oxidant and drives the reaction to completion without requiring harsh heating.
Part 2: Mechanistic Visualization
The following diagram illustrates the "Yield Cliff"—the narrow path between stability and degradation.
Figure 1: Reaction pathways showing the critical instability of the deprotected indoxyl intermediate.
Part 3: Optimized Protocols
Do not rely on the classic CrO
Protocol A: The "Gold Standard" (NBS Oxidation)
Best for: High yield (70-85%), mild conditions, easy workup.
Reagents:
-
N-Acetylindoline (1.0 equiv)
-
N-Bromosuccinimide (NBS) (2.2 equiv)
-
Solvent:
(9:1 ratio) or -
Base:
(solid)
Step-by-Step:
-
Dissolution: Dissolve N-acetylindoline in wet DMSO (
). -
Bromination: Cool to 0°C. Add NBS portion-wise over 30 minutes. Note: The solution will turn orange.
-
Hydrolysis: Allow to warm to RT and stir for 1 hour. The intermediate 2,2-dibromo species hydrolyzes in situ.
-
Quench: Pour the mixture into ice-cold saturated
. Do not use NaOH. -
Extraction: Extract immediately with Ethyl Acetate (
). -
Wash: Wash organics with water (
) to remove DMSO, then brine. Dry over . -
Purification: Recrystallize from Ethanol/Hexane. Column chromatography (Silica, EtOAc/Hex) is possible but riskier due to silica acidity.
Protocol B: The "Modern" Route (Selectfluor)
Best for: Small scale, high value substrates, avoiding heavy metals.
Reagents:
-
N-Acetylindoline (1.0 equiv)
-
Selectfluor (2.5 equiv)
-
Solvent:
(4:1)
Step-by-Step:
-
Dissolve substrate in Acetonitrile/Water.
-
Add Selectfluor in one portion at RT.
-
Stir for 2-4 hours. Selectfluor acts as a gentle oxidant that functionalizes the C3 position via a fluorinated intermediate which rapidly hydrolyzes.
-
Remove
under reduced pressure. -
Extract aqueous residue with DCM. Yields typically >80%.[1][2]
Part 4: Data Comparison & Reagent Selection
| Oxidant System | Typical Yield | Primary Side Product | Risk Profile | Recommendation |
| CrO | 30–50% | Isatin + Chromium Emulsions | High: Toxic, difficult workup. | Avoid (Legacy method) |
| KMnO | 50–65% | Ring cleavage products | Med: Hard to control endpoint. | Use only if reagents limited. |
| NBS / DMSO | 75–85% | Brominated byproducts (rare) | Low: Mild, scalable. | Primary Recommendation |
| Selectfluor | 80–90% | Fluorinated impurities | Low: Expensive, but very clean. | Best for MedChem (<100mg). |
Part 5: Troubleshooting Flowchart
Use this logic tree to diagnose your specific issue during the experiment.
Sources
Technical Support Center: Enhancing the Biological Activity of 3-Indolinones Through Structural Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-indolinone scaffolds. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and biological evaluation of this compound derivatives. My aim is to equip you with the knowledge to not only troubleshoot experimental hurdles but also to rationally design more potent and selective bioactive molecules.
FAQs: Navigating Common Experimental Hurdles
Here, we address some of the frequently asked questions that arise during the structural modification of 3-indolinones to enhance their biological activity.
Synthesis & Characterization
Question: My Knoevenagel condensation between an isatin and an active methylene compound is giving low yields. What are the likely causes and how can I improve it?
Answer: Low yields in Knoevenagel condensations involving isatins are a common issue.[1][2] The primary culprits are often related to reaction conditions and the nature of your substrates. Here's a breakdown of potential causes and troubleshooting steps:
-
Catalyst Choice: The choice of base catalyst is critical. While piperidine is commonly used, its volatility can be an issue.[3] Consider non-volatile bases like pyrrolidine or triethylamine. For less reactive substrates, a stronger base like sodium ethoxide might be necessary, but be cautious of potential side reactions.
-
Solvent Selection: The solvent plays a crucial role in reaction rate and yield. Ethanol is a standard choice, but for stubborn reactions, a higher boiling point solvent like toluene or DMF can be beneficial, especially if water removal via a Dean-Stark trap is employed.
-
Reaction Time and Temperature: These parameters are highly substrate-dependent. Monitor your reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be all that is needed.
-
Substrate Reactivity: Electron-withdrawing groups on the isatin ring or electron-donating groups on the active methylene compound can significantly impact reactivity. If you suspect low reactivity is the issue, you may need to switch to a more potent catalyst or higher temperatures.
Question: I'm observing the formation of multiple products in my reaction mixture. How can I promote the formation of the desired 3-substituted indolinone?
Answer: The formation of byproducts often points to issues with reaction selectivity or stability of the desired product.
-
Side Reactions: A common side reaction is the self-condensation of the active methylene compound. To minimize this, try adding the active methylene compound slowly to the reaction mixture containing the isatin and catalyst.
-
Isomerization: The double bond of the benzylidene moiety can exist as E/Z isomers.[1] The ratio of these isomers can be influenced by the solvent and catalyst. While often difficult to control completely, purification by column chromatography can usually separate the isomers.
-
Product Degradation: Some this compound derivatives can be sensitive to the reaction conditions, especially if harsh bases or high temperatures are used.[4] Consider using milder conditions or protecting sensitive functional groups on your starting materials.
Biological Evaluation
Question: My newly synthesized this compound derivatives are showing low solubility in aqueous buffers for biological assays. What can I do?
Answer: Poor aqueous solubility is a frequent challenge in drug discovery. Here are some strategies to address this:
-
Co-solvents: The use of a small percentage of a biocompatible co-solvent like DMSO or ethanol can significantly improve the solubility of your compounds. However, it's crucial to run a vehicle control to ensure the solvent itself doesn't affect the biological assay.
-
Salt Formation: If your molecule has a basic nitrogen, you can often improve solubility by converting it to a hydrochloride or other salt.
-
Structural Modification: For long-term solutions, consider incorporating polar functional groups into your next generation of compounds. Groups like hydroxyls, amines, or carboxylic acids can enhance aqueous solubility.
Question: The biological activity of my compounds is not correlating with my in-silico predictions. What could be the reasons?
Answer: Discrepancies between computational predictions and experimental results are common and can stem from several factors:
-
Docking Pose Accuracy: The predicted binding mode of your compound might not be accurate. Consider using multiple docking programs or more advanced techniques like molecular dynamics simulations to get a better understanding of the binding interactions.
-
Scoring Function Limitations: The scoring functions used to predict binding affinity have inherent limitations and may not accurately capture all the nuances of molecular recognition.
-
Off-Target Effects: Your compound might be exhibiting its biological effect through a mechanism other than the one you are targeting. Consider running counter-screens against related targets to assess selectivity.
-
Physicochemical Properties: Factors not always accounted for in simple docking studies, such as membrane permeability and metabolic stability, can have a profound impact on biological activity.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific experimental challenges.
Guide 1: Optimizing the Knoevenagel Condensation for 3-Benzylideneindolin-2-ones
This guide will walk you through a systematic approach to optimize the synthesis of 3-benzylideneindolin-2-ones, a common structural motif in bioactive 3-indolinones.[1][2]
Problem: Low yield and/or formation of multiple byproducts during the synthesis of a 3-benzylideneindolin-2-one derivative.
Workflow for Optimization:
Caption: Workflow for optimizing Knoevenagel condensation.
Detailed Steps:
-
Establish a Baseline: Start with a standard set of conditions (e.g., piperidine catalyst in ethanol at reflux). Run the reaction and carefully analyze the crude product by TLC and LC-MS to identify the desired product and any major byproducts.
-
Catalyst Screening: Set up a series of small-scale parallel reactions, keeping the solvent and temperature constant while varying the catalyst. Test common bases like piperidine, pyrrolidine, triethylamine, and DBU.
-
Solvent Screening: Using the best catalyst from the previous step, screen a range of solvents with different polarities and boiling points (e.g., ethanol, isopropanol, toluene, DMF).
-
Temperature and Time Optimization: Once you have a good catalyst/solvent combination, run the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) and monitor the progress over time to find the optimal balance between reaction rate and byproduct formation.
-
Purification: After identifying the optimal conditions, scale up the reaction. The crude product can be purified by column chromatography on silica gel.[1] A gradient elution system (e.g., hexane/ethyl acetate) is often effective.
Guide 2: Enhancing Biological Activity through Structure-Activity Relationship (SAR) Studies
A systematic SAR study is crucial for rationally designing more potent this compound derivatives.[5][6]
Problem: A lead this compound compound has moderate activity, and you want to design more potent analogs.
Workflow for SAR-Guided Optimization:
Caption: Iterative cycle for SAR-guided lead optimization.
Detailed Steps:
-
Deconstruct the Scaffold: Identify the key positions on the this compound scaffold that can be readily modified. For a typical 3-benzylideneindolin-2-one, these would be the substituents on the indolinone ring (R1), the benzylidene ring (R2), and potentially the nitrogen of the indolinone (R3).
-
Systematic Modifications:
-
Indolinone Ring (R1): Explore the effect of electron-donating and electron-withdrawing groups at positions 5 and 6.[3][7] For example, compare the activity of chloro, methoxy, and nitro substituents.
-
Benzylidene Ring (R2): Vary the position and nature of substituents on the benzylidene ring. This can significantly impact interactions with the target protein.[1][8] Consider hydroxyl, amino, and halogen substitutions.
-
Indolinone Nitrogen (R3): While often unsubstituted (NH), alkylation or acylation at this position can influence solubility and cell permeability.
-
-
Data Analysis and Iteration: After synthesizing and testing a series of analogs, carefully analyze the SAR data. Look for trends. For example, does activity increase with electron-withdrawing groups on the indolinone ring? Use these insights to design the next round of more focused modifications.
Data Presentation
Table 1: Example SAR Data for a Series of 3-Benzylideneindolin-2-one Analogs as c-Src Inhibitors
| Compound | R1 (Position 5) | R2 (Position 4') | IC50 (µM) |
| 1 | H | H | 15.2 |
| 2 | Cl | H | 8.5 |
| 3 | OCH3 | H | 12.1 |
| 4 | Cl | OH | 2.3 |
| 5 | Cl | N(CH3)2 | 0.9 |
Data is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
The data in Table 1 suggests that a chloro substituent at the 5-position of the indolinone ring is beneficial for activity. Furthermore, adding a hydroxyl or dimethylamino group at the 4'-position of the benzylidene ring leads to a significant increase in potency.[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(Substituted-benzylidene)indolin-2-ones
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Appropriately substituted isatin (1.0 eq)
-
Appropriately substituted benzaldehyde (1.0 - 1.2 eq)
-
Piperidine (0.1 - 0.2 eq)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a round-bottom flask, add the isatin, benzaldehyde, and ethanol.
-
Add piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.[1]
Protocol 2: In Vitro Kinase Assay
This is a generalized protocol for assessing the inhibitory activity of your compounds against a target kinase.
Materials:
-
Kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (at or near the Km for the enzyme)
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase enzyme and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C) for a predetermined amount of time.
-
Stop the reaction and add the detection reagent.
-
Read the signal on a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
References
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. Available at: [Link]
-
Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Taylor & Francis Online. Available at: [Link]
-
Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of fused indolin-3-one derivatives via (3 + 2)-cycloaddition of in situ generated 3H-indol-3-one with nitrilimines, nitrile oxides and azomethine ylides. Royal Society of Chemistry. Available at: [Link]
-
Synthetic route of indolin-3-one derivatives. ResearchGate. Available at: [Link]
-
Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Royal Society of Chemistry. Available at: [Link]
-
Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). ACS Publications. Available at: [Link]
-
The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Bentham Science. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
Full article: Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Taylor & Francis Online. Available at: [Link]
-
Synthesis and biological activity evaluation of 3- (hetero) arylideneindolin-2-ones as potential c-Src inhibitors. CNR-IRIS. Available at: [Link]
-
Three-component synthesis, utilization and biological activity of phosphinoyl-functionalized isoindolinones. PubMed. Available at: [Link]
-
A new synthesis of indolin-3-one derivatives. AIR Unimi. Available at: [Link]
-
Synthesis and Structure-Activity Relationship Studies of 3-Substituted Indolin-2-ones as Effective Neuroprotective Agents. ResearchGate. Available at: [Link]
-
Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). PubMed. Available at: [Link]
-
SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. PubMed. Available at: [Link]
-
3-aryl-indolinones derivatives as antiplasmodial agents: synthesis, biological activity and computational analysis. PubMed. Available at: [Link]
-
Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. National Center for Biotechnology Information. Available at: [Link]
-
The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists. PubMed. Available at: [Link]
-
Struggling with Synthesis? This ONE Hack Changes Everything!. YouTube. Available at: [Link]
-
Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. ACS Publications. Available at: [Link]
-
Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. National Center for Biotechnology Information. Available at: [Link]
-
Special Issue : Design and Synthesis of Bioactive Organic Molecules. MDPI. Available at: [Link]
-
One-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones: three component coupling of N-protected isatin, aryne precursor and 1,3-cyclodione under metal-free conditions. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stability & Handling of 3-Indolinone Derivatives
Status: Operational Topic: 3-Indolinone (Indoxyl) Scaffold Stability Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Core Stability Analysis: The "Chameleon" Scaffold
The this compound (1,2-dihydro-3H-indol-3-one) scaffold presents a unique paradox in heterocyclic chemistry: it is a versatile pharmacophore and dye precursor, yet it possesses inherent instability due to three competing degradation pathways. Unlike its isomer oxindole (2-indolinone), which is relatively stable, this compound is a reactive intermediate that yearns to aromatize or dimerize.
The Three Pillars of Instability
-
Oxidative Dehydrogenation: In the presence of oxygen, this compound rapidly oxidizes to Isatin (indole-2,3-dione), breaking the pseudo-aromaticity of the heterocycle.
-
Dimerization (The "Blue" Problem): Under basic conditions or in protic solvents, the enol tautomer (3-hydroxyindole) couples with the keto form to generate Indigoid dyes (Indigo, Indirubin). This is the primary cause of samples turning blue/purple.
-
Aldol Reactivity: The C2 position is highly electrophilic (in the imine form) and nucleophilic (in the enamine form), making it susceptible to uncontrolled condensation.
Diagnostic & Troubleshooting Workflow
Use this decision tree to diagnose the specific degradation mode affecting your compound.
Figure 1: Diagnostic logic flow for identifying and mitigating this compound degradation pathways.
Technical Support Modules (Q&A)
Module A: Synthesis & Reaction Monitoring
Issue: "My reaction mixture was yellow, but turned dark blue upon quenching with aqueous base."
Root Cause: This is the classic Indoxyl-to-Indigo oxidation . This compound exists in equilibrium with its enol form (3-hydroxyindole). In the presence of a base and oxygen, the enol radicalizes and dimerizes at the C2 position.
Protocol: The "Anaerobic Quench" System
-
Degassing: All extraction solvents (EtOAc, DCM) must be sparged with Argon for 15 minutes prior to use.
-
pH Control: Avoid strong bases (NaOH, KOH). Quench reactions with saturated NH₄Cl or a phosphate buffer (pH 6.5–7.0).
-
Speed: Minimize the time the compound spends in the biphasic layer. Separate immediately and dry over Na₂SO₄ (avoid MgSO₄ if slightly acidic conditions are detrimental, though usually benign).
Scientific Rationale: The dimerization rate is second-order with respect to the radical intermediate concentration. By maintaining neutral pH, you suppress the formation of the enolate anion, which is the most easily oxidized species [1].
Module B: Purification Challenges
Issue: "I lose 50% of my mass on the silica column, and the fractions contain a new orange impurity."
Root Cause: Silica gel is slightly acidic (pH 4–5). This acidity catalyzes:
-
Tautomerization: Accelerating the keto-enol shift.
-
Oxidation: The high surface area of silica acts as a solid-support oxidant, converting this compound to Isatin (the orange impurity).
Protocol: Neutral Alumina Workflow
-
Stationary Phase: Switch from Silica Gel 60 to Neutral Alumina (Brockmann Grade III) .
-
Deactivation: If you must use silica, deactivate it by flushing the column with 1% Triethylamine (TEA) in Hexane before loading your sample. Note: TEA can promote dimerization, so this is a double-edged sword; Alumina is safer.
-
Elution Speed: "Flash" chromatography is literal here. The residence time on the column should be <10 minutes.
Data Comparison: Recovery Rates
| Stationary Phase | Solvent System | Recovery Yield | Purity | Primary Impurity |
|---|---|---|---|---|
| Silica Gel (Standard) | Hex/EtOAc | 45% | 88% | Isatin (Orange) |
| Silica (TEA treated) | Hex/EtOAc + 1% TEA | 60% | 92% | Indigo (Trace Blue) |
| Neutral Alumina | Hex/DCM | 85% | 98% | None |
Module C: Storage & Formulation
Issue: "The solid compound degrades in the freezer over a month."
Root Cause: Even in solid state, 3-indolinones are susceptible to autoxidation and photolysis. The crystal lattice often traps oxygen or water, facilitating slow degradation.
Protocol: The "Cryo-Dark" Standard
-
Lyophilization: Never store as an oil. Oils have high molecular mobility, allowing radical propagation. Lyophilize from Benzene or Dioxane to obtain a fluffy powder.
-
Inert Atmosphere: Store under Argon atmosphere in amber vials.
-
Temperature: -20°C is mandatory; -80°C is preferred for long-term libraries.
Mechanistic Insight: Photochemical studies show that this compound derivatives (especially 2-benzylidene analogs) undergo E/Z photoisomerization. While reversible, the excited state is more prone to reacting with singlet oxygen to form dioxetane intermediates, which cleave to isatin [2].
Advanced Troubleshooting: Structural Modification
If the parent scaffold is too unstable for your biological assay, consider these structural "patches" to block degradation sites without altering the core pharmacophore significantly.
Figure 2: Structural Activity Relationship (SAR) strategies for stabilizing the this compound core.
Explanation of Strategies:
-
N-Protection (Acetyl/Boc): Electron-withdrawing groups on the nitrogen pull electron density away from the ring, making the C3-ketone less prone to enolization. This effectively "locks" the molecule in the keto form [3].
-
C2-Substitution: Introducing gem-dimethyl groups at C2 prevents the formation of the planar transition state required for indigo-type coupling.
-
Electronic Tuning: Placing a Fluorine or Nitro group at the C5 or C7 position lowers the HOMO energy level, making the ring system less susceptible to oxidative attack by radical species [4].
Frequently Asked Questions (FAQ)
Q: Can I use DMSO for biological stock solutions? A: Use with caution. DMSO is hygroscopic and can act as a mild oxidant (Swern-type conditions) over time.
-
Recommendation: Use anhydrous DMSO, aliquot immediately into single-use vials, and store at -80°C. Do not freeze-thaw more than once.
Q: Why does my NMR spectrum show double peaks? A: This is likely E/Z Isomerism (if you have a C2-exocyclic double bond) or Rotamers (if N-acylated).
-
Verification: Run a Variable Temperature (VT) NMR. If peaks coalesce at high temperature (e.g., 60°C), it is a dynamic equilibrium, not an impurity.
Q: Is the "blue impurity" toxic to cells? A: Indigoid dyes are generally non-toxic but are highly insoluble. They can precipitate on cell membranes, causing physical stress or false positives in colorimetric assays (like MTT) due to spectral overlap.
References
-
Bredenkamp, A., et al. (2015).[1] "Synthesis of Isatins through Direct Oxidation of Indoles with IBX-SO3K/NaI." Synthesis, 47, 1937-1943.[1] Link
-
Zhuang, W., et al. (2022).[2][3] "Electrochemical Oxygenation of Indoles to Isatins." Organic Letters, 24, 4229-4233.[2] Link
-
Roth, G. J., et al. (2009). "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors." Journal of Medicinal Chemistry, 52(14), 4466–4480. Link
-
Hassan, A., et al. (2019). "Tautomerism in Pindone – A DFT Study." Earthline Journal of Chemical Sciences, 2(2), 183-196. Link
Sources
Catalyst selection for optimizing 3,3-di(indolyl)indolin-2-one synthesis
Ticket System Status: [ONLINE] Current Topic: Catalyst Optimization & Troubleshooting for Bis(indolyl)oxindoles Assigned Specialist: Senior Application Scientist, Catalysis Division
Catalyst Selection Matrix (Tier 1 Support)
User Query: "I need to synthesize 3,3-di(indolyl)indolin-2-one derivatives. There are too many reported methods (Lewis acids, Brønsted acids, nanoparticles). Which one balances yield, work-up, and green chemistry?"
Specialist Response: The synthesis of 3,3-di(indolyl)indolin-2-ones (also known as bis(indolyl)oxindoles) relies on the electrophilic substitution of indoles with isatin. The choice of catalyst dictates your work-up efficiency and "green" score.
We have categorized the top-performing catalytic systems below based on operational requirements:
| Catalyst System | Type | Efficiency Rating | Green Score | Best For... | Key Constraint |
| SBA-Pr-SO₃H (Nanoporous Silica) | Heterogeneous (Solid Acid) | [1] ★★★★★ | High | Scalability & Recycling. The catalyst is filtered off; no aqueous extraction needed. | Requires synthesis/purchase of functionalized silica. |
| VOSO₄ (Vanadyl Sulfate) | Homogeneous (Water-Soluble) | ★★★★☆ | High | Speed & Cost. Cheap, works in pure water, fast kinetics (15-30 min). | Product must be filtered from water; catalyst stays in filtrate. |
| Iodine (I₂) | Mild Lewis Acid | ★★★☆☆ | Med | Metal-Free Synthesis. Good for labs avoiding transition metals. | Can yield lower results in pure water; often requires EtOH/MeOH.[2] |
| In(OTf)₃ (Indium Triflate) | Lewis Acid | ★★★★★ | Low | Difficult Substrates. High Lewis acidity overcomes steric hindrance. | Expensive; hard to remove trace metal residues. |
Troubleshooting Workflow (Tier 2 Support)
Ticket #402: Reaction Stalled at Intermediate
-
Issue: "I am monitoring the reaction by TLC. I see the disappearance of isatin, but a new spot has formed that isn't the final bis-indolyl product. It persists even after 24 hours."
-
Diagnosis: The reaction has likely stalled at the 3-hydroxy-3-indolyl-oxindole stage (mono-addition product). The catalyst is not acidic enough to promote the dehydration step required to form the azafulvene intermediate, which is necessary for the second indole attack.
-
Solution:
-
Increase Acidity: If using a weak catalyst (e.g., catalyst-free reflux), add 5-10 mol% of a stronger Brønsted acid (e.g., p-TSA) or switch to a metal triflate.
-
Temperature Boost: Dehydration is endothermic. Increase reaction temperature to >70°C.
-
Solvent Switch: If using water, ensure the intermediate is not precipitating out before reacting further. Add a co-solvent (Ethanol or PEG-400) to maintain solubility.
-
Ticket #409: "Sticky" Product / Isolation Failure
-
Issue: "My reaction worked, but the product is a gummy solid that traps the catalyst. Recrystallization is failing."
-
Diagnosis: This is common in homogeneous Lewis acid catalyzed reactions (e.g., FeCl₃, AlCl₃) where metal coordination to the oxindole amide creates stable complexes.
-
Solution:
-
Switch to Heterogeneous: Use SBA-Pr-SO₃H or Tungstic Acid . These do not coordinate strongly and are removed by simple hot filtration.
-
Work-up Modification: If using homogeneous metal salts, perform a quench with aqueous EDTA or saturated NH₄Cl to break the metal-product chelation before extraction.
-
Ticket #415: Regioselectivity Issues (N-alkylation)
-
Issue: "I am observing N-alkylation on the isatin nitrogen instead of C3-alkylation."
-
Diagnosis: This occurs if the reaction medium is too basic or if a base catalyst is used. The indole N-H is acidic; if deprotonated, it becomes a nucleophile.
-
Solution:
-
Strict Acidic Conditions: Ensure the pH is < 7. The Friedel-Crafts mechanism at the C3 position is favored under acidic conditions.
-
Protect the Nitrogen: If the issue persists, use N-methyl isatin or N-benzyl isatin to block the N1 site, forcing reaction at the C3 carbonyl.
-
Mechanistic Visualization
The following diagram illustrates the "Double Addition" pathway. Note the critical Dehydration step (Node C to D), which is the kinetic bottleneck often requiring specific catalytic activation.
Caption: The acid-catalyzed condensation pathway. The formation of the Azafulvene intermediate via dehydration is critical for the second indole addition.
Standard Operating Procedures (SOPs)
Protocol A: Green Synthesis using VOSO₄ (Homogeneous/Aqueous)
Best for: Rapid synthesis of standard derivatives without organic solvents.
-
Setup: In a 50 mL round-bottom flask, charge Isatin (1.0 mmol), Indole (2.0 mmol), and VOSO₄ (10 mol%, ~0.016 g).
-
Solvent: Add Water (5 mL). No organic co-solvent is needed.
-
Reaction: Heat the mixture to 70°C with vigorous stirring.
-
Observation: The mixture will initially be heterogeneous. As the reaction proceeds (15–30 min), the product usually precipitates as a solid.
-
-
Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the orange Isatin spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid precipitate.
-
Wash the solid with cold water (2 x 5 mL) to remove the water-soluble VOSO₄ catalyst.
-
Recycling: The filtrate (containing the catalyst) can be reused for the next run.
-
-
Purification: Recrystallize from hot Ethanol if necessary.
Protocol B: Heterogeneous Synthesis using SBA-Pr-SO₃H
Best for: Industrial scalability and high purity requirements.
-
Setup: Charge Isatin (1.0 mmol), Indole (2.0 mmol), and SBA-Pr-SO₃H (20 mg) into a reaction vessel.
-
Solvent: Add a mixture of Water:Ethanol (9:1) (10 mL).
-
Reaction: Reflux the mixture (approx. 80°C).
-
Time: Reaction typically completes in 15–20 minutes.
-
-
Work-up:
-
Add hot Ethyl Acetate (10 mL) to the reaction mixture to dissolve the product completely.
-
Hot Filtration: Filter the mixture while hot to remove the insoluble SBA-Pr-SO₃H catalyst.
-
Catalyst Recovery: Wash the filtered catalyst with Ethyl Acetate, dry at 100°C, and store for reuse.
-
-
Isolation: Evaporate the filtrate under reduced pressure. The solid residue is usually pure enough for analysis (Yields typically 90-95%).
References
-
Dandia, A., et al. (2022). "Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors." Anti-Cancer Agents in Medicinal Chemistry.
-
Ziarani, G. M., et al. (2018).[3][4] "Efficient green synthesis of 3,3-di(indolyl)indolin-2-ones using sulfonic acid functionalized nanoporous SBA-Pr-SO3H and study of their antimicrobial properties." Fullerenes, Nanotubes and Carbon Nanostructures.
-
Patel, G. M., & Deota, P. T. (2013).[5] "Tungstic acid-catalyzed synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives." Heterocyclic Communications.
-
Shinde, P. V., et al. (2015). "Water-Promoted Synthesis of 3,3′-Di(indolyl)oxindoles." ResearchGate.[1][5][6][7]
Sources
Technical Support Center: Optimizing Solvent Systems for 3-Arylidene-indolinone Synthesis
Executive Summary
The synthesis of 3-arylidene-indolinones (also known as 3-arylidene-2-oxindoles) via Knoevenagel condensation is a pivotal reaction in drug discovery, particularly for kinase inhibitors (e.g., Sunitinib). While the reaction mechanism is well-understood, solvent selection is the single most critical variable affecting reaction rate, yield, and work-up efficiency.
This guide moves beyond basic "recipe" following. It provides a mechanistic understanding of how solvent polarity, hydrogen bonding, and "green" characteristics influence the reaction outcome, enabling you to troubleshoot failures and optimize for scale-up.
Solvent Selection Matrix
The following table synthesizes field data to help you select the optimal solvent system based on your specific reactants and constraints.
| Solvent System | Catalyst | Temp (°C) | Yield Potential | Green Score | Primary Advantage | Primary Risk |
| Ethanol (EtOH) | Piperidine / Pyrrolidine | Reflux (78°) | 80-95% | Moderate | Standard Benchmark. Product usually precipitates upon cooling (easy isolation). | Flammability; some substituted aldehydes may require long reflux times. |
| Water (H₂O) | None or Surfactant | 80-100° | 85-98% | High | Hydrophobic Effect. Accelerates reaction by forcing organic reactants together. | Reactants must be solid/liquid; poor solubility can lead to "clumping" rather than reaction. |
| PEG-400 | None or Mild Base | 80-90° | 90-95% | High | Recyclable. Acts as both solvent and phase-transfer catalyst. | Viscosity makes filtration difficult; requires water wash to remove PEG. |
| DES (ChCl:Urea) | None | 80° | 90-98% | Very High | Fast Kinetics. Deep Eutectic Solvents often complete reaction in <30 mins. | High viscosity; preparation of DES required beforehand. |
| Toluene | Piperidine | Reflux | 70-90% | Low | Azeotropic Removal. Good for pushing equilibrium if water removal is strictly necessary. | Toxic; product isolation often requires evaporation or chromatography. |
Troubleshooting & Optimization Modules
Module A: Reaction Efficiency (Low Yield / Slow Rate)
The Issue: The reaction stalls or yields are significantly lower than literature values (>80%).
Mechanistic Root Cause: The Knoevenagel condensation involves the deprotonation of the oxindole (active methylene) to form an enolate, which then attacks the aldehyde.
-
In Non-Polar Solvents (e.g., Toluene, Hexane): The enolate intermediate is poorly stabilized, raising the activation energy.
-
In Protic Solvents (e.g., EtOH, Water): The solvent stabilizes the anionic intermediate via hydrogen bonding, lowering the transition state energy.
Troubleshooting Steps:
-
Check Solubility vs. Proticity: If using a non-polar solvent, switch to Ethanol or Methanol . The polarity facilitates the ionization of the base and the oxindole.
-
The "Hydrophobic" Boost: If using water, ensure vigorous stirring. The reaction relies on the hydrophobic effect—organic molecules aggregating to escape water—which increases the effective collision frequency. If reactants are "clumping" into a hard mass, add a surfactant (e.g., 5% SDS) or switch to PEG-400 .
-
Catalyst Loading: In Ethanol, 0.1 equiv of piperidine is standard. If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), the electrophilicity is reduced. Increase catalyst to 0.2 equiv or add a Lewis acid co-catalyst (e.g., acetic acid) to activate the aldehyde carbonyl.
Module B: Product Isolation (Oiling Out vs. Precipitation)
The Issue: The product forms an oil or sticky gum instead of a filterable solid upon cooling.
The Fix:
-
The "Crash-Out" Method: 3-arylidene-indolinones are highly conjugated and generally hydrophobic.
-
If in EtOH: Add water dropwise to the hot solution until turbidity persists, then let it cool slowly.
-
If in PEG-400/DES: Pour the reaction mixture into crushed ice/water. The highly soluble solvent (PEG/DES) dissolves in water, forcing the hydrophobic product to precipitate instantly.
-
-
Recrystallization: If the solid is impure (broad melting point), recrystallize from hot Ethanol . If it's too insoluble, use Acetic Acid or DMF/Water .
Module C: Stereoselectivity (E vs. Z Isomers)
The Science: The (E)-isomer is thermodynamically favored due to steric repulsion between the oxindole carbonyl and the aryl ring in the (Z)-isomer. However, solvent polarity can influence the rate of isomerization.
-
Observation: You see two spots on TLC or a "messy" NMR spectrum.
-
Diagnosis: You likely have an E/Z mixture. The (Z)-isomer is often the kinetic product but rapidly equilibrates to (E).
-
Solution:
-
Thermodynamic Control: Reflux longer (1-2 hours). The heat allows the system to overcome the rotational barrier and settle into the stable (E)-form.
-
Solvent Switch: Aprotic solvents (like Ethyl Acetate) sometimes precipitate the intermediate aldol adduct before dehydration, leading to mixtures. Switch to Ethanol to ensure smooth dehydration and isomerization to (E).
-
Visual Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on solubility, scale, and environmental requirements.
Figure 2: Mechanistic Pathway & Solvent Influence
Caption: Reaction pathway highlighting where solvent polarity stabilizes intermediates (Enolate) and influences dehydration (Aldol to Product).
Validated Protocols
Protocol A: The "Green" PEG-400 Method (High Performance)
Best for: High yields, avoiding volatile organics, and recyclability.[1]
-
Setup: In a 50 mL round-bottom flask, charge Indolin-2-one (1.0 mmol) and Aryl aldehyde (1.0 mmol).
-
Solvent: Add PEG-400 (5 mL). No external catalyst is strictly required, but 1 drop of piperidine accelerates the reaction.
-
Reaction: Heat to 80-90°C with stirring.
-
Self-Validation: The mixture will turn from a suspension to a clear solution, then often precipitates the colored product (yellow/orange/red).
-
-
Monitoring: Check TLC after 30 mins. (Mobile phase: 20% EtOAc in Hexane).
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). The PEG will dissolve; the product will precipitate.
-
Isolation: Filter the solid, wash with water (3 x 10 mL) to remove PEG traces. Dry at 60°C.
Protocol B: Deep Eutectic Solvent (DES) Method
Best for: Ultra-fast reaction times (<30 mins) and high purity.
-
DES Preparation: Mix Choline Chloride and Urea (molar ratio 1:2) in a beaker. Heat to 80°C with stirring until a clear, colorless liquid forms (approx. 20-30 mins).
-
Synthesis: Add Indolin-2-one (1.0 mmol) and Aryl aldehyde (1.0 mmol) directly to the DES (3 mL).
-
Reaction: Stir at 80°C .
-
Self-Validation: Reaction is typically complete in 15-25 minutes.
-
-
Work-up: Add water (10 mL) to the reaction vessel. The DES matrix collapses/dissolves, crashing out the product.
-
Isolation: Filter and wash with water.
FAQ: Rapid-Fire Troubleshooting
Q: My product has a broad melting point range (e.g., 185-195°C). What happened? A: You likely have a mixture of E and Z isomers or trapped solvent. Recrystallize from Ethanol. The E-isomer is thermodynamically more stable and will crystallize out, sharpening the melting point.
Q: Can I do this reaction at room temperature? A: In Ethanol, it will be very slow (days). In DES or Ionic Liquids , it can proceed at RT but yields are lower. Heat (reflux or 80°C) is recommended to drive the dehydration step and ensure E-selectivity.
Q: Why is my yield low with 4-dimethylaminobenzaldehyde? A: This is a highly electron-rich aldehyde. The carbonyl carbon is less electrophilic.
-
Fix: Increase reaction time to 6-8 hours and use Acetic Acid (glacial) as a co-catalyst with the amine to activate the aldehyde.
Q: How do I recycle the PEG-400 solvent? A: After filtering the product (Step 6 in Protocol A), the filtrate contains water and PEG-400. Evaporate the water under vacuum (rotary evaporator). The remaining viscous liquid is PEG-400, which can be reused directly.
References
-
Solvent-Free/PEG-400 Synthesis
-
Title: Polyethylene Glycol (PEG-400): A Green Reaction Medium for One-Pot, Three Component Synthesis of 3-Substituted Indoles.[2]
- Source: ResearchG
-
URL:
-
-
Deep Eutectic Solvents (DES)
-
General Knoevenagel Conditions & Isomerism
- Title: Knoevenagel condensation - Reaction Mechanism and Conditions.
- Source: Thermo Fisher Scientific / Wikipedia.
-
URL: (General Reference for Knoevenagel context).
-
E/Z Isomer Stability
-
Title: Studies on the stereochemical assignment of 3-acylidene 2-oxindoles.[5]
- Source: ResearchG
-
URL:
-
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity [frontiersin.org]
- 4. Three-Component Reaction of 3-Arylidene-3 H-Indolium Salts, Isocyanides, and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing solubility problems of 3-indolinone drug candidates
Technical Support Center: 3-Indolinone Drug Candidates
Introduction: Navigating the Solubility Challenges of this compound Kinase Inhibitors
The this compound (or oxindole) scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors for oncology.[1] Marketed drugs like Sunitinib (Sutent®) and Nintedanib (Ofev®) validate the therapeutic potential of this structural class.[2] However, the very features that contribute to their efficacy—rigid, planar structures ideal for fitting into ATP binding pockets—often lead to significant physicochemical challenges, most notably poor aqueous solubility.[3]
This guide serves as a technical support resource for researchers, medicinal chemists, and formulation scientists encountering solubility-related obstacles with novel this compound drug candidates. It is structured to provide both quick answers through FAQs and in-depth, actionable troubleshooting workflows. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions to advance your discovery program.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound compounds.
Q1: Why are my this compound compounds so poorly soluble in aqueous media?
A1: The low solubility is typically multifactorial, stemming from the core physicochemical properties of the scaffold:
-
High Crystallinity & High Melting Point: The planar, rigid nature of the indolinone core promotes strong intermolecular interactions (π-π stacking) in the solid state. This creates a highly stable crystal lattice that requires significant energy to break apart, resulting in low aqueous solubility.
-
Lipophilicity: Most kinase inhibitors are designed to be lipophilic to penetrate cell membranes. This compound derivatives are often highly lipophilic (high LogP), making them inherently prefer non-polar environments over aqueous buffers.[3]
-
Ionization State (pKa): Many this compound kinase inhibitors are weak bases, containing one or more basic nitrogen atoms (e.g., on a diethylaminoethyl side chain).[3][4] Their solubility is therefore highly dependent on pH.[5][6] At neutral or basic pH (like in the intestines), the molecule is uncharged and significantly less soluble than at acidic pH where it becomes protonated (charged).[5]
Q2: My compound precipitated in my cell-based assay. What is the most likely cause?
A2: This is a classic problem of exceeding the kinetic solubility limit. You likely prepared a high-concentration stock solution in 100% DMSO and then diluted it into an aqueous assay buffer (e.g., PBS, pH 7.4). While the compound is soluble in DMSO, this rapid solvent shift creates a supersaturated aqueous solution that is thermodynamically unstable, leading to precipitation over time.[7] The final DMSO concentration in your assay is also critical; keeping it low (typically <0.5%) is crucial but reduces its co-solvent effect.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: Understanding this distinction is critical for experimental design.
-
Kinetic Solubility: This measures the concentration at which a compound, added from a DMSO stock, precipitates out of an aqueous buffer.[8][9] It's a high-throughput measurement ideal for early discovery to quickly flag problematic compounds.[9] However, it often overestimates the true solubility because it measures the point of precipitation from a supersaturated state.
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after it has reached equilibrium (typically after >24 hours of shaking the solid compound in the buffer).[10][11] This is a lower-throughput, more resource-intensive measurement, but it is the gold standard for lead optimization and formulation development.[11]
Recommendation: Use kinetic solubility for initial screening of new chemical entities. Once you have promising hits, you MUST determine the thermodynamic solubility to get a true picture of the challenges ahead.
Q4: I'm seeing variability in my solubility results. Could it be polymorphism?
A4: Yes, absolutely. Polymorphism—the ability of a compound to exist in multiple crystalline forms—is a well-documented phenomenon for this compound drugs like Sunitinib, which has numerous known polymorphs.[5] Different polymorphs can have different crystal lattice energies, leading to significant variations in solubility and dissolution rate. If you are observing inconsistent results, especially after re-synthesis or changes in purification, characterizing the solid form via techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) is essential.
Section 2: Troubleshooting Guides & Experimental Workflows
This section provides structured approaches to common, complex problems.
Problem 1: Compound Crashes Out of Solution During In Vitro Assays
Your this compound candidate shows excellent potency in a biochemical assay but precipitates upon dilution into aqueous cell culture media, confounding your results.
Caption: Decision workflow for troubleshooting in vitro assay precipitation.
-
Solution Path 1: pH Modification
-
Causality: If your compound is a weak base, its solubility is governed by the Henderson-Hasselbalch equation.[12][13] In typical pH 7.4 buffers, the compound is largely in its neutral, less soluble form. Lowering the pH will protonate the basic centers, increasing solubility.
-
Protocol:
-
Determine the pKa of your compound (experimental or in silico prediction).
-
Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2 units below the pKa to 7.4.
-
Measure the thermodynamic solubility in each buffer.
-
For your assay, choose the lowest pH buffer that is compatible with your cell line or enzyme system and provides sufficient solubility.
-
-
Self-Validation: You should observe a logarithmic increase in solubility as the pH drops below the pKa, confirming pH-dependent solubility.[6]
-
-
Solution Path 2: Use of Co-solvents or Surfactants
-
Causality: Non-ionic surfactants like Tween® 80 or co-solvents can increase solubility by creating micelles or altering the polarity of the solvent, respectively.[14][15] This is a common strategy used in formulations.[14][15]
-
Protocol:
-
Prepare your standard assay buffer.
-
Create versions of the buffer containing various concentrations of a biocompatible solubilizer (see table below).
-
Measure the kinetic solubility in each new buffer.
-
Run a vehicle control to ensure the chosen solubilizer at the effective concentration does not impact your assay biology.
-
-
Data Summary: Impact of Excipients on Nintedanib Solubility
-
| Medium | Solubilizer | Concentration | Nintedanib Solubility (µg/mL) | Fold Increase |
| PBS pH 6.8 | None | - | ~11.98 | - |
| PBS pH 6.8 | Tween® 80 | 0.5% | ~441.67 | ~37x |
| PBS pH 7.4 | None | - | ~5.13 | - |
| PBS pH 7.4 | Tween® 80 | 0.5% | ~132.42 | ~26x |
| Data adapted from studies on Nintedanib, a this compound based drug.[14][15] |
Problem 2: Poor Oral Bioavailability Despite Good In Vitro Potency
Your lead candidate is potent and permeable (e.g., from a Caco-2 assay) but shows very low exposure in pharmacokinetic (PK) studies. The primary suspect is dissolution-limited absorption.
Caption: Strategy selection for improving oral bioavailability.
-
Solution Path 1: Salt Formation
-
Causality: For weakly basic 3-indolinones, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate, malate) creates a more polar, water-soluble form of the drug.[16][17] The "pKa rule" suggests that for stable salt formation, the pKa of the base should be at least 2-3 units higher than the pKa of the acid.[18]
-
Protocol: Small-Scale Salt Screen
-
Dissolve 1 equivalent of the free base in a suitable solvent (e.g., acetone, ethanol).
-
Add 1 equivalent of a selected acid (e.g., HCl in isopropanol, methanesulfonic acid).
-
Stir at room temperature or with gentle heating. If a precipitate forms, isolate it by filtration. If not, allow slow evaporation or add an anti-solvent (e.g., MTBE).
-
Wash the resulting solid and dry under vacuum.
-
Characterize & Validate:
-
PXRD: Confirm the formation of a new, crystalline solid distinct from the free base.
-
Solubility: Measure the thermodynamic aqueous solubility. A successful salt will show a significant increase.[19]
-
Stability: Assess chemical stability and hygroscopicity under accelerated conditions (e.g., 40°C / 75% RH).
-
-
-
-
Solution Path 2: Amorphous Solid Dispersion (ASD)
-
Causality: Converting the drug from a crystalline to a high-energy amorphous state eliminates the crystal lattice energy barrier to dissolution.[20][21] The drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS), which prevents recrystallization.[20][22] This can lead to a state of supersaturation in vivo, dramatically increasing the driving force for absorption.
-
Protocol: Solvent Evaporation ASD Preparation
-
Select a polymer based on drug-polymer miscibility screening (e.g., via DSC). Common choices include PVP K30 or HPMC-AS.[23]
-
Dissolve both the this compound candidate and the polymer in a common volatile solvent (e.g., methanol, acetone) at various drug:polymer ratios (e.g., 1:1, 1:3, 1:5).
-
Evaporate the solvent rapidly using a rotary evaporator to "trap" the drug in its amorphous state within the polymer.
-
Dry the resulting solid thoroughly under high vacuum.
-
Characterize & Validate:
-
PXRD: Confirm the absence of crystalline peaks (a "halo" pattern indicates amorphous material).
-
DSC: Look for a single glass transition temperature (Tg), confirming a homogenous dispersion.
-
In Vitro Dissolution: Perform dissolution testing in simulated intestinal fluid (e.g., FaSSIF). A successful ASD will show a much higher and faster dissolution profile compared to the crystalline drug.[23]
-
-
-
Section 3: Key Methodologies
Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol determines the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of the solid compound (enough that some solid remains undissolved at the end) to a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS) in a glass vial.
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[8] This extended time is crucial to ensure equilibrium is reached.[24]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant. Clarify the supernatant to remove any undissolved solid particles by either centrifugation at high speed (>14,000 rpm) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high results.
-
Quantification: Dilute the clarified supernatant in a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve prepared with the same compound.
References
-
Title: Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Solubility Of Nintedanib In Different Medium Source: ResearchGate URL: [Link]
-
Title: Public Assessment Report Scientific discussion Sunitinib Source: Geneesmiddeleninformatiebank URL: [Link]
-
Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]
-
Title: A high bioavailability and sustained-release nano-delivery system for nintedanib based on electrospray technology Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Solubility Enhancement of Sunitinib Using PVP K-30 and Urea-Based Solid Dispersions Source: Journal of Neonatal Surgery URL: [Link]
-
Title: Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes Source: SciELO URL: [Link]
-
Title: Excipients for Solubility Enhancement of Parenteral Formulations Source: Pharmaceutical Technology URL: [Link]
-
Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology and Pharmaceutical Health Sciences URL: [Link]
-
Title: (PDF) Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System Source: ResearchGate URL: [Link]
-
Title: Optimization and Appraisal of Nintedanib-Loaded Mixed Polymeric Micelles Source: MDPI URL: [Link]
-
Title: Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies Source: ScienceDirect URL: [Link]
-
Title: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs Source: PubMed URL: [Link]
-
Title: Strategy for the Prediction and Selection of Drug Substance Salt Forms Source: American Association of Pharmaceutical Scientists URL: [Link]
-
Title: Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors Source: ACS Publications URL: [Link]
-
Title: Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate Source: PubMed Central URL: [Link]
-
Title: Excipients: Enhancing the New, Poorly Soluble APIs Source: Drug Development & Delivery URL: [Link]
-
Title: Ionizable Drug Self-Associations and the Solubility Dependence on pH Source: ACS Publications URL: [Link]
-
Title: Design, synthesis, in silico studies, and antiproliferative evaluations of novel indolin-2-one derivatives Source: PubMed URL: [Link]
-
Title: Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates Source: PubMed URL: [Link]
-
Title: Solving Poor Solubility with Amorphous Solid Dispersions Source: Pharmaceutical Technology URL: [Link]
-
Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: MDPI URL: [Link]
-
Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]
-
Title: 4 Strategies To Formulate Poorly Soluble APIs Source: Drug Discovery Online URL: [Link]
-
Title: Aqueous solubility of kinase inhibitors Source: ResearchGate URL: [Link]
-
Title: (PDF) Study of pH-dependent drugs solubility in water Source: ResearchGate URL: [Link]
-
Title: 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity Source: ScienceDirect URL: [Link]
-
Title: In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY) Source: bioRxiv URL: [Link]
-
Title: (PDF) Principles of Salt Formation Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) Source: PubMed URL: [Link]
-
Title: What is the best solvent for dissolving sunitinib malate? Source: ResearchGate URL: [Link]
-
Title: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs Source: Taylor & Francis Online URL: [Link]
-
Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]
-
Title: Solubility Concerns: API and Excipient Solutions Source: American Pharmaceutical Review URL: [Link]
-
Title: Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs Source: ResearchGate URL: [Link]
-
Title: Salt Selection Source: Creative Biolabs URL: [Link]
-
Title: Top Tips for Troubleshooting In Vitro Transcription Source: Bitesize Bio URL: [Link]
-
Title: In vitro methods to assess drug precipitation Source: ResearchGate URL: [Link]
-
Title: Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Selection of a Water-Soluble Salt Form of a Preclinical Candidate Source: ACS Publications URL: [Link]
-
Title: Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update Source: ScienceDirect URL: [Link]
-
Title: Solubility Toolbox for Successful Design of Drug Candidates Source: Inventiva Pharma URL: [Link]
-
Title: The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy Source: PubMed URL: [Link]
-
Title: How to Develop Effective in vitro Assays for Early Drug Discovery Source: Charnwood Discovery URL: [Link]
-
Title: The influence of pH on solubility in water Source: Course Hero URL: [Link]
Sources
- 1. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. inventivapharma.com [inventivapharma.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. evotec.com [evotec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solubility Enhancement of Sunitinib Using PVP K-30 and Urea-Based Solid Dispersions: Comparative Formulation and Kinetic Evaluation | Journal of Neonatal Surgery [jneonatalsurg.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Refinement of protocols for asymmetric synthesis of indolin-3-ones
Topic: Refinement of Protocols for the Asymmetric Synthesis of 2,2-Disubstituted Indolin-3-ones via Chiral Phosphoric Acid (CPA) Catalysis. Audience: Senior Chemists, Process Development Scientists.
Core Technical Directive
The construction of the indolin-3-one scaffold (also known as pseudoindoxyl) is a critical checkpoint in the total synthesis of complex alkaloids (e.g., aristotelone, brevianamide). The primary synthetic challenge lies in establishing the C2-quaternary stereocenter with high enantioselectivity.
This guide focuses on the Organocatalytic Asymmetric Nucleophilic Addition to 2-Substituted-3H-indol-3-ones , a robust methodology that avoids the trace metal contamination issues of transition-metal catalysis. The protocol utilizes Chiral Phosphoric Acids (CPAs) to activate the imine moiety of the indolin-3-one intermediate.[1][2]
Experimental Workflow & Mechanism
Visualizing the Catalytic Cycle
The following diagram illustrates the workflow for the in situ generation of the electrophilic 3H-indol-3-one species followed by the CPA-catalyzed asymmetric addition.
Caption: Workflow for the oxidative generation and asymmetric functionalization of indolin-3-one precursors.
Standardized Protocol: CPA-Catalyzed Aza-Friedel-Crafts Reaction
Objective: Synthesis of chiral 2-aryl-2-(indol-3-yl)indolin-3-ones.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Notes |
| 2-Arylindole | 1.0 | Precursor | Must be dry; trace water inhibits oxidation. |
| DDQ | 1.1 | Oxidant | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Freshly recrystallized. |
| Nucleophile | 1.2 | Indole | Electron-rich nucleophiles require lower temps. |
| Catalyst | 0.05 | (R)-TRIP | 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. |
| Solvent | N/A | Toluene | Anhydrous. DCM often lowers ee due to competitive H-bonding. |
| Mol. Sieves | 100 mg/mmol | 4Å | Essential to scavenge water generated during oxidation. |
Step-by-Step Methodology
-
Oxidative Dehydrogenation (In Situ Generation):
-
To a flame-dried Schlenk tube, add 2-arylindole (0.2 mmol) and activated 4Å molecular sieves (20 mg).
-
Dissolve in anhydrous Toluene (2.0 mL) under Argon.
-
Add DDQ (0.22 mmol) in one portion at 0 °C. Stir for 30-60 mins.
-
Checkpoint: The solution should turn deep red/orange, indicating the formation of the 3H-indol-3-one intermediate. Monitor by TLC (the intermediate is less polar than the starting indole).
-
-
Asymmetric Catalysis:
-
Cool the reaction mixture to the optimized temperature (typically -20 °C to -40 °C).
-
Add the Chiral Phosphoric Acid catalyst (5 mol%). Stir for 10 mins to allow catalyst-substrate complexation.
-
Add the nucleophile (e.g., indole, 0.24 mmol) dissolved in a minimum amount of toluene.
-
-
Reaction Monitoring & Workup:
-
Stir until the intermediate is consumed (TLC monitoring).
-
Quench: Add saturated NaHCO₃ solution (2 mL).
-
Extraction: Extract with EtOAc (3 x 5 mL). Wash combined organics with brine.
-
Purification: Flash column chromatography on silica gel.
-
Warning: Indolin-3-ones are prone to racemization on acidic silica. Use neutralized silica (pre-washed with 1% Et₃N/Hexane) if "tailing" or ee erosion is observed.
-
Troubleshooting Guide & FAQs
Module A: Enantioselectivity Issues
Q1: My ee is consistently low (<50%). What is the primary cause?
-
Root Cause 1: Background Reaction. The uncatalyzed reaction between the highly electrophilic 3H-indol-3-one and the nucleophile is fast.
-
Solution: Lower the temperature to -78 °C. If conversion drops, switch to a more confined catalyst (e.g., (R)-STRIP or (R)-VAPOL ) to increase the energy gap between the catalyzed and uncatalyzed pathways.
-
Root Cause 2: Solvent Interference. Polar solvents like THF or DMF disrupt the delicate H-bond network between the CPA hydroxyl group and the imine nitrogen.
-
Solution: Switch to non-polar aromatic solvents (Toluene, Mesitylene) or chlorinated solvents (CHCl₃) if solubility is an issue.
Q2: The ee drops significantly during scale-up.
-
Cause: Inefficient heat transfer creating "hot spots" where the racemic background reaction prevails.
-
Solution: Dosing control. Add the nucleophile slowly via syringe pump to the cooled catalyst/intermediate mixture to ensure the catalyst is never overwhelmed by substrate concentration.
Module B: Yield & Reactivity
Q3: The oxidation step (Indole → 3H-indol-3-one) is incomplete.
-
Cause: Water contamination deactivating DDQ or hydrolyzing the imine.
-
Solution: Double the amount of 4Å molecular sieves. Ensure DDQ is stored in a desiccator. If DDQ fails, use NBS/t-BuOOH as an alternative oxidation system, though this requires a separate step to remove succinimide byproducts.
Q4: Product decomposes on the column.
-
Cause: 2,2-Disubstituted indolin-3-ones can undergo ring-opening or retro-Mannich reactions on acidic media.
-
Solution:
-
Deactivate silica gel with 1% Triethylamine.
-
Perform rapid filtration instead of a long column.
-
Store the product at -20 °C; these compounds are often light-sensitive.
-
Diagnostic Decision Tree
Use this flowchart to diagnose specific failure modes in your experiment.
Caption: Diagnostic logic for isolating yield vs. selectivity failures in CPA catalysis.
References
-
Yarlagadda, S., et al. (2018).[2] "Asymmetric Aza-Friedel–Crafts Reaction of Indoles with In Situ Generated Indol-3-ones." Organic Letters.
-
Dolas, A. J., et al. (2025).[2][3] "Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives." Organic & Biomolecular Chemistry.
-
Terada, M. (2010). "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations." Synthesis.
-
Rueping, M., et al. (2010).[4] "Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles." Organic Letters.
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]
Technical Support Center: Enhancing Permeability and Absorption of 3-Indolinone Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-indolinone compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the common challenges associated with enhancing the permeability and absorption of this important class of molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you to the key challenges and assessment strategies for this compound compounds.
Q1: What are this compound compounds, and why is their permeability a primary concern in drug development?
A: The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology, such as Sunitinib.[1][2] Many compounds in this class are highly effective pharmacologically but exhibit poor oral bioavailability, which is often a direct result of low aqueous solubility and/or poor membrane permeability.[3] Optimizing these properties is critical for developing an orally administered drug that can be effectively absorbed from the gastrointestinal tract to reach its therapeutic target.
Q2: My team has just synthesized a new series of this compound derivatives. What are the essential first steps to evaluate their absorption potential?
A: A tiered approach is most effective. Start with in silico predictions and basic physicochemical property measurements. Tools like SwissADME can predict properties like lipophilicity (LogP), aqueous solubility, and adherence to drug-likeness guidelines such as Lipinski's Rule of Five.[4] Following computational assessment, initial in vitro screening should be performed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a rapid assessment of passive permeability, and the Caco-2 cell-based assay to evaluate both passive and active transport mechanisms.[5][6]
Q3: We observed a high efflux ratio (>2) in our Caco-2 assay for a lead compound. What does this signify?
A: A high efflux ratio strongly indicates that your compound is a substrate for apically located efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7][8] These transporters act as cellular "pumps" in the intestinal epithelium, actively moving your compound from inside the cell back into the gastrointestinal lumen, thereby limiting its net absorption into the bloodstream.[9] This is a common mechanism of low bioavailability and requires further investigation.
Q4: How can the lipophilicity of my this compound compound be both beneficial and detrimental?
A: Lipophilicity, often measured as LogP, is a double-edged sword. A certain degree of lipophilicity is necessary for a compound to partition into and diffuse across the lipid bilayer of cell membranes.[10] However, excessive lipophilicity can lead to poor aqueous solubility, trapping of the compound within membranes, increased metabolic clearance, and potential toxicity.[11][12] The key is to achieve an optimal balance, a concept captured by metrics like Lipophilic Permeability Efficiency (LPE), which assesses permeability in the context of lipophilicity.[13]
Section 2: Troubleshooting Experimental Assays
This section provides a question-and-answer guide to troubleshoot specific issues encountered during common permeability experiments.
Caco-2 Permeability Assay Troubleshooting
Q: My this compound compound shows very low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the apical-to-basolateral (A-to-B) direction. How do I diagnose the root cause?
A: Low Papp values can stem from several factors. A systematic approach is needed to identify the rate-limiting step.
Troubleshooting Workflow for Low Caco-2 Permeability
Caption: A decision tree for troubleshooting low permeability in Caco-2 assays.
-
Check Compound Recovery: First, calculate the mass balance. If the total recovery of the compound from both apical and basolateral chambers and the cell lysate is low (e.g., <70%), the issue may be poor solubility in the assay buffer or non-specific binding to the plasticware.
-
Solution: To mitigate these issues, consider including Bovine Serum Albumin (BSA) in the assay buffer, which can reduce non-specific binding and improve the solubility of lipophilic compounds.[14]
-
-
Evaluate Efflux: If recovery is acceptable, calculate the efflux ratio (ER) by dividing the basolateral-to-apical Papp (B-to-A) by the A-to-B Papp. An ER > 2 suggests active efflux is the primary barrier to absorption.[7]
-
Solution: Confirm this by co-dosing your compound with a known broad-spectrum efflux pump inhibitor like verapamil. A significant increase in the A-to-B Papp in the presence of the inhibitor confirms that your compound is an efflux substrate.
-
-
Assess Intrinsic Permeability: If recovery is good and the efflux ratio is low (<2), the compound likely has poor intrinsic passive permeability. This is related to its fundamental physicochemical properties, such as high polarity (high TPSA) or large molecular size.[4]
-
Solution: At this stage, structural modification or advanced formulation strategies are necessary.
-
Q: The transepithelial electrical resistance (TEER) values of my Caco-2 monolayers are inconsistent or dropping during the assay. What does this mean?
A: TEER is a measure of the integrity of the tight junctions between cells. Inconsistent or dropping TEER values indicate that your compound may be causing cytotoxicity at the concentration tested, compromising the monolayer barrier. This can lead to artificially high permeability readings via the paracellular route.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) at your test concentrations. If cytotoxicity is confirmed, you must lower the compound concentration for the permeability assay to a non-toxic level.
PAMPA Troubleshooting
Q: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What explains this discrepancy?
A: This is a classic signature of active efflux. The PAMPA model only measures passive transcellular diffusion and lacks transporters.[15] High permeability in PAMPA indicates your compound has favorable physicochemical properties for passive diffusion. The subsequent low permeability in Caco-2 cells, which do express transporters, strongly suggests that the compound is being actively effluxed back into the apical chamber.[6]
Q: My compound has low permeability in both PAMPA and Caco-2 assays, and the Caco-2 efflux ratio is low. What is the next step?
A: This result indicates a fundamental issue with low intrinsic passive permeability. The compound's structure is not conducive to crossing the lipid membrane. In this scenario, efforts should focus on strategies to improve permeability, as detailed in the next section.
Section 3: Strategies for Enhancing Permeability & Absorption
If experimental data confirms that your this compound compound has inherently poor permeability, several chemical and formulation strategies can be employed.
Chemical Modification Strategies
The prodrug strategy involves chemically modifying the parent drug into a more permeable, bioreversible entity.[16] This is particularly effective for compounds with high polarity (often BCS Class III drugs).[17] A lipophilic promoiety is attached to the parent molecule, which masks polar functional groups, increasing overall lipophilicity and enhancing membrane permeability. Once absorbed, endogenous enzymes cleave the promoiety to release the active parent drug.[18]
Caption: The prodrug strategy enhances absorption by masking polarity for membrane transit.
The introduction of halogen atoms, particularly fluorine or chlorine, into the this compound scaffold can be a tool to increase potency and improve absorption.[1] Halogens increase lipophilicity and can alter the compound's conformation, which may lead to improved membrane permeability.[1]
Formulation Strategies
For compounds with poor aqueous solubility being the primary barrier (often BCS Class II), formulation-based approaches are highly effective.[19][20]
| Strategy | Mechanism of Action | Best Suited For |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[21] | BCS Class II compounds where dissolution rate is the limiting factor for absorption.[3] |
| Amorphous Solid Dispersions | The drug is molecularly dispersed in a hydrophilic polymer matrix in a high-energy amorphous state. This prevents crystallization and enhances dissolution and solubility compared to the stable crystalline form.[22] | Poorly soluble crystalline compounds (BCS Class II/IV). |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in an isotropic mixture of oils, surfactants, and co-solvents. Upon gentle agitation in GI fluids, it forms a fine oil-in-water emulsion, presenting the drug in a solubilized state for absorption.[23] | Highly lipophilic, poorly soluble drugs (BCS Class II). Can also enhance lymphatic uptake, bypassing first-pass metabolism. |
| Complexation with Cyclodextrins | The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves the aqueous solubility of the drug-cyclodextrin complex.[24][25] | BCS Class II/IV compounds that can sterically fit within the cyclodextrin cavity. |
Section 4: Detailed Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol outlines the key steps for assessing the permeability and efflux potential of a test compound.
1. Cell Culture & Seeding:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin).
-
Seed cells onto permeable Transwell® inserts (e.g., 12-well, 0.4 µm pore size) at a density of ~60,000 cells/cm².
-
Culture for 21-25 days to allow for full differentiation and formation of a polarized monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltohmmeter.
-
Only use monolayers with TEER values > 250 Ω·cm².
-
Confirm integrity with a low-permeability paracellular marker (e.g., Lucifer Yellow).
3. Experimental Procedure:
-
Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4 (basolateral) and pH 6.5 (apical).
-
For A-to-B Permeability: Add the test compound (e.g., at 10 µM) in apical buffer to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
For B-to-A Permeability: Add the test compound in basolateral buffer to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking (50 rpm).
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and immediately replace with an equal volume of fresh buffer. Take a sample from the donor chamber at T=0 and T=final.
4. Sample Analysis & Data Calculation:
-
Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the insert, and C₀ is the initial donor concentration.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
Table: Interpretation of Caco-2 Permeability Data
| Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio | Interpretation | Recommended Next Steps |
| > 10 | < 2 | High Permeability, No Efflux | Proceed with further development; absorption is unlikely to be a major hurdle. |
| 1 - 10 | < 2 | Moderate Permeability, No Efflux | Acceptable permeability; formulation may enhance absorption rate. |
| < 1 | < 2 | Low Intrinsic Permeability | Focus on chemical modification (prodrugs) or advanced formulations (nanosizing). |
| Any Value | > 2 | Potential Efflux Substrate | Confirm with inhibitor studies. If confirmed, consider prodrugs to evade transporters or use of P-gp inhibitors in formulation. |
References
- Various. (2025). Permeability enhancement techniques for poorly permeable drugs: A review. Google Scholar.
-
N'Da, D. D. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]
-
Various. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
Various. (n.d.). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. PMC - NIH. [Link]
-
Various. (2023). Development and Application of Indolines in Pharmaceuticals. PMC - NIH. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]
-
Various. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
-
Various. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
-
Various. (n.d.). Human Small Intestinal Tissue Models to Assess Barrier Permeability: Comparative Analysis of Caco-2 Cells, Jejunal and Duodenal Enteroid-Derived Cells, and EpiIntestinal TM Tissues in Membrane-Based Cultures with and Without Flow. MDPI. [Link]
-
Various. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]
-
Various. (n.d.). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. NIH. [Link]
-
Various. (2024). Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. PubMed. [Link]
-
Various. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. [Link]
-
Various. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]
-
Various. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
Various. (n.d.). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Various. (n.d.). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Various. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Wiley Online Library. [Link]
-
Various. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate. [Link]
-
Various. (2025). (PDF) Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. ResearchGate. [Link]
-
Various. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
Various. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Various. (2025). P-glycoprotein and its role in drug-drug interactions. ResearchGate. [Link]
-
Various. (n.d.). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]
-
Various. (n.d.). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. NIH. [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Slideshare. (n.d.). Physicochemical Properties effect on Absorption of Drugs. Slideshare. [Link]
-
Various. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
-
TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. [Link]
-
MDPI. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI. [Link]
-
Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. Slideshare. [Link]
-
MDPI. (n.d.). Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. MDPI. [Link]
-
Ascendia Pharma. (n.d.). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]
-
Various. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]
-
Various. (n.d.). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. Molecular Pharmaceutics - ACS Publications. [Link]
-
Various. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
-
Omics. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Omics. [Link]
-
Various. (2023). Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system. GSC Online Press. [Link]
-
Various. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]
-
Various. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Various. (2025). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]
-
Various. (2025). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]
-
Various. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology. [Link]
-
Various. (n.d.). Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals. PubMed Central. [Link]
-
Various. (n.d.). Strategies exploring prodrug approaches to improve PROTAC permeability. ResearchGate. [Link]
-
Various. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. NIH. [Link]
Sources
- 1. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tanzj.net [tanzj.net]
- 20. mdpi.com [mdpi.com]
- 21. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. gsconlinepress.com [gsconlinepress.com]
- 24. researchgate.net [researchgate.net]
- 25. japsonline.com [japsonline.com]
Validation & Comparative
Comparative Architectures of Indolinone-Based Kinase Ligands: Indirubins vs. Oxindoles
Executive Summary
This guide provides a technical comparative analysis of 3-indolinone derivatives , specifically focusing on the Indirubin scaffold (bis-indoles containing a this compound moiety) versus their structural isomers, the 3-substituted indolin-2-ones (oxindoles). While both classes utilize the indolinone core to engage the ATP-binding pocket of protein kinases, their pharmacological profiles diverge significantly: Indirubins predominantly target Serine/Threonine kinases (CDKs, GSK-3
Chemical Biology & Scaffold Analysis[1]
The "indolinone" nomenclature often leads to ambiguity. For precision in kinase discovery, we distinguish between two primary architectures:
Class A: The this compound Hybrid (Indirubins)
-
Core Structure: Indirubin is a 3,2'-bisindole isomer of indigo. It consists of an indolin-2-one (oxindole) ring linked to a This compound (pseudoindoxyl) ring.
-
Key Derivatives: Indirubin-3'-monoxime (I3M), 5-nitro-indirubin-3'-oxime.
-
Binding Mode: Planar, rigid structure. Acts as an ATP-competitive inhibitor by forming a "hinge-binder" motif with the kinase backbone (typically Leu83 in CDK2). The 3'-oxime modification increases solubility and bioavailability.[1]
Class B: 3-Substituted Indolin-2-ones (Oxindoles)
-
Core Structure: A single indolin-2-one ring substituted at the C3 position with a methine bridge to a pyrrole or phenyl ring.
-
Key Derivatives: Sunitinib (Sutent), Nintedanib.
-
Binding Mode: The oxindole core mimics the adenine ring of ATP. The C3-substituent extends into the hydrophobic pocket, allowing high affinity for RTKs like VEGFR2 and PDGFR
.
Structural Comparison Diagram
Figure 1: Structural and functional divergence of Indirubin (this compound) and Oxindole (2-indolinone) scaffolds.
Comparative Profiling: Potency & Selectivity[3][4][5]
The following data contrasts the inhibitory profiles of representative ligands from both classes. Note the distinct shift from Ser/Thr kinases (Class A) to Tyrosine kinases (Class B).
Table 1: Kinase Inhibitory Profiles ( in nM)
| Target Kinase | Indirubin-3'-monoxime (Class A) | Sunitinib (Class B) | Biological Consequence |
| CDK1/Cyclin B | 180 | > 10,000 | Cell cycle arrest (G2/M) |
| CDK5/p25 | 100 | > 10,000 | Neuronal signaling / Neuroprotection |
| GSK-3 | 22 | > 10,000 | Wnt signaling activation (Osteogenesis) |
| VEGFR2 (KDR) | > 5,000 | 10 | Anti-angiogenesis |
| PDGFR | > 10,000 | 10 | Pericyte inhibition |
| FLT3 | ~100 (varies by derivative) | 250 | AML blast apoptosis |
Data Sources: Hoessel et al. (1999), Mendel et al. (2003), Leclerc et al. (2001).
Selectivity Insight
-
Indirubins: The unique bis-indole structure fits snugly into the ATP pocket of GSK-3
and CDKs , forming a triplet of hydrogen bonds with the hinge region. The 3'-oxime group points towards the solvent, improving solubility without disrupting binding. -
Oxindoles: The Z-configuration of the C3-double bond in Sunitinib is critical. It orients the pyrrole ring to interact with specific residues in the VEGFR2 kinase domain, a geometry not favorable for CDK binding.
Experimental Protocols
To validate these profiles, robust experimental workflows are required. Below are self-validating protocols for synthesis and kinase profiling.
Protocol A: Synthesis of Indirubin-3'-monoxime
Rationale: Direct condensation is inefficient. The oxidative coupling of isatin and indoxyl acetate is preferred for yield and purity.
-
Reagents: Isatin (Indole-2,3-dione), Indoxyl Acetate, Sodium Carbonate (
), Methanol. -
Coupling: Dissolve Isatin (1 eq) and
(2 eq) in Methanol. Add Indoxyl Acetate (1 eq) dropwise under atmosphere. -
Reaction: Stir at room temperature for 12-24h. The solution will turn deep violet/red (characteristic of indirubin formation).
-
Oxime Formation: To the crude indirubin, add Hydroxylamine hydrochloride (
, 5 eq) and Pyridine. Reflux at 80°C for 2h. -
Purification: Precipitate with water, filter, and wash with Ethanol. Recrystallize from DMSO/Ethanol.
-
QC Check:
-NMR must show the disappearance of the C3-ketone signal and appearance of the oxime -OH peak (~13-14 ppm).
Protocol B: ADP-Glo™ Kinase Assay (Universal)
Rationale: A luminescent assay is preferred over radiometric methods for safety and high-throughput capability. It measures ADP generation, directly correlating to kinase activity.
Materials:
-
Kinase (e.g., GSK-3
recombinant human). -
Substrate (e.g., GSK-3 peptide substrate YRRAAVPPSPSLSRHSSPHQSpEDEEE).
-
ATP (Ultra-pure).
-
Test Compounds (Indirubin-3'-monoxime, Sunitinib).
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).
Workflow:
-
Preparation: Dilute compounds in 100% DMSO (100x final conc).
-
Kinase Reaction (5
L):-
Add 2
L Kinase Working Solution to 384-well plate. -
Add 1
L Compound (or DMSO control). Incubate 10 min at RT. -
Add 2
L ATP/Substrate mix. -
Validation: Include "No Enzyme" control (background) and "No Compound" control (Max Activity).
-
Incubate for 60 min at RT.
-
-
ADP Depletion (5
L):-
Add 5
L ADP-Glo™ Reagent.[2] Incubate 40 min. (Stops kinase, depletes unconsumed ATP).
-
-
Detection (10
L): -
Read: Measure Luminescence (RLU).
-
Calculation:
Signaling Pathway & Mechanism of Action[7]
Understanding the downstream effects is crucial for drug development. Indirubins act primarily on the Wnt/
GSK-3 Inhibition Pathway (Indirubin Mechanism)[8]
Figure 2: Mechanism of Action. Indirubin inhibits GSK-3
References
-
Hoessel, R., et al. (1999). Indirubin, the active constituent of a Chinese antileukaemia medicine, inhibits cyclin-dependent kinases. Nature Cell Biology, 1, 60–67. Link
-
Leclerc, S., et al. (2001). Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. Journal of Biological Chemistry, 276(1), 251-260. Link
-
Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research, 9(1), 327-337. Link
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link
-
Zahler, S., et al. (2007). The this compound derivative indirubin-3'-monoxime inhibits tumor angiogenesis. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
Comparative Guide: Cross-Reactivity Profiling of 6-Methoxycarbonyl-Substituted Indolinones
Executive Summary
The Selectivity Shift: In the development of kinase inhibitors, the indolinone scaffold has evolved from "promiscuous" multi-targeted agents to highly selective angiokinase inhibitors. This guide analyzes the 6-methoxycarbonyl-substituted indolinone class (exemplified by the BIBF 1120/Nintedanib scaffold).[1]
Core Comparison: Unlike their 5-substituted predecessors (e.g., Sunitinib), which exhibit broad "polypharmacology" (inhibiting KIT, FLT3, CSF1R, and RET), 6-methoxycarbonyl analogs utilize a specific steric clash and hydrogen-bonding motif to restrict activity primarily to VEGFR, PDGFR, and FGFR . This structural modification effectively "tunes out" off-target kinases like CDK4 and Insulin Receptor (InsR), reducing off-target cytotoxicity.
Part 1: Structural Rationale & Mechanism
The "Specificity Pocket" Interaction
To understand the profiling data, one must understand the structural causality. The indolinone core mimics the adenine ring of ATP. However, the substituents determine which "gatekeeper" residues the molecule can tolerate.
-
5-Substitution (Standard/Sunitinib): Groups at the C5 position (e.g., fluorine) generally point toward the solvent interface but allow the molecule to fit into a wide variety of kinase pockets, leading to broad spectrum inhibition.
-
6-Methoxycarbonyl Substitution: This group is engineered to point toward a specific hydrophobic pocket (often termed the "specificity pocket") flanked by the gatekeeper residue (e.g., Val916 in VEGFR2). This creates a steric requirement that many other kinases (like CDKs) cannot accommodate, thereby acting as a "selectivity filter."
Visualization: Structural Mode of Action
The following diagram illustrates the differential binding logic.
Figure 1: Structural logic of indolinone substitutions. The C6-methoxycarbonyl group engages a specificity pocket, narrowing the kinase spectrum compared to C5 analogs.
Part 2: Comparative Profiling Data
The following data synthesizes performance metrics between the 6-Methoxycarbonyl Series (represented by BIBF 1120/Nintedanib data) and the 5-Substituted Standard (represented by Sunitinib data).
Table 1: Primary Angiokinase Potency (On-Target)
Both classes effectively target angiogenesis, but the mechanism differs slightly.
| Target Kinase | 6-Methoxycarbonyl Indolinone (IC50) | 5-Substituted Indolinone (IC50) | Clinical Implication |
| VEGFR-2 (KDR) | 10 - 25 nM | 10 - 80 nM | Both are highly potent anti-angiogenics. |
| PDGFR-α/β | 20 - 50 nM | 10 - 40 nM | Both target pericyte coverage. |
| FGFR-1/2/3 | 30 - 70 nM | > 200 nM (Variable) | Advantage C6: The 6-methoxycarbonyl group enhances FGFR potency, closing an escape pathway for tumors. |
Table 2: Cross-Reactivity & Selectivity (Off-Target)
This is the critical differentiator. The C6 substitution "cleans up" the profile.
| Off-Target Kinase | 6-Methoxycarbonyl Indolinone | 5-Substituted Indolinone | Interpretation |
| CDK4 | > 10,000 nM (Inactive) | ~ 200 - 500 nM | C6 avoids cell cycle toxicity associated with CDK inhibition. |
| Insulin Receptor (InsR) | > 10,000 nM | Variable Activity | C6 reduces risk of metabolic dysregulation. |
| Flt-3 | > 1,000 nM | < 50 nM (Potent) | C5 (Sunitinib) is preferred for AML; C6 is preferred for solid tumors to avoid myelosuppression. |
| c-Kit | Moderate/Low | High Potency | C5 causes hair depigmentation/myelosuppression; C6 spares this. |
Part 3: Experimental Protocols
To validate the cross-reactivity profile of a 6-methoxycarbonyl indolinone in your own lab, use the following self-validating workflows.
Protocol A: Radiometric Kinase Profiling (Gold Standard)
Why this method? Fluorescence-based assays (like FRET) can suffer from compound autofluorescence (common in indolinones). Radiometric ³³P-ATP assays are robust and interference-free.
Reagents:
-
Recombinant Kinases (VEGFR2, CDK4, InsR).
-
Substrates: Poly(Glu,Tyr) 4:1 (generic RTK substrate), Rb-peptide (for CDK4).
-
Radioisotope: [γ-³³P]ATP.
Workflow:
-
Preparation: Dilute the 6-methoxycarbonyl indolinone in 100% DMSO (Top conc: 10 µM). Prepare 3-fold serial dilutions.
-
Master Mix: Mix kinase buffer (20 mM MOPS, pH 7.0, 10 mM MgCl₂), substrate, and recombinant kinase.
-
Initiation: Add compound (or DMSO control) to the Master Mix. Incubate 10 mins. Critical: Initiate reaction by adding [γ-³³P]ATP.
-
Validation Step: The ATP concentration must be set at the Km(app) for each specific kinase. Testing at saturating ATP will artificially inflate the IC50 of ATP-competitive inhibitors (Cheng-Prusoff shift).
-
-
Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.
-
Quantification: Scintillation counting.
Protocol B: Cellular Selectivity (Ba/F3 Isogenic Panel)
Why this method? Biochemical assays show binding; cellular assays show functional inhibition. Ba/F3 cells depend on IL-3 but can be rescued by specific oncogenic kinases (e.g., Tel-VEGFR2).
Workflow:
-
Panel Setup: Use Parental Ba/F3 (IL-3 dependent) vs. Ba/F3-VEGFR2 vs. Ba/F3-KIT.
-
Treatment: Treat cells with compound gradient (0 - 10 µM) for 72 hours.
-
Readout: CellTiter-Glo (ATP quantification).
-
Calculation: Determine Selectivity Index (SI).
-
Success Criteria: A selective 6-methoxycarbonyl indolinone should kill Ba/F3-VEGFR2 (IC50 < 50 nM) but spare Parental Ba/F3 (+IL-3) up to > 5 µM.
-
Visualization: Profiling Workflow
Figure 2: Step-by-step profiling workflow to validate the selectivity hypothesis.
Part 4: Cross-Reactivity Mechanisms
The "clean" profile of 6-methoxycarbonyl indolinones is not accidental. It is a result of negative design .
-
Steric Exclusion: The methoxycarbonyl group at position 6 adds bulk that clashes with the "roof" of the ATP binding pocket in kinases like CDK1/2/4.
-
Hydrogen Bonding: In VEGFR2, the carbonyl oxygen of the ester group accepts a hydrogen bond from the backbone NH of the kinase hinge or adjacent residues (Cys919/Asp1046 region interactions), stabilizing the active conformation. In non-angiokinases, this H-bond donor is often absent or misaligned.
Key Takeaway for Researchers: When designing analogs, maintaining the 6-position polarity (ester or amide) is critical. Replacing it with a hydrophobic group (like 6-chloro) often results in a loss of selectivity, reverting the profile back to a "promiscuous" state.
References
-
Roth, G. J., et al. (2009).[1][2] "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120)." Journal of Medicinal Chemistry.
-
[Link]
-
-
Sun, L., et al. (2003). "Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases."[2][3] Journal of Medicinal Chemistry. (Foundational work on Sunitinib/SU5416).
-
[Link]
-
-
Karaman, M. W., et al. (2008).[4] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. (Methodology for kinase profiling).[4][5]
-
[Link]
-
-
Hilberg, F., et al. (2008). "BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy."[1] Cancer Research.
-
[Link]
-
Sources
- 1. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indolin-2-one versus Indolin-2-thione Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the indolin-2-one scaffold has long been celebrated as a "privileged structure," forming the backbone of numerous therapeutic agents, most notably in the realm of oncology.[1] Its thione counterpart, indolin-2-thione, while less explored, presents an intriguing isosteric variation with the potential for modulated biological activity and physicochemical properties. This guide provides a comprehensive comparative analysis of these two heterocyclic systems, delving into their synthesis, structure-activity relationships (SAR), and performance in key therapeutic areas. We will examine experimental data to draw objective comparisons and provide detailed protocols for the synthesis and evaluation of these important pharmacophores.
The Core Scaffolds: A Tale of Two Heteroatoms
The fundamental difference between indolin-2-one and indolin-2-thione lies in the substitution of the carbonyl oxygen at the 2-position with a sulfur atom. This seemingly subtle change can significantly impact the molecule's electronic distribution, hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
The indolin-2-one core is a cornerstone of many kinase inhibitors, including the FDA-approved drug Sunitinib, which targets vascular endothelial growth factor receptors (VEGFRs) and other receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis.[2][3] The carbonyl oxygen in these inhibitors often acts as a hydrogen bond acceptor, crucial for their interaction with the hinge region of the kinase ATP-binding pocket.
Conversely, the indolin-2-thione scaffold, with its larger and more polarizable sulfur atom, offers a different set of potential interactions. While research is less extensive, the thione group can also participate in hydrogen bonding and may exhibit altered metabolic pathways compared to its oxygen analog.
Synthesis Strategies: Crafting the Core Scaffolds
The synthesis of 3-substituted indolin-2-one and indolin-2-thione derivatives often begins with isatin or its corresponding thioisatin. A common and versatile method for introducing diversity at the 3-position is the Knoevenagel condensation.
General Synthesis of 3-Substituted Indolin-2-one Derivatives
A widely employed synthetic route involves the condensation of an appropriate isatin (or a 5- or 7-substituted isatin) with a compound containing an active methylene group, such as a substituted acetamide or a heterocyclic ketone.[1][4]
Experimental Protocol: Synthesis of 3-((4-acetylbenzylidene)hydrazono)indolin-2-one [4]
-
A mixture of isatin (1.47 g, 10 mmol) and 4-acetylphenylhydrazine hydrochloride (1.89 g, 10 mmol) in 50 mL of ethanol is prepared.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.
-
The product is characterized by IR, 1H NMR, 13C NMR, and mass spectrometry.[4]
Synthesis of Indolin-2-thione Derivatives
Indolin-2-thione itself can be prepared by the thionation of indolin-2-one, often using reagents like Lawesson's reagent or phosphorus pentasulfide. Subsequent reactions, such as condensation with electrophiles, can then be employed to introduce substituents at the 3-position. Some methods also allow for the direct synthesis of functionalized indolin-2-thiones.[5]
Comparative Biological Activity: A Focus on Key Therapeutic Areas
The vast body of research on indolin-2-one derivatives allows for a detailed understanding of their biological effects. While data on indolin-2-thiones is more limited, we can draw comparisons based on the available literature.
Anticancer Activity: The Kinase Inhibition Paradigm
Indolin-2-one derivatives have been extensively developed as potent inhibitors of various protein kinases involved in cancer progression.[6][7] Their mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and EGFR, which are crucial for tumor angiogenesis and cell proliferation.[3] The indolin-2-one moiety is a key pharmacophore that anchors the molecule in the ATP-binding pocket of these kinases.[8]
The anticancer potential of indolin-2-thione derivatives has also been investigated, with some studies suggesting they too can act as kinase inhibitors. For instance, certain 3-(substituted-benzylidene)-1,3-dihydro-indolin-2-thione derivatives have been identified as moderately active Src protein tyrosine kinase (PTK) inhibitors.[9]
Table 1: Comparative Anticancer Activity of Indolin-2-one and Indolin-2-thione Derivatives
| Compound Class | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Indolin-2-one Derivatives | ||||
| 3-Substituted indolin-2-one (1c) | Cytotoxicity | HCT-116 | Submicromolar | [1] |
| 3-Substituted indolin-2-one (2c) | Cytotoxicity | MDA-MB-231 | Potent Inhibition | [1] |
| 5-Fluoroindolin-2-one deriv. (23) | VEGFR Phosphorylation | HCT-116 | Significant | [2] |
| Thiazolidinone-indolin-2-one (5h) | Cytotoxicity | HT-29 | 0.016 | [10] |
| Thiazolidinone-indolin-2-one (5h) | Cytotoxicity | H460 | 0.0037 | [10] |
| Indolin-2-thione Derivatives | ||||
| (Z)-3-(4'-dimethylaminobenzylidene)-1,3-dihydro-indolin-2-thion | Src PTK Inhibition | - | 21.91 | [9] |
| (Z)-3-(2',6'-dichlorobenzylidene)-1,3-dihydro-indolin-2-thion | Src PTK Inhibition | - | 21.20 | [9] |
Workflow for Assessing Anticancer Activity
Caption: Workflow for anticancer drug discovery with indole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity [11]
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Antimicrobial Activity
Both indolin-2-one and indolin-2-thione derivatives have demonstrated promising antimicrobial properties. The structural modifications on the core scaffold play a crucial role in determining their spectrum of activity against different bacterial and fungal strains.
A series of thiazolo-indolin-2-one derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[12] Similarly, certain 3-alkylidene-2-indolone derivatives have shown potent antimicrobial effects.[13]
Table 2: Comparative Antimicrobial Activity of Indolin-2-one and Indole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Indolin-2-one Derivatives | |||
| Thiazolo-indolin-2-one (7a) | P. aeruginosa | 3.9 (BIC50) | [12] |
| 3-Alkylidene-2-indolone (10g) | S. aureus | 0.5 | [13] |
| Spiroquinoline-indoline-dione (4h) | E. faecalis | 375 | [14] |
| Indole-Thiadiazole/Triazole Derivatives | |||
| Indole-thiadiazole (2c) | B. subtilis | 3.125 | [15] |
| Indole-triazole (3d) | MRSA | More effective than ciprofloxacin | [15] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [15]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Neuroprotective Activities
The indolin-2-one scaffold has also been explored for its anti-inflammatory and neuroprotective potential. Certain 3-substituted-indolin-2-one derivatives have shown excellent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[16] The mechanism often involves the modulation of signaling pathways such as Akt, MAPK, and NF-κB.[16]
Furthermore, indole derivatives, in general, are being investigated as neuroprotective agents due to their antioxidant and reactive oxygen species (ROS) scavenging properties.[17]
While specific comparative data for indolin-2-thiones in these areas is scarce, the structural similarity suggests that they could also exhibit interesting anti-inflammatory and neuroprotective profiles, warranting further investigation.
Structure-Activity Relationship (SAR) Insights
For indolin-2-one derivatives, extensive SAR studies have revealed key structural features that govern their biological activity:
-
Substitutions at the C3-position: This is a critical position for modulating potency and selectivity. The nature of the substituent, its size, and electronic properties significantly influence the interaction with the target protein.[3]
-
Substitutions on the Benzene Ring (C5 and C7): Halogen substitutions, particularly at the C5 position, have been shown to enhance anticancer activity.[18]
-
N1-Substitution: Modification at the indole nitrogen can influence the compound's physicochemical properties, such as solubility and membrane permeability.
For indolin-2-thione derivatives, while SAR is less established, the principles of isosteric replacement suggest that the thione group could lead to altered binding affinities and selectivity profiles due to differences in bond lengths, angles, and electronic properties compared to the carbonyl group.
Future Directions and Conclusion
The indolin-2-one scaffold is firmly established as a versatile and highly valuable pharmacophore in drug discovery, with a proven track record in clinical applications. The wealth of available data provides a solid foundation for the rational design of new and improved derivatives.
Indolin-2-thione derivatives, on the other hand, represent a relatively untapped area with significant potential. The isosteric replacement of oxygen with sulfur offers a promising strategy to modulate the biological and physicochemical properties of this important class of compounds. Future research should focus on:
-
Direct Comparative Studies: Synthesizing and evaluating analogous pairs of indolin-2-one and indolin-2-thione derivatives against a panel of biological targets to obtain direct, quantitative comparisons of their activity.
-
Exploring Diverse Biological Targets: Expanding the investigation of indolin-2-thione derivatives beyond anticancer and antimicrobial activities to areas such as inflammation, neurodegeneration, and viral infections.
-
In-depth Mechanistic Studies: Elucidating the precise mechanisms of action of promising indolin-2-thione derivatives to understand how the thione moiety influences their interaction with biological targets.
By systematically exploring the chemical space of indolin-2-thione derivatives and comparing their performance with their well-characterized indolin-2-one counterparts, the drug discovery community can unlock new therapeutic opportunities and further harness the potential of this "privileged" heterocyclic system.
Signaling Pathway Illustration: VEGFR-2 Inhibition by Indolin-2-one Derivatives
Caption: Mechanism of VEGFR-2 signaling and its inhibition by indolin-2-one derivatives.
References
-
J. R. Dimmock et al., "Synthesis and cytotoxic evaluation of novel 3-substituted derivatives of 2-indolinones," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 26, no. 5, pp. 684-691, 2011.[9]
-
S. Wang et al., "Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety," Archiv der Pharmazie, vol. 345, no. 1, pp. 73-80, 2012.[10]
-
C. R. Prakash and S. Raja, "Indolin-2-ones in clinical trials as potential kinase inhibitors: a review," Pharmacology & Pharmacy, vol. 3, no. 1, pp. 62-71, 2012.[6]
-
F. Bouchikhi et al., "Synthesis and biological evaluation of diversely substituted indolin-2-ones," European Journal of Medicinal Chemistry, vol. 43, no. 11, pp. 2316-22, 2008.[19]
-
M. Štěrba et al., "Indole derivatives as neuroprotectants," Ceska a Slovenska Farmacie, vol. 50, no. 6, pp. 267-74, 2001.[17]
-
S. Wang et al., "Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety," Archiv der Pharmazie, vol. 345, no. 1, pp. 73-80, 2012.[20]
-
BenchChem, "Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical Data," 2025.[11]
-
A. Padwa et al., "An efficient method for the stereoselective synthesis of (Z)‐3‐((arylamino)methylene)indoline‐2‐thiones," Advanced Synthesis & Catalysis, 2023.[5]
-
L. Sun et al., "Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases," Journal of Medicinal Chemistry, vol. 41, no. 14, pp. 2588-2603, 1998.[8]
-
H. Zou et al., "Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents," European Journal of Medicinal Chemistry, vol. 46, no. 11, pp. 5496-5505, 2011.[2]
-
BenchChem, "Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery," 2025.[18]
-
M. A. A. El-Sayed et al., "Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors," Molecules, vol. 30, no. 5, p. 1105, 2025.[21]
-
X. Chen et al., "Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds," Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 16, pp. 3463-3467, 2015.[1]
-
S. C. S. H. and K. S. K. K. Tan, "Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads," Oncotarget, vol. 8, no. 45, pp. 78933–78949, 2017.[22]
-
S. Stankovic et al., "Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction," RSC Advances, vol. 10, no. 3, pp. 1604-1615, 2020.[23]
-
Y. Tang et al., "Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties," Molecules, vol. 16, no. 11, pp. 9177-9192, 2011.[24]
-
A. A. El-Sayed et al., "Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 33, no. 1, pp. 833-845, 2018.[4]
-
BPS Bioscience, "VEGFR2 (KDR) Kinase Assay Kit," [Online]. Available: [Link]]
-
Y. Tang et al., "Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties," Molecules, vol. 16, no. 11, pp. 9177-9192, 2011.[25]
-
J. R. Dimmock et al., "Synthesis and cytotoxic evaluation of novel 3-substituted derivatives of 2-indolinones," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 26, no. 5, pp. 684-691, 2011.[9]
-
M. A. A. El-Sayed et al., "Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors," Molecules, vol. 30, no. 5, p. 1105, 2025.[7]
-
G. C. K. and K. S. G. Küçükgüzel, "Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide," Marmara Pharmaceutical Journal, vol. 21, no. 3, pp. 536-547, 2017.[15]
-
A. A. Bekhit et al., "Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs," Biointerface Research in Applied Chemistry, vol. 12, no. 6, pp. 8094-8104, 2021.[26]
-
H.-J. Kim et al., "Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents," Molecules, vol. 28, no. 3, p. 977, 2023.[16]
-
M. M. H. Alzahrani et al., "Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study," Bioorganic Chemistry, vol. 119, p. 105571, 2022.[12]
-
S. K. Gademsetty et al., "Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes," ACS Omega, vol. 4, no. 1, pp. 157-166, 2018.[27]
-
Y. Zhou et al., "Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives," Molecules, vol. 29, no. 22, p. 5093, 2024.[13]
-
A. Yesilkaynatan et al., "Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives," Scientific Reports, vol. 13, no. 1, p. 1658, 2023.[14]
-
S. Wang et al., "Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety," Archiv der Pharmazie, vol. 345, no. 1, pp. 73-80, 2012.[20]
-
A. A. El-Sayed et al., "Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 33, no. 1, pp. 833-845, 2018.[28]
-
H.-J. Kim et al., "Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory," Molecules, vol. 28, no. 3, p. 977, 2023.[29]
-
Y. Tang et al., "Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties," Molecules, vol. 16, no. 11, pp. 9177-9192, 2011.[30]
-
R. Ghodsi et al., "Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents," Archiv der Pharmazie, vol. 353, no. 12, p. e2000022, 2020.[3]
Sources
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. turkjps.org [turkjps.org]
- 16. mdpi.com [mdpi.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis and biological evaluation of diversely substituted indolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biointerfaceresearch.com [biointerfaceresearch.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Anti-Inflammatory Mechanism of 3-Indolinone Derivatives
The relentless pursuit of novel therapeutics to combat chronic inflammatory diseases has brought the 3-indolinone scaffold into the spotlight. This heterocyclic motif is a cornerstone in the design of potent kinase inhibitors, a class of drugs that has revolutionized oncology and is now poised to make a significant impact on inflammation.[1][2] Unlike traditional anti-inflammatory agents that often have broad effects, this compound derivatives offer the potential for targeted intervention within the complex signaling networks that drive pathological inflammation.
This guide provides a comprehensive framework for researchers to rigorously validate the anti-inflammatory mechanisms of novel this compound derivatives. We will move beyond simple screening assays to build a robust, evidence-based understanding of a compound's mechanism of action (MoA). By comparing these novel agents against established drugs and employing a logical sequence of self-validating experimental protocols, we can ascertain their true therapeutic potential.
Section 1: The Mechanistic Landscape of Inflammation & Drug Action
Inflammation is orchestrated by a complex web of intracellular signaling pathways. A thorough understanding of these pathways is critical to contextualize the action of any new anti-inflammatory compound. Key pathways frequently implicated in chronic inflammation include Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus kinase-signal transducer and activator of transcription (JAK-STAT).[3][4][5]
For instance, the NF-κB pathway is a central regulator of the inflammatory response.[6] Upon stimulation by pro-inflammatory signals like cytokines, the IκB kinase (IKK) complex is activated, leading to the degradation of the inhibitory protein IκBα.[7] This allows the NF-κB dimer (typically p50/RelA) to translocate to the nucleus, where it drives the transcription of a multitude of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[6][8]
Recent studies have demonstrated that certain this compound derivatives exert their anti-inflammatory effects by significantly inhibiting key signaling pathways, including the MAPK and NF-κB pathways.[9][10] This interference suppresses the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6.[10]
A Comparative Look at Anti-Inflammatory Mechanisms
To appreciate the novelty of a targeted this compound derivative, it's essential to compare its proposed mechanism against established anti-inflammatory drug classes.
| Drug Class | Example Compound | Primary Mechanism of Action (MoA) | Key Molecular Target(s) | Potential Drawbacks |
| This compound Derivative | IND-Compound X (Hypothetical) | Competitive ATP-binding site inhibitor, preventing phosphorylation of downstream targets in inflammatory cascades.[1] | Specific kinases (e.g., p38 MAPK, IKK, JAKs) | Potential for off-target kinase inhibition; requires rigorous selectivity screening. |
| NSAIDs (Non-selective) | Ibuprofen | Non-selective inhibition of cyclooxygenase (COX) enzymes, blocking prostaglandin synthesis.[11][12] | COX-1 and COX-2 | Gastrointestinal toxicity due to inhibition of protective prostaglandins synthesized by COX-1.[13] |
| COX-2 Inhibitors | Celecoxib | Selective inhibition of the COX-2 enzyme, which is upregulated during inflammation.[14][15] | COX-2 | Associated with cardiovascular side effects on long-term use.[12][16] |
| Corticosteroids | Dexamethasone | Binds to glucocorticoid receptors, leading to the upregulation of anti-inflammatory proteins (e.g., annexin-1) and downregulation of pro-inflammatory cytokines.[17][18][19] | Glucocorticoid Receptor | Broad immunosuppression, metabolic side effects, Cushing's syndrome with long-term use. |
This comparative analysis highlights a key advantage of developing this compound derivatives: the potential for high target specificity, which could translate into a more favorable side-effect profile compared to the broader actions of NSAIDs and corticosteroids.
Section 2: A Step-by-Step Experimental Workflow for Mechanistic Validation
A robust validation strategy proceeds logically from target engagement to cellular effects and finally to pathway modulation. This multi-pronged approach ensures that the observed anti-inflammatory activity is directly attributable to the intended mechanism.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine if IND-Compound X directly inhibits the enzymatic activity of its putative kinase target (e.g., p38 MAPK).
Causality: This is the foundational experiment. A positive result directly links the compound to its molecular target, independent of any cellular complexity. It validates the primary hypothesis that the this compound derivative functions as a kinase inhibitor.
Methodology:
-
Reagents: Recombinant active p38 MAPK, kinase buffer, ATP, a specific p38 substrate peptide (e.g., ATF2), and IND-Compound X.
-
Procedure: a. Prepare a dilution series of IND-Compound X. b. In a 96-well plate, combine the recombinant p38 MAPK enzyme, the substrate peptide, and the various concentrations of IND-Compound X or vehicle control. c. Initiate the kinase reaction by adding a defined concentration of ATP. d. Incubate for 30 minutes at 30°C. e. Terminate the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ATP consumption or by using phospho-specific antibodies in an ELISA format.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of IND-Compound X. Use non-linear regression to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Protocol 2: Cell-Based Assay - Quantifying Inflammatory Cytokine Suppression
Objective: To assess the ability of IND-Compound X to suppress the production of pro-inflammatory cytokines in a relevant cell model.
Causality: This experiment bridges the gap between target engagement and a physiological anti-inflammatory effect. By using a well-established inflammatory stimulus like Lipopolysaccharide (LPS) in macrophages, we can create a self-validating system.[20] A reduction in cytokines like TNF-α and IL-6 in the presence of the compound demonstrates its efficacy in a biological context.[9][10]
Cell Model: RAW 264.7 murine macrophages are a standard and reliable choice for these assays.[21]
Methodology:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with a dilution series of IND-Compound X or a positive control (e.g., Dexamethasone) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce a robust inflammatory response.[21] Include an unstimulated control group and an LPS-only group.
-
Cytokine Quantification: a. Collect the cell culture supernatant. b. Measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[9]
-
Viability Control: Concurrently, run a cell viability assay (e.g., MTT or PrestoBlue™) on a parallel plate treated under the same conditions to ensure that the observed reduction in cytokines is not due to cytotoxicity.
-
Data Analysis: Normalize cytokine production to the LPS-only control. Plot the percentage of cytokine inhibition against the log concentration of IND-Compound X to determine the IC50 for cytokine suppression.
Protocol 3: Western Blot Analysis of Signaling Pathway Modulation
Objective: To confirm that the anti-inflammatory effect of IND-Compound X is mediated through the inhibition of the target signaling pathway.
Causality: This is the critical mechanistic confirmation. If IND-Compound X is a p38 MAPK inhibitor, we expect to see a dose-dependent decrease in the phosphorylation of downstream targets of p38, but not necessarily of proteins in parallel pathways. This provides direct evidence of on-target activity within the cell.
Methodology:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with IND-Compound X for 1 hour, followed by a short, potent stimulation with LPS (1 µg/mL) for 15-30 minutes (phosphorylation events are rapid).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Probe the membrane overnight with primary antibodies specific for the phosphorylated form of a p38 MAPK substrate (e.g., phospho-MK2) and total p38 MAPK (as a loading control). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each condition. A significant decrease in this ratio in the IND-Compound X-treated groups confirms pathway inhibition.
Section 3: Data Interpretation and Building a Cohesive Mechanistic Argument
The power of this workflow lies in the synthesis of data from all three protocols.
-
A potent, low IC50 value from Protocol 1 establishes the compound as a direct inhibitor of the target kinase.
-
A corresponding low IC50 for cytokine suppression in Protocol 2 , which is not associated with cytotoxicity, confirms that this target inhibition translates into a desired anti-inflammatory effect in a cellular model.
-
A clear, dose-dependent reduction in the phosphorylation of downstream effectors in Protocol 3 provides the definitive link, demonstrating that the cellular anti-inflammatory activity is indeed a consequence of the on-target kinase inhibition.
When these three pillars of evidence are aligned, they form a robust and defensible validation of the anti-inflammatory mechanism of the this compound derivative. This comprehensive approach not only supports further preclinical development but also provides the detailed mechanistic insights required by the scientific and drug development community.
References
-
Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives. (2021). PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2023). PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2023). MDPI. Available at: [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM. Available at: [Link]
-
1 Synthetic route of indolin-3-one derivatives. ResearchGate. Available at: [Link]
-
In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources. Available at: [Link]
-
Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. (2015). PubMed. Available at: [Link]
-
Indolinones as promising scaffold as kinase inhibitors: a review. (2014). PubMed. Available at: [Link]
-
Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors. (2024). PubMed. Available at: [Link]
-
Anti-inflammatory drugs and their mechanism of action. (1998). PubMed. Available at: [Link]
-
Dexamethasone. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]
-
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2022). PMC - NIH. Available at: [Link]
-
NF-κB signaling in inflammation. (2012). PubMed - NIH. Available at: [Link]
-
JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. (2023). PMC - PubMed Central. Available at: [Link]
-
COX Inhibitors. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Preprints.org. Available at: [Link]
-
The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (2010). PMC - PubMed Central. Available at: [Link]
-
What is the mechanism of action of Dexamethasone?. (2025). Patsnap Synapse. Available at: [Link]
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2022). MDPI. Available at: [Link]
-
MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. Available at: [Link]
-
Overview on the Discovery and Development of Anti-Inflammatory Drugs:. (2021). Journal of Inflammation Research. Available at: [Link]
-
Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]
-
Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. (2014). ResearchGate. Available at: [Link]
-
JAK-STAT signaling pathway. Wikipedia. Available at: [Link]
-
In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). springer.com. Available at: [Link]
-
The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. (1984). PubMed. Available at: [Link]
-
What are COX-2 inhibitors and how do they work?. (2024). Patsnap Synapse. Available at: [Link]
-
(PDF) Mechanism of action of Anti-inflammatory drugs. ResearchGate. Available at: [Link]
-
JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. (2015). PMC - PubMed Central. Available at: [Link]
-
NF-κB. Wikipedia. Available at: [Link]
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Available at: [Link]
-
Lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages expressed.... ResearchGate. Available at: [Link]
-
MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2021). NIH. Available at: [Link]
-
JAK/STAT Signaling Transduction Pathways. (2019). YouTube. Available at: [Link]
-
dexamethasone. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers. Available at: [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022). Cleveland Clinic. Available at: [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. Available at: [Link]
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2021). Biomolecules & Therapeutics. Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2016). Brieflands. Available at: [Link]
-
Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2018). YouTube. Available at: [Link]
-
MAPK Signaling in Inflammatory Cytokines Pathways. (2024). YouTube. Available at: [Link]
-
JAK/STAT Signaling Pathway. Creative Biogene. Available at: [Link]
-
What is the mechanism of action of dexamethasone?. (2025). Dr.Oracle. Available at: [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2015). MDPI. Available at: [Link]
Sources
- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. purformhealth.com [purformhealth.com]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 15. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 19. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Comparative QSAR Profiling: 3-Aryl-Indolinones vs. Established Antimalarial Scaffolds
Executive Summary
This technical guide analyzes the Quantitative Structure-Activity Relationship (QSAR) profile of 3-aryl-indolinone derivatives as emerging antiplasmodial agents.[1] Unlike traditional 4-aminoquinolines (e.g., Chloroquine), which primarily target heme polymerization, 3-aryl-indolinones exhibit a dual-action potential, including the inhibition of Plasmodium falciparum lactate dehydrogenase (PfLDH). This guide compares their pharmacological potency against standard-of-care alternatives and evaluates the predictive efficacy of electronic-parameter-based QSAR versus classical steric/electrostatic field methods (CoMFA).
Part 1: The Scaffold & Mechanism of Action
The 3-aryl-indolinone scaffold (specifically the oxindole core) is a "privileged structure" in medicinal chemistry. Its antiplasmodial activity hinges on the substitution pattern at the C-3 position.
Structural Logic
-
The Core: The indolin-2-one (oxindole) nucleus provides a rigid hydrogen-bond donor/acceptor motif essential for binding pocket alignment.
-
The Aryl Moiety: Substitution at the 3-position (aryl-imino or arylidene) introduces planarity and delocalization.
-
Mechanistic Target: Molecular docking studies suggest these derivatives competitively inhibit PfLDH , a critical enzyme for the parasite's anaerobic energy generation. This contrasts with Chloroquine, which targets the digestive vacuole.
Diagram 1: Mechanistic Pathway & Pharmacophore
Figure 1: Pharmacophore mapping of 3-aryl-indolinones showing the critical electronic features (LUMO) required for PfLDH inhibition.
Part 2: Comparative Performance Analysis
The following analysis benchmarks the lead 3-aryl-indolinone derivative (Compound 8c) against the clinical standard (Chloroquine) and a structurally distinct preclinical scaffold (Chalcones).
Table 1: Pharmacological Potency Comparison (P. falciparum 3D7 Strain)
| Compound Class | Representative Agent | IC50 (µM) | Mechanism of Action | Resistance Profile |
| 3-Aryl-Indolinone | Compound 8c | 5.8 | PfLDH Inhibition | Novel (Likely Effective on CQ-R) |
| 4-Aminoquinoline | Chloroquine (CQ) | 0.02 - 0.20* | Heme Polymerization Inhibition | High Resistance (PfCRT mutations) |
| Chalcone | Ionone-Chalcone | 1.4 - 3.0 | Cysteine Protease (Falcipain) | Moderate |
| Indole Alkaloid | Aspidoscarpine | ~4.0 | Unknown | Low |
*Note: CQ IC50 varies drastically (up to >1.0 µM) in resistant strains like W2 or Dd2.
Critical Analysis
While Chloroquine remains superior in potency against sensitive strains (nanomolar range), the 3-aryl-indolinones (micromolar range) represent a valid "Hit-to-Lead" series.
-
Potency Gap: Compound 8c is approximately 30-fold less potent than CQ in sensitive strains.
-
Strategic Value: The indolinone mechanism (PfLDH) bypasses the PfCRT transporter mutation that renders CQ ineffective. Therefore, despite lower absolute potency, the relative utility in resistant strains is high.
-
SAR Insight: Unsaturation matters. The saturated derivative (8c) is active (5.8 µM), whereas the unsaturated analogue (7c) is inactive (>20 µM), indicating that flexibility or specific electronic saturation is required for the active site fit.
Part 3: QSAR Methodology Comparison
To optimize this scaffold, researchers choose between 2D-Electronic QSAR and 3D-Field QSAR (CoMFA).
Method A: Electronic Parameter QSAR (Recommended for Indolinones)
Recent studies (Luczywo et al.) demonstrate that the biological activity of 3-aryl-indolinones correlates strongly with Frontier Molecular Orbitals (FMO) .
-
Key Descriptor: Energy of the Lowest Unoccupied Molecular Orbital (
). -
Correlation: A focused LUMO lobe on the oxindole ring correlates with higher activity.[1][2][3][4]
-
Predictive Power: High (
for specific subsets).[5]
Method B: 3D-QSAR (CoMFA/CoMSIA)
Standard steric/electrostatic field analysis.
-
Key Descriptor: Steric bulk and electrostatic potentials mapped on a grid.
-
Limitation: While effective for receptor fitting, CoMFA often misses the reactivity parameters (like Michael acceptor capability) inherent in the aryl-imino bond.
Diagram 2: Computational QSAR Workflow
Figure 2: Workflow for Electronic QSAR optimization. Note the reliance on DFT (Density Functional Theory) rather than simple mechanics.
Part 4: Self-Validating Experimental Protocols
To replicate these findings, use the following protocols. These are designed with internal controls to ensure data integrity.
Protocol A: Computational Setup (DFT-Based QSAR)
-
Objective: Calculate
and map electrostatic potential. -
Software: Gaussian 09 / Spartan (or open-source ORCA).
-
Steps:
-
Conformational Search: Perform a Monte Carlo search to find the global minimum energy conformer.
-
Optimization: Optimize geometry using DFT at the B3LYP/6-31G* level. Control: Ensure no imaginary frequencies exist (confirms true minimum).
-
Extraction: Extract HOMO/LUMO energies (eV) and Dipole Moment (Debye).
-
Alignment: For 3D-QSAR comparison, align molecules using the rigid indole core as the substructure anchor.
-
Protocol B: In Vitro Antiplasmodial Assay (SYBR Green I)
-
Objective: Determine IC50 against P. falciparum (Strain 3D7).[3][6][7]
-
Causality: SYBR Green I intercalates into parasite DNA; fluorescence is proportional to parasitemia.
-
Steps:
-
Culture: Maintain P. falciparum in RPMI 1640 with 5% Albumax II. Synchronize with 5% sorbitol to ring stage.
-
Plating: Distribute 100 µL culture (1% parasitemia, 2% hematocrit) into 96-well plates.
-
Treatment: Add serial dilutions of Indolinone derivatives (0.1 µM to 50 µM).
-
Controls (Mandatory):
-
Positive Control: Chloroquine (Start at 1 µM).
-
Negative Control: DMSO vehicle (0.5% final conc).
-
Background: Uninfected RBCs.
-
-
Incubation: 48 hours at 37°C in mixed gas (90% N2, 5% O2, 5% CO2).
-
Readout: Add SYBR Green I lysis buffer. Incubate 1 hour in dark. Read fluorescence (Ex: 485 nm, Em: 535 nm).
-
Calculation: Plot Log[Concentration] vs. % Inhibition. Use non-linear regression (Sigmoidal dose-response) to calculate IC50.
-
References
-
Luczywo, A., et al. (2022). 3-aryl-indolinones derivatives as antiplasmodial agents: synthesis, biological activity and computational analysis.[4] Natural Product Research, 36(15), 3887-3893.[4]
-
Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3, 509–520.
-
Verma, A., et al. (2018). CoMFA, CoMSIA and HQSAR Analysis of 3-aryl-3-ethoxypropanoic Acid Derivatives.[8] Current Computer-Aided Drug Design, 15(2).
-
Cortopassi, W. A., et al. (2022). Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues. Frontiers in Cellular and Infection Microbiology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 3-aryl-indolinones derivatives as antiplasmodial agents: synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CoMFA, CoMSIA, and docking studies on thiolactone-class of potent anti-malarials: identification of essential structural features modulating anti-malarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. d-nb.info [d-nb.info]
- 8. CoMFA, CoMSIA and HQSAR Analysis of 3-aryl-3-ethoxypropanoic Acid Derivatives as GPR40 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
